molecular formula C27H39N3O9S3 B593293 NecroX-5

NecroX-5

Cat. No.: B593293
M. Wt: 645.8 g/mol
InChI Key: ZWWWDIWEZYRVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NecroX-5 is a potent, cell-permeable compound that functions as a mitochondrial-reactive oxygen species (mitoROS) scavenger and necrosis inhibitor, with demonstrated efficacy across diverse preclinical research fields. Its primary research value lies in its targeted cytoprotective effects, which have been shown to protect mitochondrial oxidative phosphorylation capacity during hypoxia-reoxygenation injury, preserving the function of mitochondrial complexes I, II, and V and maintaining the expression of the key metabolic regulator PGC1α . This mitochondrial protection underpins its utility in ischemia-reperfusion (IR) injury models, where it reduces oxidative stress, attenuates mitochondrial calcium overload, and improves mitochondrial oxygen consumption . Beyond its role in metabolic research, this compound exhibits significant anti-inflammatory and anti-fibrotic properties. Studies indicate it modulates the TNFα/Dcn/TGFβ1/Smad2 pathway, reducing the expression of pro-fibrotic factors and increasing the expression of the anti-fibrotic molecule decorin in cardiac models . These findings are extended to pulmonary research, where this compound has been shown to ameliorate bleomycin-induced pulmonary fibrosis by inhibiting NLRP3 inflammasome activation and the subsequent TGF-β1/Smad2/3-mediated epithelial-mesenchymal transition (EMT) . Its anti-inflammatory action also includes the suppression of the NLRP3 inflammasome in models of allergic asthma, reducing levels of IL-1β and other inflammatory mediators . In oncology research, this compound demonstrates anti-metastatic potential. It suppresses the migration and metastasis of melanoma cells by significantly reducing the expression of Rho-family GTPases (Cdc42, Rac1, and RhoA), which are critical drivers of cytoskeletal remodeling and cell motility . Similarly, in breast cancer models, this compound inhibits metastasis by reducing intracellular calcium levels, which in turn leads to the inhibition of AKT signaling . This multi-faceted mechanism highlights its value as a tool for investigating the links between mitochondrial signaling, calcium flux, and cancer cell migration.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(oxan-4-ylmethyl)-2-phenyl-1H-indol-7-amine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3S.2CH4O3S/c29-32(30)12-8-28(9-13-32)18-20-14-22-16-23(21-4-2-1-3-5-21)27-25(22)24(15-20)26-17-19-6-10-31-11-7-19;2*1-5(2,3)4/h1-5,14-16,19,26-27H,6-13,17-18H2;2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWWDIWEZYRVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1COCCC1CNC2=CC(=CC3=C2NC(=C3)C4=CC=CC=C4)CN5CCS(=O)(=O)CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N3O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

NecroX-5: A Technical Guide to its Neuroprotective Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NecroX-5, a novel indole-derived compound, has emerged as a potent neuroprotective agent with a multi-faceted mechanism of action. This technical guide provides an in-depth analysis of the core molecular pathways through which this compound exerts its protective effects against neuronal cell death. Primarily, this compound functions as a powerful scavenger of mitochondrial reactive oxygen and nitrogen species (ROS/RNS), a critical initiating event in many neurodegenerative processes. By mitigating mitochondrial oxidative stress, this compound preserves mitochondrial integrity and function, thereby inhibiting the downstream activation of both apoptotic and necrotic cell death pathways. Furthermore, this compound demonstrates significant anti-inflammatory properties by modulating key signaling cascades, including the TNFα/Dcn/TGFβ1/Smad2 pathway. This comprehensive guide details the quantitative effects of this compound, provides detailed experimental protocols for its study, and visualizes its complex mechanism of action through signaling pathway and workflow diagrams.

Core Mechanism of Action: Mitochondrial Protection and Cell Death Inhibition

The neuroprotective efficacy of this compound is rooted in its ability to target and neutralize mitochondrial dysfunction, a central hub in the pathophysiology of neurodegeneration. Its primary mechanisms can be categorized as follows:

  • Mitochondrial ROS/RNS Scavenging: this compound is a cell-permeable compound that preferentially localizes to the mitochondria.[1] Within the mitochondria, it directly scavenges harmful reactive oxygen and nitrogen species, such as superoxide and peroxynitrite, which are major contributors to cellular damage in excitotoxicity, ischemia-reperfusion injury, and other neurotoxic insults.[1][2]

  • Inhibition of Necroptosis and Apoptosis: By quenching mitochondrial ROS, this compound prevents the opening of the mitochondrial permeability transition pore (mPTP), a key event that can trigger both necrotic and apoptotic cell death.[3][4] It has been shown to inhibit the activation of key mediators of apoptosis, such as caspase-3, and to suppress the JNK signaling pathway, which is implicated in both apoptotic and necrotic cell death.[5][6] While the direct interaction with RIPK1, a central kinase in the necroptosis pathway, is still under investigation, the downstream effects of mitochondrial protection inherently inhibit this cell death modality.

  • Preservation of Mitochondrial Function: this compound has been demonstrated to protect the mitochondrial oxidative phosphorylation (OXPHOS) capacity, ensuring continued ATP production, which is vital for neuronal survival.[1][7] It also preserves the expression of PGC-1α, a master regulator of mitochondrial biogenesis and antioxidant defense.[1][7][8] Furthermore, this compound inhibits the mitochondrial calcium uniporter, preventing mitochondrial calcium overload, a major trigger of cell death.[9][10]

  • Anti-inflammatory Effects: this compound modulates inflammatory signaling pathways that contribute to neurodegeneration. It has been shown to attenuate the pro-inflammatory cascade involving TNFα and modulate the downstream signaling of TGFβ1 via Smad2, thereby reducing the inflammatory environment that exacerbates neuronal injury.[2][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various experimental models.

Table 1: Neuroprotective Effects of this compound in Retinal Degeneration Models

ParameterModelTreatmentResultReference
a-wave and b-wave amplitudes (ERG)MNU-induced RD in ratsThis compound (50 µM, intravitreal)Significantly increased compared to untreated RD rats (p < 0.05)[12]
Outer Nuclear Layer (ONL) thicknessMNU-induced RD in ratsThis compound (50 µM, intravitreal)Relatively well preserved compared to untreated RD rats[12]
GFAP immunoreactivityMNU-induced RD in ratsThis compound (50 µM, intravitreal)Decreased compared to untreated RD rat retinas[12]
Apoptotic cells (TUNEL assay)MNU-induced RD in ratsThis compoundFewer apoptotic cells in this compound-treated retinas[13]

Table 2: Effects of this compound on Cell Viability and Apoptosis in H9c2 Cardiomyocytes

ParameterModelTreatmentResultReference
Cell ViabilitySodium Nitroprusside (SNP)-induced toxicityThis compoundSuppresses SNP-induced cell death[5]
JNK ActivationSNP-induced toxicityThis compoundInhibition of JNK activation[5]
Caspase-3 CleavageSNP-induced toxicityThis compoundSuppression of caspase-3 cleavage[5]
Bcl-2 Protein ExpressionSNP-induced toxicityThis compoundSuppression of Bcl-2 downregulation[5]

Table 3: Anti-inflammatory Effects of this compound in H9C2 Cells

ParameterModelTreatmentResultReference
TNFα, TGFβ1, pSmad2 levelsLPS-stimulated H9C2 cellsThis compound (10 µmol/L)Attenuated the increased expression levels[2]
Decorin (Dcn) expressionLPS-stimulated H9C2 cellsThis compound (10 µmol/L)Attenuated the decreased expression[2]

Table 4: Effects of this compound on Mitochondrial Function in Hypoxia/Reoxygenation (HR) Model

ParameterModelTreatmentResultReference
Mitochondrial Complex I, II, V functionIsolated rat hearts (HR)This compound (10 µM)Improved function[1][7]
PGC-1α expressionIsolated rat hearts (HR)This compound (10 µM)Markedly higher expression levels[1][7]
Mitochondrial O2- productionIsolated cardiomyocytes (HR)This compoundMarkedly suppressed overproduction[9]
Mitochondrial Ca2+ overloadIsolated rat hearts (HR)This compoundSuppressed mitochondrial Ca2+ overload[9][10]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

NecroX5_Mechanism cluster_stimulus Neurotoxic Stimuli cluster_mitochondria Mitochondrion cluster_downstream Cellular Consequences Ischemia Ischemia/Reperfusion ROS ↑ Mitochondrial ROS/RNS Ischemia->ROS Excitotoxicity Excitotoxicity Excitotoxicity->ROS OxidativeStress Oxidative Stress OxidativeStress->ROS mPTP mPTP Opening ROS->mPTP Ca_overload ↑ Ca2+ Overload ROS->Ca_overload Inflammation ↑ Inflammation (TNFα, TGFβ1) ROS->Inflammation mPTP->Ca_overload OXPHOS ↓ OXPHOS / ATP mPTP->OXPHOS Necroptosis Necroptosis (RIPK1/RIPK3) mPTP->Necroptosis Apoptosis Apoptosis (Caspase-3) mPTP->Apoptosis Ca_overload->mPTP NecroX5 This compound NecroX5->ROS Scavenges NecroX5->Ca_overload Inhibits Ca2+ uniporter NecroX5->OXPHOS Preserves Inflammation->Necroptosis Inflammation->Apoptosis CellDeath Neuronal Cell Death Necroptosis->CellDeath Apoptosis->CellDeath

Caption: Core mechanism of this compound neuroprotection.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for assessing the neuroprotective effects of this compound.

TUNEL_Assay_Workflow start Induce Neuronal Injury (e.g., in retinal explants) treat Treat with Vehicle or this compound start->treat fix Fix tissue with 4% Paraformaldehyde treat->fix section Cryosection or Paraffin embed and section fix->section permeabilize Permeabilize with Proteinase K section->permeabilize labeling Incubate with TdT and fluorescently-labeled dUTP permeabilize->labeling wash Wash to remove unincorporated nucleotides labeling->wash mount Mount with DAPI-containing medium wash->mount image Fluorescence Microscopy (TUNEL-positive nuclei) mount->image

Caption: Workflow for TUNEL assay to detect apoptosis.

MitoSOX_Assay_Workflow start Culture Neuronal Cells induce Induce Oxidative Stress (e.g., with H2O2 or glutamate) start->induce treat Co-treat with Vehicle or this compound induce->treat load Load cells with MitoSOX Red reagent treat->load incubate Incubate at 37°C load->incubate wash Wash to remove excess probe incubate->wash measure Measure fluorescence intensity (Flow Cytometry or Microscopy) wash->measure

Caption: Workflow for measuring mitochondrial superoxide with MitoSOX.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the neuroprotective mechanism of this compound. These are generalized protocols and should be optimized for specific cell types and experimental conditions.

Measurement of Mitochondrial Superoxide Production using MitoSOX Red

Objective: To quantify the levels of mitochondrial superoxide in neuronal cells treated with this compound under conditions of oxidative stress.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium

  • MitoSOX™ Red mitochondrial superoxide indicator (Thermo Fisher Scientific)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Oxidative stress-inducing agent (e.g., H₂O₂)

  • This compound

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture: Plate neuronal cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Reagents:

    • Prepare a 5 mM stock solution of MitoSOX Red in DMSO.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of the oxidative stress-inducing agent in cell culture medium.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce oxidative stress by adding the working solution of the inducing agent to the cell culture medium. Include a vehicle control group.

  • MitoSOX Staining:

    • During the final 10-30 minutes of treatment, add MitoSOX Red to the culture medium to a final concentration of 2-5 µM.

    • Incubate the cells at 37°C in the dark.

  • Harvesting and Washing:

    • Gently wash the cells twice with warm PBS.

    • For flow cytometry, detach the cells using a gentle cell dissociation reagent (e.g., Accutase). For microscopy, proceed to imaging.

  • Data Acquisition:

    • Flow Cytometry: Resuspend the cells in PBS and analyze immediately on a flow cytometer using an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.

    • Fluorescence Microscopy: Image the cells using appropriate filters for red fluorescence.

  • Data Analysis: Quantify the mean fluorescence intensity of the MitoSOX signal in each treatment group. A decrease in fluorescence intensity in this compound treated cells compared to the oxidative stress control indicates scavenging of mitochondrial superoxide.

Assessment of Apoptosis by TUNEL Staining

Objective: To detect and quantify apoptotic cell death in neuronal tissue or cell cultures treated with this compound.

Materials:

  • Neuronal tissue (e.g., retinal sections) or cultured cells

  • 4% Paraformaldehyde (PFA) in PBS

  • Proteinase K

  • In Situ Cell Death Detection Kit, Fluorescein (Roche) or similar TUNEL assay kit

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • Tissue: Fix the tissue in 4% PFA, cryoprotect in sucrose, and prepare cryosections (10-20 µm).

    • Cultured Cells: Grow cells on coverslips, fix with 4% PFA, and permeabilize with 0.1% Triton X-100 in PBS.

  • Permeabilization (for tissue sections): Incubate the sections with 20 µg/mL Proteinase K for 15-30 minutes at room temperature.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mixing enzyme and label solution).

    • Apply the reaction mixture to the samples and incubate for 60 minutes at 37°C in a humidified chamber in the dark.

  • Washing: Rinse the samples three times with PBS.

  • Counterstaining: Incubate with DAPI solution for 5-10 minutes to stain the nuclei.

  • Mounting: Mount the coverslips or tissue sections with an appropriate mounting medium.

  • Imaging and Analysis:

    • Visualize the samples using a fluorescence microscope. TUNEL-positive cells will show green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.

    • Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells in multiple fields of view for each treatment group.

Measurement of Cell Viability using LDH Assay

Objective: To assess the protective effect of this compound against neuronal cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Neuronal cell culture

  • LDH Cytotoxicity Assay Kit (e.g., from Promega, Roche, or Thermo Fisher Scientific)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating and Treatment:

    • Plate neuronal cells in a 96-well plate and allow them to attach.

    • Treat the cells with a neurotoxic agent in the presence or absence of various concentrations of this compound. Include untreated (negative control) and maximum LDH release (positive control) wells.

  • Induction of Maximum LDH Release: To the positive control wells, add the lysis solution provided in the kit 1 hour before the end of the experiment.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction:

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (substrate, cofactor, and dye solution) to each well according to the kit's protocol.

    • Incubate at room temperature for 15-30 minutes, protected from light.

  • Measurement: Stop the reaction by adding the stop solution provided in the kit and measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from medium-only wells) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

    • A decrease in cytotoxicity in the this compound treated groups indicates a protective effect.

Conclusion

This compound is a promising neuroprotective agent with a well-defined, mitochondria-centric mechanism of action. Its ability to scavenge ROS, preserve mitochondrial function, and inhibit both apoptotic and necrotic cell death pathways, coupled with its anti-inflammatory properties, makes it a strong candidate for further development in the treatment of a wide range of neurodegenerative disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

What is the chemical structure of NecroX-5?

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to NecroX-5: Chemical Structure, Mechanism of Action, and Experimental Data

Introduction

This compound is a derivative of the NecroX series of compounds, recognized for its cytoprotective properties. It is a cell-permeable molecule that has demonstrated significant anti-inflammatory, anti-fibrotic, and anti-cancer activities in a variety of preclinical models.[1][2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental findings related to this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is identified by its chemical and structural properties, which are fundamental to its biological activity.

PropertyValue
IUPAC Name 5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(oxan-4-ylmethyl)-2-phenyl-1H-indol-7-amine;methanesulfonic acid
Molecular Formula C₂₇H₃₉N₃O₉S₃
Molecular Weight 645.8 g/mol
CAS Number 1383718-29-3
SMILES CS(=O)(=O)O.CS(=O)(=O)O.C1COCCC1CNC2=CC(=CC3=C2NC(=C3)C4=CC=CC=C4)CN5CCS(=O)(=O)CC5
Appearance Crystalline solid
Synonyms Necrosis Inhibitor 5, this compound mesylate

Mechanism of Action

This compound exerts its biological effects through multiple mechanisms, primarily centered on mitochondrial protection and modulation of inflammatory signaling pathways.

Mitochondrial Protection

A primary mechanism of this compound is the preservation of mitochondrial function. It has been shown to inhibit the mitochondrial calcium uniporter (MCU), thereby preventing mitochondrial Ca²⁺ overload, a key event in cellular injury, particularly during hypoxia/reoxygenation.[3] By mitigating mitochondrial calcium overload, this compound reduces oxidative stress, preserves the mitochondrial membrane potential, and improves mitochondrial oxygen consumption.[3] Furthermore, it has been observed to protect the mitochondrial oxidative phosphorylation capacity and maintain the expression of PGC1α, a key regulator of mitochondrial biogenesis, during cellular stress.[4]

Modulation of Inflammatory and Fibrotic Pathways

This compound demonstrates significant anti-inflammatory and anti-fibrotic effects by modulating the TNFα/Dcn/TGFβ1/Smad2 signaling pathway. In models of cardiac injury, this compound treatment led to an increase in the expression of Decorin (Dcn), which in turn downregulates the pro-fibrotic transforming growth factor-beta 1 (TGFβ1) and subsequent phosphorylation of Smad2.[1][5][6] This action helps to attenuate inflammatory and fibrotic responses.

Influence on Macrophage Polarization

This compound can modulate the immune response by influencing macrophage polarization. Studies have shown that it promotes the switch of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[7] This is characterized by the upregulation of M2 markers like CD206 and Arginase-1, and a decrease in the M1 marker iNOS.[7] This shift is associated with an altered cytokine secretion profile, favoring anti-inflammatory cytokines such as IL-4 and IL-13.[7]

Anti-Cancer Metastasis Activity

In the context of cancer, this compound has been shown to suppress the metastasis of melanoma and breast cancer cells.[2][8] This effect is mediated by reducing the expression of Rho-family GTPases, which are critical for cell migration.[8] The anti-metastatic activity is also linked to the inhibition of AKT signaling, which is downstream of reduced intracellular calcium levels.[2]

Quantitative Data Summary

The following tables summarize quantitative data from key experiments investigating the effects of this compound.

Table 1: Effects of this compound on Protein Expression and Signaling in Hypoxia/Reoxygenation (HR)-Treated Rat Hearts
ParameterConditionControlHRThis compound (10 µM) + HRReference
Dcn Protein Level (%) Heart110.1 ± 14.268.8 ± 6.3106.0 ± 4.5[5]
pSmad2/Smad2 Ratio Heart1.10 ± 0.11.38 ± 0.011.15 ± 0.01[5]
Dcn mRNA Level (%) Heart10045.91 ± 10.0577.05 ± 0.72[5]
Table 2: Effects of this compound on Cytokine Production in LPS-Stimulated H9C2 Cells
ParameterControlLPS (10 ng/mL)This compound (10 µM) + LPSReference
TNFα (ng/ml) 2.13 ± 0.033.02 ± 0.061.95 ± 0.05[1][5]
TGFβ1 (ng/ml) 0.073 ± 0.0070.112 ± 0.0230.068 ± 0.009[5]
TGFβ1 mRNA (ratio to α-tubulin) -15.76 ± 4.68.81 ± 0.27[1][5]
Table 3: Effects of this compound on Melanoma Cell Viability
Cell LineThis compound Concentration% Cell Viability DecreaseReference
A375P50 µM35.7% (p < 0.001)[8]
A375SM50 µM37.4% (p < 0.001)[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Hypoxia/Reoxygenation (HR) in Isolated Rat Hearts
  • Animal Model: Eight-week-old male Sprague-Dawley rats (200-250 g) were used.[5]

  • Heart Perfusion: Hearts were isolated and perfused with Normal Tyrode's (NT) solution for 30 minutes, followed by an ischemic solution for 30 minutes. Reperfusion was then carried out with NT solution for 60 minutes.

  • This compound Treatment: For the treatment group, this compound (10 µmol/L) was administered in the NT solution during the 60-minute reperfusion period.[5]

  • Analysis: Protein and mRNA expression levels were determined by immunoblotting and real-time PCR, respectively.[5]

Cell Culture and LPS Stimulation of H9C2 Cardiomyoblasts
  • Cell Line: H9C2 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.[1]

  • Treatment: Cells were pre-treated with this compound (10 µmol/L) for 24 hours before stimulation with lipopolysaccharide (LPS) at a concentration of 10 ng/mL for another 24 hours.[1]

  • Analysis: TNFα protein levels in the cell culture supernatant were measured by ELISA. mRNA levels of target genes were quantified using real-time PCR.[1]

Melanoma Cell Viability Assay
  • Cell Lines: A375P and A375SM human melanoma cells were used.

  • Treatment: Cells were treated with various concentrations of this compound for 24 hours.[8]

  • Assay: Cell viability was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] The results were expressed as the mean ± SEM from three independent experiments.[8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using the DOT language to visualize key pathways and workflows.

NecroX5_Anti_Inflammatory_Fibrotic_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus TNFa TNFα Dcn Decorin (Dcn) TNFa->Dcn downregulates TGFb1 TGFβ1 TGFb1R TGFβ1 Receptor TGFb1->TGFb1R Smad2 Smad2 TGFb1R->Smad2 activates Dcn->TGFb1 inhibits pSmad2 pSmad2 Smad2->pSmad2 phosphorylation Fibrosis_Inflammation Fibrosis & Inflammation pSmad2->Fibrosis_Inflammation promotes NecroX5 This compound NecroX5->Dcn upregulates NecroX5->pSmad2 inhibits

Caption: TNFα/Dcn/TGFβ1/Smad2 pathway modulation by this compound.

NecroX5_Mitochondrial_Protection cluster_stress Cellular Stress (e.g., Hypoxia/Reoxygenation) cluster_mito Mitochondrion Stress Cellular Stress MCU Mitochondrial Calcium Uniporter (MCU) Stress->MCU activates Ca_overload Mitochondrial Ca²⁺ Overload MCU->Ca_overload leads to ROS Mitochondrial ROS Ca_overload->ROS induces MMP_collapse ΔΨm Collapse Ca_overload->MMP_collapse induces Cell_Injury Cellular Injury ROS->Cell_Injury MMP_collapse->Cell_Injury NecroX5 This compound NecroX5->MCU inhibits

Caption: Mitochondrial protective mechanism of this compound.

Experimental_Workflow_HR_Model cluster_protocol Experimental Protocol start Isolate Rat Hearts perfuse_nt Perfuse with Normal Tyrode's (30 min) start->perfuse_nt perfuse_ischemic Perfuse with Ischemic Solution (30 min) perfuse_nt->perfuse_ischemic reperfuse Reperfuse with NT (60 min) perfuse_ischemic->reperfuse Control Group reperfuse_necrox Reperfuse with NT + this compound (10 µM) (60 min) perfuse_ischemic->reperfuse_necrox Treatment Group analysis Analyze Protein & mRNA reperfuse->analysis reperfuse_necrox->analysis

Caption: Workflow for Hypoxia/Reoxygenation studies.

References

NecroX-5: A Multifaceted Inhibitor of Necrotic Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Necrotic cell death, particularly its regulated form, necroptosis, is increasingly recognized as a key driver of pathology in a wide range of diseases, including ischemic-reperfusion injury, neurodegenerative disorders, and inflammatory conditions. This has spurred the development of targeted inhibitors, among which NecroX-5 has emerged as a promising therapeutic candidate. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing its role in relevant signaling pathways.

Introduction to Necroptosis

Necroptosis is a form of regulated necrosis that is typically activated when apoptosis is inhibited.[1] It is a pro-inflammatory mode of cell death, characterized by cell swelling, rupture of the plasma membrane, and the release of intracellular contents.[2] The core signaling pathway of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[3][4] These kinases interact via their RIP Homotypic Interaction Motifs (RHIMs), leading to the formation of a functional amyloid signaling complex called the necrosome.[4] Activated RIPK3 then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase, the terminal effector of this pathway.[4][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, which it then permeabilizes, leading to cell lysis.[6][7]

This compound: A Novel Necrosis Inhibitor

This compound is a cell-permeable compound developed as an inhibitor of necrosis.[8][9] It belongs to the NecroX series of compounds, which have demonstrated protective effects in various models of cellular injury, including oxidative stress, ischemia-reperfusion injury, and drug-induced toxicity.[10] A key feature of NecroX compounds is their tendency to localize within mitochondria, a critical organelle in the regulation of cell death.[8][11]

The Multifaceted Mechanism of Action of this compound

This compound exerts its cytoprotective effects through a variety of mechanisms, primarily centered on mitochondrial protection and the suppression of inflammatory signaling pathways.

Mitochondrial Protection

Mitochondria are central to the pathogenesis of necrotic cell death, acting as both a source of pro-death signals and a target of cellular damage.[12] this compound has been shown to preserve mitochondrial function through several key actions:

  • Reduction of Mitochondrial Oxidative Stress: this compound effectively scavenges mitochondrial reactive oxygen species (mROS), which are major contributors to cellular damage during events like hypoxia/reoxygenation (HR).[8][12] It has been shown to attenuate the overproduction of both superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) in isolated cardiomyocytes and mitochondria.[8]

  • Inhibition of Mitochondrial Calcium Overload: A critical event in HR injury is the massive influx of calcium (Ca²⁺) into the mitochondria. This compound suppresses this mitochondrial Ca²⁺ overload.[8][12] Evidence suggests that this compound acts as an inhibitor of the mitochondrial Ca²⁺ uniporter (MCU), thereby preventing the detrimental accumulation of calcium.[8]

  • Preservation of Mitochondrial Membrane Potential (ΔΨm): The collapse of the mitochondrial membrane potential is a key step towards cell death. This compound has been shown to prevent this collapse during reoxygenation, maintaining mitochondrial integrity.[8][12]

  • Improved Mitochondrial Respiration: By protecting the components of the electron transport chain, this compound preserves the oxidative phosphorylation capacity of mitochondria, improving oxygen consumption and ATP synthesis.[8][13][14]

  • Maintenance of PGC1α Expression: this compound treatment has been associated with markedly higher expression levels of peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC1α), a master regulator of mitochondrial biogenesis and function.[13][14]

Anti-Inflammatory and Anti-Fibrotic Effects

Beyond its direct effects on mitochondria, this compound exhibits potent anti-inflammatory and anti-fibrotic properties.

  • Modulation of the TNFα/Dcn/TGFβ1/Smad2 Pathway: In the context of cardiac HR injury, this compound has been shown to increase the expression of Decorin (Dcn), a proteoglycan that can sequester Transforming Growth Factor-beta 1 (TGFβ1).[10][15] This leads to the attenuation of the pro-fibrotic TGFβ1/Smad2 signaling pathway.[10][15][16] Concurrently, this compound can suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNFα).[10][15]

  • Inhibition of the NLRP3 Inflammasome: this compound can block the activation of the NLRP3 inflammasome, a multi-protein complex that drives the production of potent pro-inflammatory cytokines IL-1β and IL-18.[10][17][18][19] This action is linked to its ability to remove mitochondrial ROS, a key activator of the NLRP3 inflammasome.[10]

  • Inhibition of the NF-κB Pathway: this compound has been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of inflammatory gene expression.[10][18]

  • Macrophage Polarization: this compound can skew macrophages from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[20] This is evidenced by the upregulation of M2 markers like CD206 and Arginase-1, and the downregulation of the M1 marker iNOS.[20]

Modulation of Other Cell Death Pathways

This compound also intersects with other cell death signaling pathways. In a model of sodium nitroprusside (SNP)-induced cardiotoxicity, this compound was found to suppress cell death by inhibiting the activation of JNK and the cleavage of caspase-3, suggesting a broader cytoprotective profile that can include the modulation of apoptotic signaling.[21]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various experimental models as reported in the cited literature.

Table 1: Effects of this compound on Mitochondrial Function in a Rat Heart Hypoxia/Reoxygenation (HR) Model
ParameterConditionResultReference
Mitochondrial Membrane Potential (TMRE Intensity) HR11.10 ± 7.12% of basal level[8]
HR + this compound64.86 ± 3.47% of basal level[8]
Mitochondrial H₂O₂ Levels (H₂DCFDA FACS) HRSignificant Increase[8]
HR + this compoundSignificantly Diminished vs HR[8]
Mitochondrial O₂⁻ Levels (MitoSOX Red FACS) HRSignificant Increase[8]
HR + this compoundSignificantly Diminished vs HR[8]
Table 2: Anti-Inflammatory and Anti-Fibrotic Effects of this compound (10 µmol/L)
Model SystemParameterConditionResultReference
HR-Treated Rat Hearts Decorin (Dcn) Protein LevelHR68.8 ± 6.3% of Control[15]
HR + this compound106.0 ± 4.5% of Control[15]
LPS-Stimulated H9C2 Cells TNFα ProductionLPS3.02 ± 0.06 ng/ml[15]
LPS + this compound1.95 ± 0.05 ng/ml[15]
TGFβ1 mRNA ExpressionLPS15.76 ± 4.6 (ratio to α-tubulin)[15]
LPS + this compound8.81 ± 0.27 (ratio to α-tubulin)[15]
RAW264.7 Macrophages iNOS Expression (M1 marker)This compoundDecreased[20]
CD206 & Arg-1 Expression (M2 markers)This compoundSignificantly Upregulated[20]

Signaling Pathways and Experimental Workflows

Visualizing the Necroptosis Pathway

The following diagram illustrates the canonical necroptosis signaling cascade, which is a primary target for therapeutic intervention.

Necroptosis_Pathway cluster_receptor Plasma Membrane cluster_cytosol Cytosol cluster_lysis TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruitment RIPK3 RIPK3 RIPK1->RIPK3 Activation (RHIM interaction) MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL pMLKL (Oligomer) MLKL->pMLKL Oligomerization Lysis Membrane Permeabilization & Cell Lysis pMLKL->Lysis TNFa TNFα TNFa->TNFR1

Caption: The canonical TNFα-induced necroptosis signaling pathway.

Visualizing the Mechanism of Action of this compound

This diagram provides a visual summary of the multifaceted mechanisms by which this compound inhibits necrotic cell death.

NecroX5_Mechanism cluster_mito Mitochondrion cluster_inflammation Inflammatory Signaling NecroX5 This compound mROS mROS Production NecroX5->mROS MCU Mitochondrial Ca2+ Uniporter (MCU) NecroX5->MCU TNFa TNFα Production NecroX5->TNFa TGFb TGFβ1/Smad2 Pathway NecroX5->TGFb NLRP3 NLRP3 Inflammasome NecroX5->NLRP3 NFkB NF-κB Activation NecroX5->NFkB MPTP mPTP Opening & ΔΨm Collapse mROS->MPTP Ca_Overload Ca2+ Overload MCU->Ca_Overload Ca_Overload->MPTP CellDeath Necrotic Cell Death MPTP->CellDeath TNFa->CellDeath NLRP3->CellDeath

Caption: Multifaceted inhibitory actions of this compound.

Visualizing a Key Experimental Workflow

The Langendorff-perfused isolated heart model is frequently used to study ischemia-reperfusion injury. The diagram below outlines a typical experimental protocol.

Langendorff_Workflow start Start | Isolate Rat Heart step1 Stabilization Perfuse with Normal Tyrode's (NT) solution (30 min) start->step1 step2 Ischemia (Hypoxia) Perfuse with ischemic solution (30 min) step1->step2 step3 Reperfusion (Reoxygenation) Perfuse with NT solution (60 min) step2->step3 HR Control Group step4 Treatment Group Reperfuse with NT solution containing This compound (10 µM) (60 min) step2->step4 This compound Group end Endpoint Analysis | - Biochemical assays - Histology - Functional assessment step3->end step4->end

Caption: Workflow for a Hypoxia/Reoxygenation (HR) model.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Ex Vivo Hypoxia/Reoxygenation (HR) Model in Rat Hearts
  • Animal Model: Eight-week-old male Sprague-Dawley rats are typically used.[15]

  • Heart Isolation and Perfusion: Rats are anesthetized, and hearts are rapidly excised and mounted on a Langendorff apparatus.[14][15] The hearts are initially perfused with a normal Tyrode's (NT) solution, equilibrated with 95% O₂ and 5% CO₂, for a stabilization period (e.g., 30 minutes).[14][15]

  • Hypoxia: To induce hypoxia (ischemia), the perfusion is switched to an ischemic solution for a defined period (e.g., 30 minutes).[14][15]

  • Reoxygenation: Following the hypoxic period, hearts are reperfused with the NT solution for a subsequent period (e.g., 60 minutes).[14][15]

  • This compound Treatment: For the treatment group, this compound (e.g., 10 µmol/L) is included in the NT solution during the reoxygenation phase.[14][15]

  • Control Groups: A control group is perfused with NT solution for the entire duration, while the HR group undergoes the hypoxia and reoxygenation protocol without this compound.[14][15]

Measurement of Mitochondrial Reactive Oxygen Species (mROS)
  • Cell/Mitochondria Preparation: Cardiomyocytes or mitochondria are isolated from the experimental hearts.[8]

  • Fluorescent Probes:

    • MitoSOX Red: Used to specifically detect mitochondrial superoxide (O₂⁻).[8][22]

    • H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate): A general indicator for cellular ROS, including hydrogen peroxide (H₂O₂).[8]

  • Analysis: Cells or isolated mitochondria are incubated with the fluorescent probes. The fluorescence intensity, which is proportional to the amount of ROS, is then quantified using a fluorescence-activated cell sorter (FACS).[8]

Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Fluorescent Probe: Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[8]

  • Analysis: Cells are loaded with TMRE. A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization (a collapse in ΔΨm). The intensity is measured over time using fluorescence microscopy or at an endpoint using FACS.[8]

Cell Culture Models of Inflammation
  • Cell Lines: H9c2 cardiac myoblasts or RAW264.7 macrophage-like cells are commonly used.[15][20]

  • Stimulation: To induce an inflammatory response, cells are treated with lipopolysaccharide (LPS).[15][17] For NLRP3 inflammasome activation, a secondary stimulus like ATP is often used after LPS priming.[17]

  • This compound Treatment: Cells are typically pre-treated with this compound (e.g., 20 µM) for 1 hour before the inflammatory stimulus is added.[17]

  • Analysis: Supernatants are collected for cytokine measurement using Enzyme-Linked Immunosorbent Assays (ELISAs). Cell lysates are used for Western blotting to analyze protein expression (e.g., pSmad2, Dcn) or for Real-Time PCR to measure mRNA expression (e.g., TNFα, TGFβ1).[10][15]

Conclusion and Future Directions

This compound is a potent inhibitor of necrotic cell death with a compelling, multifaceted mechanism of action. Its ability to simultaneously preserve mitochondrial integrity and suppress key inflammatory pathways makes it an attractive candidate for therapeutic development. The robust preclinical data, particularly in the context of ischemia-reperfusion injury, highlight its potential to mitigate tissue damage in a variety of clinical settings.

Future research should focus on:

  • Clinical Trials: To date, the efficacy of this compound has been demonstrated in preclinical models. Rigorous clinical trials are needed to establish its safety and efficacy in human populations.

  • Pharmacokinetics and Pharmacodynamics: A deeper understanding of the ADME (absorption, distribution, metabolism, and excretion) properties of this compound in humans is crucial for optimizing dosing and delivery.

  • Broader Therapeutic Applications: Given its core mechanism, the therapeutic potential of this compound could be explored in a wider range of diseases underpinned by necroptosis and inflammation, including neurodegenerative diseases, traumatic brain injury, and certain autoimmune disorders.

References

Foundational Research on NecroX-5 as an Antioxidant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Mechanisms and Experimental Validation of a Novel Mitochondria-Targeted Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Abstract

NecroX-5, a cell-permeable necrosis inhibitor, has emerged as a significant subject of investigation due to its potent antioxidant properties, which are primarily localized to the mitochondria. This technical guide synthesizes the foundational research on this compound, detailing its mechanisms of action, presenting quantitative data from key studies, outlining experimental protocols, and visualizing its functional pathways. The core of this compound's efficacy lies in its ability to scavenge mitochondrial reactive oxygen and nitrogen species, preserve mitochondrial integrity and function, and modulate inflammatory pathways intrinsically linked to oxidative stress. This document serves as a comprehensive resource for researchers and professionals in the field of drug development, providing a detailed understanding of the scientific basis for NecroX-s's therapeutic potential.

Introduction

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are critical signaling molecules in various physiological processes. However, their excessive production leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions.[1] Mitochondria are a primary source of cellular ROS, making them a key target for antioxidant therapies.[2][3] this compound is a novel compound developed as a cell-permeable necrosis inhibitor with significant antioxidant activity that predominantly localizes within the mitochondria.[4][5] Its cytoprotective effects have been demonstrated across various in vitro and in vivo models of oxidative stress, highlighting its potential as a therapeutic agent for mitochondria-related diseases involving necrotic tissue injury.[2]

Mechanism of Action

This compound's antioxidant and cytoprotective effects are multifaceted, stemming from its direct action on mitochondrial ROS and its influence on associated cellular signaling pathways.

Direct Scavenging of Mitochondrial Reactive Species

The primary mechanism of this compound is its potent ability to scavenge mitochondrial ROS and RNS.[2] Studies have shown that this compound effectively inhibits the generation of mitochondrial hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻) induced by pro-oxidants like tertiary-butyl hydroperoxide (t-BHP).[6][7] This direct scavenging activity is a cornerstone of its protective effects against oxidative stress-induced cellular damage.

Preservation of Mitochondrial Function

This compound plays a crucial role in maintaining mitochondrial integrity and function in the face of cellular stress, such as hypoxia/reoxygenation (HR) injury. Its protective effects include:

  • Reduction of Mitochondrial Oxidative Stress: this compound markedly suppresses the overproduction of mitochondrial ROS during reoxygenation.[4][5]

  • Preservation of Mitochondrial Membrane Potential (ΔΨm): It prevents the collapse of the mitochondrial membrane potential, which is essential for ATP synthesis and overall mitochondrial health.[4][5]

  • Improvement of Mitochondrial Oxygen Consumption: In models of HR injury, this compound treatment leads to a significantly higher respiratory control index (RCI) and increased oxygen consumption during state 3 respiration, indicating a more efficient electron transport chain.[4]

  • Protection of Oxidative Phosphorylation (OXPHOS) System: Proteomic analyses have revealed that this compound preserves the levels of electron transport chain proteins involved in oxidative phosphorylation.[8] It specifically improves the function of mitochondrial complexes I, II, and V.[8][9]

Inhibition of the Mitochondrial Calcium Uniporter (MCU)

A novel aspect of this compound's mechanism is its ability to inhibit the mitochondrial calcium uniporter (MCU).[4] During cellular stress, excessive calcium influx into the mitochondria can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling, rupture, and subsequent cell death. By suppressing mitochondrial Ca²⁺ overload, this compound prevents these downstream events, further contributing to its antioxidant and cytoprotective effects.[4][5]

Modulation of Antioxidant and Inflammatory Pathways

This compound's influence extends beyond direct ROS scavenging to the modulation of key cellular signaling pathways involved in oxidative stress and inflammation.

  • PGC1α Expression: this compound treatment is associated with markedly higher expression levels of peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC1α), a master regulator of mitochondrial biogenesis and antioxidant defense.[8][9]

  • Anti-inflammatory Effects: The antioxidant activity of this compound is linked to the prevention of hypoxia-induced activation of nuclear factor kappa B (NF-κB) and tumor necrosis factor-alpha (TNFα).[10][11] It has also been shown to block the activation of the NLRP3 inflammasome.[10][12]

  • Modulation of the TNFα/Dcn/TGFβ1/Smad2 Pathway: In cardiac injury models, this compound demonstrates anti-inflammatory and anti-fibrotic effects by increasing the expression of decorin (Dcn) while attenuating the expression of transforming growth factor-beta 1 (TGFβ1) and the phosphorylation of Smad2.[10][13]

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative findings from foundational research on this compound, providing a clear comparison of its effects across different experimental models.

Table 1: Effect of this compound on Mitochondrial Function in Hypoxia/Reoxygenation (HR) Model

ParameterHR GroupThis compound GroupReference
Respiratory Control Index (RCI)4.54 ± 0.026.77 ± 0.84[4]
State 3 Respiration (nmol O₂/min/mg protein)9.48 ± 0.3112.84 ± 1.31[4]
Complex I Activity (mOD/min)33.33 ± 1.0937.44 ± 1.59[9]
Complex II Activity (mOD/min)3.30 ± 0.263.74 ± 0.18[9]
Complex V Activity (mOD/min)1.23 ± 0.101.41 ± 0.09[9]

Table 2: Anti-inflammatory Effects of this compound in LPS-Stimulated H9C2 Cells

ParameterControlLPSThis compound + LPSReference
TNFα Production (ng/ml)2.13 ± 0.033.02 ± 0.061.95 ± 0.05[10]
TGFβ1 Protein Level (ng/ml)0.073 ± 0.0070.112 ± 0.0230.068 ± 0.009[10]
Dcn/α-tubulin Ratio0.94 ± 0.030.48 ± 0.140.69 ± 0.07[10][11]
pSmad2/Smad2 Ratio1.0 (baseline)1.33 ± 0.12Attenuated increase[10][11]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the foundational research of this compound's antioxidant properties.

In Vitro Assays
  • Cell Culture and Treatment:

    • H9C2 cardiomyoblasts are commonly used and maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum.[10]

    • For experiments involving lipopolysaccharide (LPS) stimulation, cells are pretreated with this compound (typically 10 µmol/L) for 24 hours before the addition of LPS (e.g., 10 ng/mL) for another 24 hours.[10][14]

    • For pro-oxidant stress models, cells are incubated with agents like t-BHP (e.g., 400 µM) for 90-120 minutes in the presence or absence of this compound.[7]

  • Cell Viability Assays:

    • LDH Assay: The release of lactate dehydrogenase (LDH) from damaged cells into the supernatant is quantified using a colorimetric assay to measure cytotoxicity.[7]

    • WST-1 Assay: This assay measures cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[7]

  • Mitochondrial ROS/RNS Scavenging Assay:

    • Dihydrorhodamine 123 (DHR-123) Assay: H9C2 cells are treated with an oxidant (e.g., 400 µM t-BHP) with or without this compound. The levels of mitochondrial H₂O₂ and ONOO⁻ are then measured by the oxidation of DHR-123, a fluorescent probe.[6]

  • Western Blot Analysis:

    • Standard western blotting techniques are used to determine the expression levels of specific proteins (e.g., Dcn, Smad2, pSmad2).[10]

    • Membranes are incubated with primary antibodies, followed by horseradish peroxidase-conjugated secondary antibodies, and visualized using a detection kit.[10]

  • Real-Time PCR:

    • Total RNA is extracted from tissues or cells using TRIZOL reagent.[11]

    • Real-time PCR is performed to quantify the mRNA expression levels of target genes (e.g., TNFα, TGFβ1).[10][14]

  • ELISA:

    • Enzyme-linked immunosorbent assays (ELISA) are used to measure the concentration of secreted proteins, such as TNFα and TGFβ1, in cell culture media.[14]

Ex Vivo Models
  • Isolated Rat Heart Hypoxia/Reoxygenation (HR) Model:

    • Hearts from Sprague-Dawley rats are isolated and perfused using a Langendorff system.[8]

    • Hearts undergo a period of perfusion with an ischemic solution (hypoxia) followed by reperfusion with a normal Tyrode (NT) solution.[10]

    • In the treatment group, this compound (e.g., 10 µmol/L) is administered during the reperfusion period.[10][11]

Mitochondrial Function Assays
  • Mitochondrial Oxygen Consumption:

    • Oxygen consumption of isolated mitochondria is measured to assess the function of the electron transport chain.[4]

    • The respiratory control index (RCI) is calculated as the ratio of state 3 (ADP-stimulated) to state 4 (basal) respiration.[4]

  • Mitochondrial Complex Activity Assays:

    • The activities of mitochondrial complexes I, II, and V are measured spectrophotometrically to assess the function of the oxidative phosphorylation system.[8][9]

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and experimental processes related to this compound research.

NecroX5_Antioxidant_Pathway cluster_stress Cellular Stress (e.g., Hypoxia/Reoxygenation) cluster_necrox5 This compound Intervention cluster_effects Protective Effects ROS Mitochondrial ROS/RNS (O₂⁻, H₂O₂, ONOO⁻) Mito_function Preserved Mitochondrial Function (↑ΔΨm, ↑O₂ Consumption, ↑OXPHOS) ROS->Mito_function Damages Inflammation Reduced Inflammation (↓NF-κB, ↓TNFα, ↓NLRP3) ROS->Inflammation Activates Ca_overload Mitochondrial Ca²⁺ Overload Ca_overload->Mito_function Damages NecroX5 This compound NecroX5->ROS Scavenges NecroX5->Ca_overload Inhibits MCU Cell_survival Increased Cell Survival (↓Necrosis) Mito_function->Cell_survival Promotes Inflammation->Cell_survival Induces Death

Caption: Signaling pathway of this compound's antioxidant and anti-inflammatory action.

NecroX5_InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_culture Cell Culture (e.g., H9C2) NecroX5_prep This compound Treatment Cell_culture->NecroX5_prep Stress_induction Induce Oxidative Stress (e.g., t-BHP, LPS, HR) NecroX5_prep->Stress_induction Viability Cell Viability (LDH, WST-1) Stress_induction->Viability ROS_measure ROS Measurement (DHR-123) Stress_induction->ROS_measure Protein_exp Protein Expression (Western Blot, ELISA) Stress_induction->Protein_exp Gene_exp Gene Expression (RT-PCR) Stress_induction->Gene_exp

Caption: General experimental workflow for in vitro studies of this compound.

NecroX5_Logical_Relationships cluster_primary Primary Mechanisms cluster_secondary Downstream Consequences cluster_tertiary Cellular Outcomes center_node This compound ROS_Scavenging Mitochondrial ROS/RNS Scavenging center_node->ROS_Scavenging MCU_Inhibition MCU Inhibition center_node->MCU_Inhibition Redox_Balance Cellular Redox Balance ROS_Scavenging->Redox_Balance Ca_Homeostasis Ca²⁺ Homeostasis MCU_Inhibition->Ca_Homeostasis Mito_Integrity Mitochondrial Integrity Cytoprotection Cytoprotection Mito_Integrity->Cytoprotection Ca_Homeostasis->Mito_Integrity Redox_Balance->Mito_Integrity Anti_Inflammation Anti-inflammation Redox_Balance->Anti_Inflammation Anti_Fibrosis Anti-fibrosis Anti_Inflammation->Anti_Fibrosis Anti_Inflammation->Cytoprotection

Caption: Logical relationships of this compound's multifaceted protective effects.

Conclusion

The foundational research on this compound compellingly establishes it as a potent, mitochondria-targeted antioxidant with significant therapeutic potential. Its primary mechanisms of action—direct scavenging of mitochondrial ROS/RNS and inhibition of the mitochondrial calcium uniporter—lead to the preservation of mitochondrial function and the attenuation of oxidative stress-induced cell death. Furthermore, its ability to modulate key inflammatory and fibrotic pathways underscores its broader cytoprotective capabilities. The quantitative data and established experimental protocols provide a solid framework for future investigations and the development of this compound as a novel therapeutic agent for a range of pathologies underpinned by mitochondrial dysfunction and oxidative stress.

References

The Discovery and Early Development of NecroX-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NecroX-5 has emerged as a promising therapeutic candidate with potent cytoprotective properties, primarily attributed to its role as a necrosis inhibitor. Early investigations have elucidated its multifaceted mechanism of action, highlighting its ability to mitigate cellular damage in various pathological contexts, including ischemia-reperfusion injury, inflammation, and fibrosis. This technical guide provides an in-depth overview of the foundational studies on this compound, detailing the experimental protocols employed to uncover its mechanism of action and presenting the key quantitative findings in a structured format. Furthermore, this guide includes visualizations of the critical signaling pathways modulated by this compound, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Programmed cell death is a fundamental biological process essential for tissue homeostasis. While apoptosis has been extensively studied, necroptosis, a form of regulated necrosis, has gained significant attention as a key driver of various diseases. Necroptosis is implicated in conditions characterized by excessive cell death and inflammation, such as myocardial infarction, stroke, and neurodegenerative disorders. The discovery of small molecules that can inhibit this pathway, therefore, holds significant therapeutic potential.

This compound is a derivative of the NecroX series of compounds, which were developed as cell-permeable necrosis inhibitors.[1] Early research has demonstrated that this compound exhibits potent antioxidant activity and primarily localizes to the mitochondria, the central hub for cellular metabolism and a critical organelle in the regulation of cell death pathways.[1] This guide delves into the seminal studies that have defined our current understanding of this compound's discovery and its molecular mechanisms of action.

Mechanism of Action: Key Experimental Findings

Early studies on this compound have revealed a multi-pronged mechanism of action, primarily centered on the preservation of mitochondrial integrity and the modulation of key inflammatory and fibrotic signaling pathways.

Inhibition of Mitochondrial Calcium Uniporter (MCU) and Reduction of Mitochondrial Calcium Overload

One of the primary mechanisms by which this compound exerts its cytoprotective effects is through the inhibition of the mitochondrial calcium uniporter (MCU).[1] In conditions of cellular stress, such as hypoxia/reoxygenation (H/R), excessive calcium influx into the mitochondria triggers a cascade of detrimental events, including the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential (ΔΨm), and the release of pro-apoptotic factors.

This compound was found to directly inhibit the MCU, thereby preventing mitochondrial calcium overload.[1] This was demonstrated in studies using isolated rat heart mitochondria subjected to H/R, where this compound treatment significantly attenuated the rise in mitochondrial calcium levels.[1]

Preservation of Mitochondrial Function

By mitigating mitochondrial calcium overload, this compound preserves overall mitochondrial function. Key findings from early studies include:

  • Reduction of Mitochondrial Oxidative Stress: this compound treatment was shown to decrease the production of reactive oxygen species (ROS) in mitochondria during reoxygenation.[1]

  • Maintenance of Mitochondrial Membrane Potential (ΔΨm): The collapse of ΔΨm, a hallmark of mitochondrial dysfunction, was significantly prevented in the presence of this compound.[1]

  • Improved Mitochondrial Respiration: this compound treatment led to improved mitochondrial oxygen consumption, indicating a preservation of the electron transport chain function.[1]

Anti-inflammatory and Anti-fibrotic Effects

Beyond its direct effects on mitochondria, this compound exhibits significant anti-inflammatory and anti-fibrotic properties. These effects are mediated through the modulation of the TNFα/Dcn/TGFβ1/Smad2 signaling pathway.[2][3]

In a model of H/R-treated rat hearts, this compound was shown to:

  • Increase Decorin (Dcn) expression: Dcn is a proteoglycan with known anti-fibrotic and anti-inflammatory properties.[2]

  • Decrease Transforming Growth Factor-beta 1 (TGFβ1) expression: TGFβ1 is a potent pro-fibrotic cytokine.[2][3]

  • Reduce Smad2 phosphorylation (pSmad2): pSmad2 is a key downstream mediator of TGFβ1 signaling.[2][3]

  • Attenuate Tumor Necrosis Factor-alpha (TNFα) production: TNFα is a major pro-inflammatory cytokine.[2][3]

These findings were further corroborated in in vitro studies using lipopolysaccharide (LPS)-stimulated H9C2 cardiomyocytes.[2][3]

Modulation of Macrophage Polarization

This compound has also been shown to influence the phenotype of macrophages, key immune cells involved in inflammation and tissue repair. Studies have demonstrated that this compound can skew macrophages towards an anti-inflammatory M2 phenotype, characterized by increased expression of markers like CD206 and Arg-1, and decreased expression of the M1 marker iNOS.[4]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound has been found to inhibit the activation of the NLRP3 inflammasome, further contributing to its anti-inflammatory profile.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from early studies on this compound.

Table 1: Effect of this compound on Mitochondrial Function in Hypoxia/Reoxygenation (H/R) Model

ParameterControlHRThis compound (10 µM) + HRReference
Mitochondrial Ca2+ Level (Peak) BaselineIncreasedSignificantly Attenuated[1]
Mitochondrial ROS Production BaselineIncreasedMarkedly Suppressed[1]
Mitochondrial Membrane Potential (TMRE Intensity) 100%11.10 ± 7.12%64.86 ± 3.47%[1]
Mitochondrial Oxygen Consumption (RCI) -4.54 ± 0.026.77 ± 0.84[1]

Table 2: Effect of this compound on Inflammatory and Fibrotic Markers in H/R-Treated Rat Hearts

MarkerControlHRThis compound (10 µM) + HRReference
Decorin (Dcn) mRNA Expression 100%45.91 ± 10.05%77.05 ± 0.72%[2]
TGFβ1 mRNA Expression (Ratio to α-tubulin) 0.54 ± 0.054.31 ± 1.461.00 ± 0.19[2]
pSmad2/Smad2 Ratio 1.10 ± 0.1Increased1.15 ± 0.01[2]

Table 3: Effect of this compound on Inflammatory and Fibrotic Markers in LPS-Treated H9C2 Cells

MarkerControlLPS (10 ng/mL)This compound (10 µM) + LPSReference
TNFα Production (ng/mL) 2.13 ± 0.033.02 ± 0.061.95 ± 0.05[2]
TGFβ1 mRNA Expression (Ratio to α-tubulin) Baseline15.76 ± 4.68.81 ± 0.27[2]
Dcn/α-tubulin Ratio 0.94 ± 0.030.48 ± 0.140.69 ± 0.07[2]
pSmad2/Smad2 Ratio 1.01.33 ± 0.121.05 ± 0.01[2]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Hypoxia/Reoxygenation (H/R) in Isolated Rat Hearts (Langendorff Perfusion)

Objective: To induce ischemia-reperfusion injury in an ex vivo rat heart model to study the cardioprotective effects of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Langendorff perfusion system

  • Krebs-Henseleit buffer (KHB)

  • This compound

  • TTC (2,3,5-triphenyltetrazolium chloride) staining solution

Protocol:

  • Anesthetize the rat and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Initiate retrograde perfusion with oxygenated KHB at a constant pressure.

  • Allow the heart to stabilize for a 20-minute equilibration period.

  • Induce global ischemia by stopping the perfusion for 30 minutes.

  • Initiate reperfusion with KHB for 60 minutes.

  • For the treatment group, introduce this compound (10 µM) into the perfusion buffer at the onset of reperfusion.

  • At the end of reperfusion, freeze the heart and slice it for TTC staining to assess infarct size.

Isolation of Rat Heart Mitochondria

Objective: To isolate functional mitochondria from rat heart tissue for in vitro assays.

Materials:

  • Rat heart tissue

  • Mitochondrial isolation buffer (e.g., containing sucrose, EGTA, and Tris-HCl)

  • Potter-Elvehjem homogenizer

  • Centrifuge

Protocol:

  • Excise the rat heart and place it in ice-cold isolation buffer.

  • Mince the tissue finely with scissors.

  • Homogenize the minced tissue using a Potter-Elvehjem homogenizer with a loose-fitting pestle.

  • Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the mitochondria.

  • Wash the mitochondrial pellet with isolation buffer and resuspend in an appropriate buffer for subsequent assays.

Measurement of Mitochondrial Calcium Retention Capacity (CRC)

Objective: To assess the ability of isolated mitochondria to sequester calcium before the opening of the mitochondrial permeability transition pore (mPTP).

Materials:

  • Isolated mitochondria

  • CRC buffer (containing a respiratory substrate, e.g., glutamate/malate)

  • Calcium Green-5N fluorescent dye

  • CaCl2 solution

  • Fluorometer

Protocol:

  • Resuspend isolated mitochondria in CRC buffer containing Calcium Green-5N.

  • Place the mitochondrial suspension in a fluorometer cuvette.

  • Record the baseline fluorescence.

  • Add sequential pulses of a known concentration of CaCl2 to the cuvette at regular intervals.

  • Monitor the fluorescence of Calcium Green-5N. An initial decrease in fluorescence indicates mitochondrial calcium uptake.

  • The opening of the mPTP is indicated by a sudden and sustained increase in fluorescence, as the mitochondria release the accumulated calcium.

  • Calculate the total amount of calcium taken up by the mitochondria before mPTP opening to determine the CRC.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE

Objective: To measure the mitochondrial membrane potential in live cells using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).

Materials:

  • H9C2 cells or isolated cardiomyocytes

  • TMRE stock solution

  • Cell culture medium

  • Fluorescence microscope or plate reader

Protocol:

  • Seed cells in a suitable culture plate or on coverslips.

  • Treat the cells with this compound and/or induce cellular stress (e.g., H/R).

  • Add TMRE to the cell culture medium at a final concentration of 100-200 nM.

  • Incubate the cells for 20-30 minutes at 37°C.

  • Wash the cells with fresh medium to remove excess dye.

  • Image the cells using a fluorescence microscope with appropriate filters for red fluorescence, or measure the fluorescence intensity using a plate reader.

  • A decrease in TMRE fluorescence intensity indicates depolarization of the mitochondrial membrane.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins in cell or tissue lysates.

Materials:

  • Cell or tissue lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pSmad2, anti-Smad2, anti-Dcn, anti-α-tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., α-tubulin).

Real-Time PCR (qPCR)

Objective: To quantify the mRNA expression levels of target genes.

Materials:

  • Total RNA isolated from cells or tissues

  • Reverse transcriptase

  • cDNA

  • qPCR primers for target genes (e.g., TNFα, TGFβ1, Dcn) and a housekeeping gene (e.g., α-tubulin)

  • SYBR Green or TaqMan master mix

  • Real-time PCR instrument

Protocol:

  • Isolate total RNA from samples.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Set up the qPCR reaction with the cDNA template, primers, and master mix.

  • Run the qPCR reaction in a real-time PCR instrument using appropriate cycling conditions.

  • Analyze the data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

NecroX5_Signaling_Pathway cluster_stimulus Cellular Stress (e.g., Hypoxia/Reoxygenation, LPS) cluster_necrox5 This compound Intervention cluster_pathway Signaling Cascade Stimulus TNFα / Ischemia TNF_receptor TNF Receptor Stimulus->TNF_receptor TGF_beta TGFβ1 Stimulus->TGF_beta NecroX5 This compound MCU Mitochondrial Calcium Uniporter (MCU) NecroX5->MCU inhibits ROS Mitochondrial ROS Production NecroX5->ROS inhibits NecroX5->TGF_beta inhibits Decorin Decorin NecroX5->Decorin promotes Mitochondria Mitochondria TNF_receptor->Mitochondria Inflammation Inflammation TNF_receptor->Inflammation Mitochondria->MCU activates Ca_overload Mitochondrial Ca2+ Overload MCU->Ca_overload leads to Ca_overload->ROS DeltaPsiM ↓ ΔΨm Ca_overload->DeltaPsiM Cell_Death Necroptosis / Cell Death ROS->Cell_Death DeltaPsiM->Cell_Death Smad2 Smad2 TGF_beta->Smad2 pSmad2 pSmad2 Smad2->pSmad2 phosphorylation Fibrosis Fibrosis pSmad2->Fibrosis Decorin->TGF_beta inhibits

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_model Model System cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Model In Vivo (Rat H/R) or In Vitro (H9C2 cells) Treatment This compound (or Vehicle Control) Model->Treatment Mito_Function Mitochondrial Function (Ca2+, ROS, ΔΨm) Treatment->Mito_Function Western_Blot Western Blot (pSmad2, Dcn) Treatment->Western_Blot qPCR Real-Time PCR (TNFα, TGFβ1) Treatment->qPCR Histology Histology (Infarct Size) Treatment->Histology Outcome Assessment of Cytoprotective Effects Mito_Function->Outcome Western_Blot->Outcome qPCR->Outcome Histology->Outcome

Caption: General experimental workflow for evaluating this compound.

Conclusion

The early studies on this compound have laid a robust foundation for its development as a potential therapeutic agent. Its ability to target multiple interconnected pathways, including mitochondrial dysfunction, inflammation, and fibrosis, underscores its potential in a wide range of diseases. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research and development of this compound and other related compounds. Future investigations will likely focus on its efficacy in various preclinical disease models, its pharmacokinetic and pharmacodynamic properties, and ultimately, its translation to the clinical setting.

References

NecroX-5 and the Mitochondrial Calcium Uniporter: A Technical Guide to a Cardioprotective Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BUSAN, South Korea – This technical whitepaper provides an in-depth analysis of the interaction between NecroX-5, a novel cell-permeable necrosis inhibitor, and the mitochondrial calcium uniporter (MCU). This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for ischemia-reperfusion (I/R) injury and other pathologies linked to mitochondrial calcium dysregulation. Herein, we detail the mechanism of action, present key quantitative data, outline experimental protocols, and visualize the underlying signaling pathways.

Executive Summary

Mitochondrial calcium overload is a critical driver of cell death and tissue damage during hypoxia/reoxygenation (H/R) events, such as those occurring in myocardial infarction. This compound has emerged as a potent protective agent that mitigates this damage.[1][2] The primary mechanism underlying this protection is the direct inhibition of the mitochondrial calcium uniporter (MCU), a key channel responsible for mitochondrial calcium influx.[1][2][3] By blocking the MCU, this compound prevents the pathological accumulation of calcium within the mitochondria, thereby preserving mitochondrial function and enhancing cell survival.[1][4] This guide synthesizes the pivotal findings from preclinical studies to offer a comprehensive technical overview of this interaction.

Core Mechanism: Inhibition of the Mitochondrial Calcium Uniporter

This compound exerts its primary cardioprotective effects by directly targeting and inhibiting the mitochondrial calcium uniporter.[1][3] During periods of cellular stress like H/R, excessive cytosolic calcium prompts the MCU to transport large amounts of Ca²⁺ into the mitochondrial matrix. This overload triggers a cascade of detrimental events, including:

  • Opening of the Mitochondrial Permeability Transition Pore (mPTP): Leading to the collapse of the mitochondrial membrane potential (ΔΨm).

  • Increased Reactive Oxygen Species (ROS) Production: Causing significant oxidative stress.[1]

  • Swelling and Rupture of Mitochondria: Releasing pro-apoptotic factors into the cytosol.

  • Depletion of ATP: Compromising cellular energy metabolism.

This compound acts as a pharmacological brake on this process. Studies have demonstrated that it effectively suppresses mitochondrial Ca²⁺ overload during reoxygenation.[1] Evidence for its direct action on the MCU is substantiated by experiments showing that this compound can block the increase in mitochondrial Ca²⁺ induced by MCU activators like histamine and ouabain.[1] This inhibitory action is central to its ability to preserve mitochondrial integrity and function.[1][2]

In addition to its primary role as an MCU inhibitor, this compound has been shown to exert anti-inflammatory and anti-fibrotic effects through the modulation of the TNFα/Dcn/TGFβ1/Smad2 signaling pathway, offering a multi-faceted therapeutic profile.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in a rat heart model of hypoxia/reoxygenation injury.

Table 1: Effect of this compound on Mitochondrial Function and Damage

ParameterConditionThis compound Treatment (10 µM)OutcomeSource
Mitochondrial Ca²⁺ Overload Hypoxia/ReoxygenationAttenuatedSignificant reduction in peak mitochondrial Ca²⁺ levels during reoxygenation.[1]
Mitochondrial Membrane Potential (ΔΨm) Hypoxia/ReoxygenationPreservedTMRE intensity maintained at 64.86 ± 3.47% of basal level, compared to 11.10 ± 7.12% in the untreated HR group.[1]
Mitochondrial ROS Production Hypoxia/ReoxygenationSuppressedMarkedly attenuated the overproduction of mitochondrial O₂⁻ during reoxygenation.[1]
Myocardial Infarct Size Hypoxia/ReoxygenationReducedInfarct size significantly decreased to 17.38 ± 2.72% of total area, compared to 60.99 ± 1.79% in the untreated HR group.[6]

Table 2: Effect of this compound on MCU-Mediated Calcium Uptake

StimulusThis compound Treatment (10 µM)Effect on Mitochondrial Ca²⁺ UptakeImplicationSource
Histamine (MCU Activator) Pre-treatedSuppressed histamine-induced peak in mitochondrial Ca²⁺.Direct inhibitory effect on the MCU.[1][3]
Ouabain Pre-treatedReduced the increase in mitochondrial Ca²⁺.Blocks downstream Ca²⁺ overload.[1]

Key Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described in this guide.

NecroX5_MCU_Pathway Hypoxia Hypoxia/ Reoxygenation Ca_influx Increased Cytosolic Ca²⁺ Influx Hypoxia->Ca_influx MCU Mitochondrial Calcium Uniporter (MCU) Ca_influx->MCU Activates Mito_Ca Mitochondrial Ca²⁺ Overload MCU->Mito_Ca Transports Ca²⁺ Preservation Preservation of Mitochondrial Function mPTP mPTP Opening Mito_Ca->mPTP ROS ↑ ROS Production Mito_Ca->ROS DeltaPsi Collapse of ΔΨm mPTP->DeltaPsi CellDeath Cell Death (Necrosis) ROS->CellDeath DeltaPsi->CellDeath NecroX5 This compound NecroX5->MCU Inhibits Survival Cell Survival Preservation->Survival Experimental_Workflow start Start: Isolate Rat Hearts, Cardiomyocytes, or Mitochondria hypoxia Induce Hypoxia/ Reoxygenation (H/R) Injury start->hypoxia treatment Administer this compound (10 µM) during Reoxygenation hypoxia->treatment control Vehicle Control Group hypoxia->control measurement Perform Measurements treatment->measurement control->measurement ca_assay Mitochondrial Ca²⁺ Assay (e.g., Rhod-2 AM) measurement->ca_assay tmre_assay ΔΨm Assay (TMRE Staining) measurement->tmre_assay ros_assay Mitochondrial ROS Assay measurement->ros_assay infarct_assay Infarct Size Measurement (TTC Staining) measurement->infarct_assay analysis Data Analysis and Comparison ca_assay->analysis tmre_assay->analysis ros_assay->analysis infarct_assay->analysis

References

Initial In Vitro Efficacy of NecroX-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the initial in vitro studies investigating the efficacy of NecroX-5, a novel necrosis inhibitor. The document is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms of this compound. It summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows.

Introduction

This compound is a compound that has demonstrated significant cytoprotective effects in various in vitro models of cellular stress and injury.[1][2] It has been shown to mitigate damage from oxidative stress, hypoxia/reoxygenation, and inflammatory insults.[1][3][4] This guide focuses on the foundational in vitro evidence of its efficacy, providing a comprehensive resource for understanding its mechanisms of action.

Effects on Mitochondrial Function in Hypoxia/Reoxygenation Injury

Initial studies have highlighted the protective role of this compound in preserving mitochondrial integrity and function during hypoxia/reoxygenation (HR) stress. These experiments, primarily conducted on rat heart mitochondria and isolated cardiomyocytes, reveal a significant attenuation of HR-induced mitochondrial dysfunction.[3]

Quantitative Data Summary
ParameterModel SystemConditionThis compound EffectReference
Mitochondrial ROS Production Isolated Cardiomyocytes & MitochondriaHypoxia/ReoxygenationMarkedly suppressed the overproduction of mitochondrial ROS.[3][3]
Mitochondrial Membrane Potential (ΔΨm) Isolated Cardiomyocytes & MitochondriaHypoxia/ReoxygenationAttenuated the collapse of ΔΨm. At the end of the protocol, TMRE intensity was 64.86 ± 3.47% of basal level in the this compound group vs. 11.10 ± 7.12% in the HR group.[3][3]
Mitochondrial Ca2+ Overload Rat Heart MitochondriaHypoxia/ReoxygenationSuppressed mitochondrial Ca2+ overload.[3][3]
Mitochondrial Respiration Rat Heart MitochondriaHypoxia/ReoxygenationImproved mitochondrial oxygen consumption.[3][3]
Experimental Protocols

Model System: Isolated cardiomyocytes and mitochondria from rat hearts.[3]

Hypoxia/Reoxygenation (HR) Protocol:

  • Hearts were perfused with an ischemic solution for 30 minutes to induce hypoxia.[1]

  • This was followed by reperfusion with a normal Tyrode's (NT) solution for 60 minutes.[1]

  • For the treatment group, this compound (10 µmol/L) was administered during the reperfusion period.[1]

Measurement of Mitochondrial ROS:

  • Mitochondrial O2− production was measured using MitoSOX Red fluorescence via fluorescence-associated cell sorter (FACS) in the FL2 channel.[3]

  • Mitochondrial H2O2 levels were measured using H2DCFDA fluorescence by FACS in the FL1 channel.[3]

Measurement of Mitochondrial Membrane Potential (ΔΨm):

  • ΔΨm was assessed by the relative fluorescence intensity of Tetramethylrhodamine, Ethyl Ester (TMRE).[3]

Visualization of Experimental Workflow

G cluster_0 In Vitro Hypoxia/Reoxygenation Model cluster_1 Endpoint Analysis A Isolation of Rat Cardiomyocytes and Mitochondria B Hypoxia Induction (30 min) A->B C Reoxygenation (60 min) ± this compound (10 µM) B->C D Mitochondrial ROS (MitoSOX Red, H2DCFDA) C->D E Mitochondrial Membrane Potential (TMRE) C->E F Mitochondrial Ca2+ Levels C->F G Mitochondrial Respiration C->G

Caption: Workflow for assessing this compound's effect on mitochondrial function in an in vitro HR model.

Modulation of Inflammatory and Fibrotic Pathways

This compound has been shown to exert significant anti-inflammatory and anti-fibrotic effects in various cell types. Studies using lipopolysaccharide (LPS)-stimulated H9C2 cardiomyoblasts and bleomycin (BLM)-exposed pulmonary epithelial cells have elucidated its role in modulating key signaling pathways.[1][4][5]

Quantitative Data Summary
ParameterModel SystemConditionThis compound EffectReference
TNFα Production H9C2 CellsLPS (10 ng/mL) StimulationReduced LPS-induced TNFα production from 3.02 ± 0.06 ng/ml to 1.95 ± 0.05 ng/ml.[1][1][4]
TGFβ1 mRNA Expression H9C2 CellsLPS StimulationSuppressed LPS-stimulated TGFβ1 mRNA expression from a ratio of 15.76 ± 4.6 to 8.81 ± 0.27 (relative to α-tubulin).[1][1][4]
Smad2 Phosphorylation H9C2 CellsLPS StimulationAttenuated LPS-induced increase in pSmad2/Smad2 ratio from 1.33 ± 0.12 to 1.05 ± 0.01 (ratio to control).[4][4]
Decorin (Dcn) Protein Levels H9C2 CellsLPS StimulationAttenuated the LPS-induced reduction in Dcn expression (ratio to control: 0.48 ± 0.14 in LPS group vs. 0.69 ± 0.07 in this compound + LPS group).[4][4]
Pro-inflammatory Cytokines (TNF-α, IL-1β) MLE-12 & BEAS-2B CellsBleomycin (BLM) StimulationSignificantly reduced the levels of TNF-α and IL-1β.[5][5]
Experimental Protocols

Cell Culture and Treatment (H9C2 cells):

  • H9C2 cardiomyoblasts were maintained in DMEM with 10% fetal bovine serum.[1]

  • Cells were pretreated with this compound (10 µmol/L) for 24 hours.[1]

  • Following pretreatment, cells were stimulated with LPS (10 ng/mL) for 24 hours.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for TNFα:

  • TNFα levels in the culture medium were quantified using a standard ELISA kit.

Real-Time PCR for Gene Expression:

  • Total RNA was extracted using TRIZOL reagent.[1]

  • Real-time PCR was performed to quantify the mRNA expression levels of TGFβ1, with α-tubulin used as a housekeeping gene.[6]

Western Blot for Protein Expression:

  • Protein expression levels of Decorin, Smad2, and phosphorylated Smad2 (pSmad2) were determined by immunoblotting, with α-tubulin serving as a loading control.[6]

Visualization of Signaling Pathway

G LPS LPS TNFa TNFα LPS->TNFa induces BLM Bleomycin NLRP3 NLRP3 Inflammasome BLM->NLRP3 activates NecroX5 This compound NecroX5->TNFa inhibits TGFb1 TGFβ1 NecroX5->TGFb1 inhibits pSmad2 pSmad2 NecroX5->pSmad2 inhibits NecroX5->NLRP3 inhibits TNFa->TGFb1 upregulates Dcn Decorin TNFa->Dcn downregulates Inflammation Inflammation TNFa->Inflammation promotes Smad2 Smad2 TGFb1->Smad2 activates Dcn->TGFb1 inhibits Smad2->pSmad2 phosphorylation Fibrosis Fibrosis pSmad2->Fibrosis promotes NLRP3->Inflammation leads to

Caption: this compound's modulation of the TNFα/Dcn/TGFβ1/Smad2 and NLRP3 signaling pathways.

Enhancement of Cell Survival

This compound has also been investigated for its ability to improve the viability of cultivated cell sheets, which are susceptible to ischemic damage.

Quantitative Data Summary
ParameterModel SystemConditionThis compound EffectReference
Cell Viability Cultivated Human Oral Mucosal Epithelial Sheets3.5 hours post-procurementIncreased the live to dead cell ratio to 51.5% vs 48.5% with 10 µM this compound immersion.[7][7]
Experimental Protocols

Cell Sheet Cultivation and Treatment:

  • Human oral mucosal epithelial cells were cultivated for 2 weeks to form sheets.[7]

  • Harvested sheets were immersed in 10 µM, 20 µM, or 30 µM of this compound for 30 minutes.[7]

  • The sheets were then re-suspended in culture media for 3 hours.[7]

Cell Viability Assessment:

  • Cell viability was assessed using Trypan Blue staining.[7]

Conclusion

The initial in vitro studies of this compound provide compelling evidence of its multifaceted efficacy. It demonstrates robust protective effects against hypoxia/reoxygenation-induced mitochondrial damage, modulates key inflammatory and fibrotic signaling pathways, and enhances the survival of cultivated cell sheets. These findings underscore the therapeutic potential of this compound and provide a strong foundation for further preclinical and clinical development. The detailed protocols and summarized data presented in this guide offer a valuable resource for researchers aiming to build upon this foundational work.

References

Methodological & Application

Application Notes and Protocols: Utilizing NecroX-5 in Hypoxia/Reoxygenation Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypoxia/reoxygenation (H/R) injury is a critical area of research, particularly in the context of ischemic diseases such as myocardial infarction and stroke. This phenomenon, where tissue damage is exacerbated upon the restoration of blood flow and oxygen supply to previously ischemic tissues, involves a complex interplay of cellular and molecular events, including mitochondrial dysfunction, excessive production of reactive oxygen species (ROS), and inflammation. NecroX-5, a cell-permeable, mitochondria-targeting antioxidant, has emerged as a promising therapeutic agent to mitigate H/R-induced cell death.[1][2] These application notes provide detailed protocols for utilizing this compound in both in vitro and ex vivo models of H/R injury, along with data presentation guidelines and visualizations of the underlying signaling pathways.

Mechanism of Action

This compound primarily exerts its protective effects by targeting mitochondria, the central players in H/R injury. Its mechanism of action involves:

  • Inhibition of the Mitochondrial Calcium Uniporter (MCU): this compound has been shown to inhibit the MCU, thereby preventing mitochondrial calcium overload, a key trigger of cell death pathways.[3][4]

  • Reduction of Mitochondrial ROS: As a potent antioxidant, this compound scavenges mitochondrial ROS, alleviating oxidative stress and its damaging consequences.[2]

  • Preservation of Mitochondrial Membrane Potential (ΔΨm): By maintaining the mitochondrial membrane potential, this compound helps to preserve mitochondrial function and ATP production.[2]

  • Modulation of Inflammatory and Fibrotic Pathways: this compound has been found to modulate the TNFα/Dcn/TGFβ1/Smad2 signaling pathway, thereby reducing inflammation and fibrosis associated with H/R injury.[5]

Data Presentation

The following tables summarize the quantitative effects of this compound in H/R injury models based on published studies.

ParameterModel SystemConditionThis compound Treatment (10 µM)OutcomeReference
Mitochondrial Complex I Activity Isolated Rat Hearts (ex vivo)Hypoxia/ReoxygenationYes37.44 ± 1.59 mOD/min[2]
Hypoxia/ReoxygenationNo33.33 ± 1.09 mOD/min[2]
Mitochondrial Complex II Activity Isolated Rat Hearts (ex vivo)Hypoxia/ReoxygenationYes3.74 ± 0.18 mOD/min[2]
Hypoxia/ReoxygenationNo3.30 ± 0.26 mOD/min[2]
Mitochondrial Complex V Activity Isolated Rat Hearts (ex vivo)Hypoxia/ReoxygenationYes1.41 ± 0.09 mOD/min[2]
Hypoxia/ReoxygenationNo1.23 ± 0.10 mOD/min[2]
Decorin (Dcn) Protein Expression H9C2 cells (in vitro, LPS-stimulated)LPS TreatmentYesRatio to α-tubulin: ~0.9[5]
LPS TreatmentNoRatio to α-tubulin: 0.48 ± 0.14[5]
pSmad2/Smad2 Ratio H9C2 cells (in vitro, LPS-stimulated)LPS TreatmentYesRatio to control: ~0.8[5]
LPS TreatmentNoRatio to control: 1.33 ± 0.12[5]
TGFβ1 Secretion H9C2 cells (in vitro, LPS-stimulated)LPS TreatmentYes0.068 ± 0.009 ng/ml[6]
LPS TreatmentNo0.112 ± 0.023 ng/ml[6]

Experimental Protocols

Here we provide detailed protocols for an in vitro model using H9C2 cardiomyocytes and an ex vivo model using an isolated rat heart (Langendorff) system.

Protocol 1: In Vitro Hypoxia/Reoxygenation Injury Model in H9C2 Cells

This protocol describes the induction of H/R injury in the H9C2 rat cardiomyocyte cell line and the application of this compound.

Materials:

  • H9C2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hypoxia chamber (e.g., with 95% N₂ and 5% CO₂)

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Reagents for downstream assays (e.g., MitoSOX Red, TMRE, cell viability assay kits)

Procedure:

  • Cell Culture: Culture H9C2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 95% air and 5% CO₂.

  • Seeding: Seed H9C2 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis, or plates with coverslips for imaging) and allow them to reach 70-80% confluency.

  • Hypoxia Induction:

    • Wash the cells twice with PBS.

    • Replace the culture medium with a serum-free and glucose-free DMEM or a balanced salt solution (e.g., Hank's Balanced Salt Solution - HBSS).

    • Place the cells in a hypoxia chamber and incubate for a predetermined duration (e.g., 2-6 hours) at 37°C.

  • This compound Treatment:

    • Prepare a working solution of this compound in the reoxygenation medium (e.g., complete DMEM with 10% FBS). A final concentration of 10 µM is commonly used.

    • For post-hypoxia treatment, add the this compound containing medium to the cells immediately at the onset of reoxygenation.

  • Reoxygenation:

    • Remove the cells from the hypoxia chamber.

    • Replace the hypoxia medium with the reoxygenation medium (with or without this compound).

    • Return the cells to a standard incubator (95% air, 5% CO₂) for a specified period (e.g., 4-24 hours).

  • Downstream Analysis: Proceed with desired assays to assess cell viability, mitochondrial function, ROS production, and protein expression.

Protocol 2: Measurement of Mitochondrial Superoxide with MitoSOX Red

Materials:

  • H/R-treated H9C2 cells (from Protocol 1)

  • MitoSOX Red reagent (stock solution in DMSO)

  • HBSS or other suitable buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Prepare MitoSOX Red Working Solution: Dilute the MitoSOX Red stock solution in HBSS or serum-free medium to a final concentration of 1-5 µM.

  • Staining:

    • Remove the culture medium from the cells.

    • Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm HBSS.

  • Imaging/Measurement:

    • Microscopy: Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm).

    • Plate Reader/Flow Cytometry: Measure the fluorescence intensity using a microplate reader or flow cytometer.

Protocol 3: Measurement of Mitochondrial Membrane Potential with TMRE

Materials:

  • H/R-treated H9C2 cells (from Protocol 1)

  • Tetramethylrhodamine, Ethyl Ester (TMRE) reagent (stock solution in DMSO)

  • HBSS or other suitable buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Prepare TMRE Working Solution: Dilute the TMRE stock solution in pre-warmed culture medium or HBSS to a final concentration of 50-200 nM.

  • Staining:

    • Add the TMRE working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with warm HBSS.

  • Imaging/Measurement:

    • Microscopy: Image the cells immediately using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~549/575 nm).

    • Plate Reader/Flow Cytometry: Measure the fluorescence intensity using a microplate reader or flow cytometer.

Protocol 4: Ex Vivo Langendorff Rat Heart Model of Hypoxia/Reoxygenation

This protocol describes the use of an isolated, perfused rat heart model to study H/R injury.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Langendorff perfusion system

  • Krebs-Henseleit (KH) buffer

  • Ischemic solution (glucose-free KH buffer)

  • This compound

  • Surgical instruments

Procedure:

  • Heart Isolation: Anesthetize the rat and quickly excise the heart.

  • Langendorff Perfusion:

    • Mount the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated KH buffer at a constant pressure.

    • Allow the heart to stabilize for at least 20 minutes.

  • Hypoxia: Switch the perfusion to an ischemic solution and maintain for 15 minutes.

  • Reoxygenation and this compound Treatment:

    • Initiate reoxygenation by switching back to the oxygenated KH buffer.

    • For the treatment group, perfuse with KH buffer containing 10 µM this compound for the first 10 minutes of reoxygenation.

    • Continue reoxygenation with normal KH buffer for an additional 40 minutes (total reoxygenation time of 50 minutes).

  • Functional Assessment and Sample Collection:

    • Continuously monitor cardiac function (e.g., left ventricular developed pressure, heart rate).

    • At the end of the experiment, collect heart tissue for biochemical and histological analysis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in H/R injury and the experimental workflow for studying the effects of this compound.

G cluster_HR Hypoxia/Reoxygenation Injury cluster_NecroX5 This compound Intervention HR Hypoxia/ Reoxygenation Mito_Dysfunction Mitochondrial Dysfunction HR->Mito_Dysfunction Ca_Overload Mitochondrial Ca2+ Overload HR->Ca_Overload Inflammation Inflammation (TNFα, TGFβ1) HR->Inflammation ROS_Burst ROS Burst Mito_Dysfunction->ROS_Burst mPTP mPTP Opening ROS_Burst->mPTP ROS_Scavenging ROS Scavenging ROS_Burst->ROS_Scavenging Ca_Overload->mPTP MCU_Inhibition MCU Inhibition Ca_Overload->MCU_Inhibition Cell_Death Cell Death (Necrosis, Apoptosis) mPTP->Cell_Death Inflammation->Cell_Death Pathway_Modulation TNFα/Dcn/TGFβ1/Smad2 Pathway Modulation Inflammation->Pathway_Modulation Cell_Survival Cell Survival NecroX5 This compound NecroX5->MCU_Inhibition NecroX5->ROS_Scavenging NecroX5->Pathway_Modulation Mito_Protection Mitochondrial Protection Mito_Protection->Cell_Survival

Caption: Signaling pathways in H/R injury and this compound's points of intervention.

G cluster_Workflow Experimental Workflow Start Start: Choose Model (In Vitro / Ex Vivo) Induce_HR Induce Hypoxia/ Reoxygenation Start->Induce_HR Treat_NecroX5 Treat with this compound (10 µM) Induce_HR->Treat_NecroX5 Control Control Group (Vehicle) Induce_HR->Control Analysis Downstream Analysis Treat_NecroX5->Analysis Control->Analysis Cell_Viability Cell Viability (MTT, LDH) Analysis->Cell_Viability Mito_ROS Mitochondrial ROS (MitoSOX Red) Analysis->Mito_ROS Mito_Potential Mitochondrial Potential (TMRE) Analysis->Mito_Potential Protein_Expression Protein Expression (Western Blot) Analysis->Protein_Expression Data_Interpretation Data Interpretation and Conclusion Cell_Viability->Data_Interpretation Mito_ROS->Data_Interpretation Mito_Potential->Data_Interpretation Protein_Expression->Data_Interpretation

Caption: General experimental workflow for evaluating this compound in H/R injury models.

Conclusion

This compound represents a valuable tool for researchers studying H/R injury. Its multifaceted mechanism of action, centered on mitochondrial protection, offers a promising therapeutic strategy. The protocols and information provided in these application notes are intended to guide researchers in effectively utilizing this compound in their H/R injury models and contribute to the development of novel treatments for ischemic diseases.

References

NecroX-5 Protocol for Studying Cardiac Cell Death: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NecroX-5 is a potent, cell-permeable inhibitor of necrosis with significant therapeutic potential in cardiovascular diseases. It primarily acts by mitigating mitochondrial dysfunction, a key event in cardiac cell death following ischemic injury. These application notes provide a comprehensive overview of the mechanisms of this compound and detailed protocols for its application in studying and preventing cardiac cell death.

This compound has been shown to protect cardiac cells through multiple mechanisms:

  • Inhibition of the Mitochondrial Calcium Uniporter (MCU): this compound directly inhibits the MCU, preventing mitochondrial calcium overload, a critical trigger of cell death in ischemia-reperfusion injury.[1][2] This action preserves mitochondrial membrane potential and function.[1]

  • Suppression of Apoptotic Pathways: The compound inhibits the activation of c-Jun NH₂-terminal kinase (JNK) and caspase-3, key players in the apoptotic signaling cascade.[3]

  • Anti-inflammatory and Anti-fibrotic Effects: this compound modulates the TNFα/Dcn/TGFβ1/Smad2 signaling pathway, which is involved in inflammatory and fibrotic responses following cardiac injury.[4][5]

These multifaceted effects make this compound a valuable tool for investigating the mechanisms of cardiac cell death and for the development of novel cardioprotective therapies.

Data Presentation

Table 1: Quantitative Effects of this compound on Cardiac Injury Models

ParameterModel SystemTreatmentResultReference
Infarct Size Rat Heart (Hypoxia/Reoxygenation)This compound (post-hypoxic treatment)Significant reduction in infarct size (17.38 ± 2.72% vs. 60.99 ± 1.79% in control)[1]
Cell Viability Isolated Rat CardiomyocytesThis compoundMarkedly higher cell viability compared to control (95.83 ± 7.22% vs. 62.5 ± 12.5%)[1]
Decorin (Dcn) Expression Rat Heart (Hypoxia/Reoxygenation)This compound (10 µmol/L)Significantly increased Dcn expression levels[4][5]
TGFβ1 Expression Rat Heart (Hypoxia/Reoxygenation)This compound (10 µmol/L)Strongly attenuated expression of TGFβ1[4][5]
pSmad2 Levels Rat Heart (Hypoxia/Reoxygenation)This compound (10 µmol/L)Strongly attenuated Smad2 phosphorylation[4][5]
Mitochondrial ROS Isolated Rat Cardiomyocytes & MitochondriaThis compoundMarkedly suppressed overproduction of mitochondrial ROS[1]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the signaling pathways of this compound and a typical experimental workflow for its evaluation.

NecroX5_Signaling_Pathways cluster_mcu Mitochondrial Calcium Uniporter Inhibition cluster_jnk_caspase JNK/Caspase-3 Pathway Inhibition cluster_tnf_tgf TNFα/Dcn/TGFβ1/Smad2 Pathway Modulation Ischemia_Reperfusion Ischemia/ Reperfusion MCU MCU Ischemia_Reperfusion->MCU activates Mito_Ca_Overload Mitochondrial Ca2+ Overload Cell_Death_MCU Cell Death Mito_Ca_Overload->Cell_Death_MCU MCU->Mito_Ca_Overload NecroX5_MCU This compound NecroX5_MCU->MCU inhibits SNP_Stress Sodium Nitroprusside (SNP) JNK_Activation JNK Activation SNP_Stress->JNK_Activation Caspase3_Activation Caspase-3 Cleavage JNK_Activation->Caspase3_Activation Apoptosis_JNK Apoptosis Caspase3_Activation->Apoptosis_JNK NecroX5_JNK This compound NecroX5_JNK->JNK_Activation inhibits Inflammation_Fibrosis Inflammation/ Fibrosis TNFa TNFα Inflammation_Fibrosis->TNFa TGFb1 TGFβ1 TNFa->TGFb1 pSmad2 pSmad2 TGFb1->pSmad2 Cardiac_Malfunction Cardiac Malfunction pSmad2->Cardiac_Malfunction Dcn Decorin (Dcn) Dcn->TGFb1 inhibits NecroX5_TNF This compound NecroX5_TNF->TNFa attenuates NecroX5_TNF->TGFb1 attenuates NecroX5_TNF->pSmad2 attenuates NecroX5_TNF->Dcn increases

Caption: Signaling pathways modulated by this compound in cardiac cells.

Experimental_Workflow cluster_model Experimental Model Selection cluster_treatment Treatment Protocol cluster_analysis Endpoint Analysis InVivo In Vivo (e.g., Rat Myocardial Infarction) Injury Induce Cardiac Injury (e.g., Hypoxia/Reoxygenation or SNP) InVivo->Injury InVitro In Vitro (e.g., H9c2 Cardiomyocytes) InVitro->Injury NecroX5_Admin Administer this compound (e.g., 10 µmol/L) Injury->NecroX5_Admin Control Vehicle Control Injury->Control Infarct_Size Infarct Size Measurement (TTC Staining) NecroX5_Admin->Infarct_Size Cell_Viability Cell Viability Assay (MTT Assay) NecroX5_Admin->Cell_Viability Mito_Function Mitochondrial Function (Ca2+ influx, ROS) NecroX5_Admin->Mito_Function Western_Blot Western Blotting (JNK, Caspase-3, etc.) NecroX5_Admin->Western_Blot Control->Infarct_Size Control->Cell_Viability Control->Mito_Function Control->Western_Blot

Caption: General experimental workflow for studying this compound.

Experimental Protocols

In Vitro Model: Sodium Nitroprusside (SNP)-Induced Cell Death in H9c2 Cells

This protocol describes the induction of apoptosis in the H9c2 cardiomyocyte cell line using SNP and the assessment of the protective effects of this compound.

Materials:

  • H9c2 cells (rat embryonic cardiomyocytes)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Sodium Nitroprusside (SNP)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture:

    • Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ incubator.

    • Passage cells upon reaching 70-80% confluency.

  • Treatment:

    • Seed H9c2 cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat cells with desired concentrations of this compound for 24 hours.

    • Induce cell death by adding SNP to the culture medium.

    • Incubate for the desired duration.

  • Cell Viability Assay (MTT):

    • After treatment, remove the medium and add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

    • Remove the MTT solution and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 550 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Ex Vivo Model: Hypoxia/Reoxygenation (H/R) Injury in Isolated Rat Hearts

This protocol details the Langendorff perfusion model to simulate ischemia-reperfusion injury and evaluate the cardioprotective effects of this compound.

Materials:

  • Sprague-Dawley rats (200-250 g)

  • Langendorff perfusion system

  • Normal Tyrode's (NT) solution

  • Ischemic solution

  • This compound

  • Triphenyltetrazolium chloride (TTC)

  • Formalin

Procedure:

  • Heart Isolation and Perfusion:

    • Anesthetize the rat and excise the heart.

    • Mount the heart on the Langendorff apparatus and perfuse with NT solution for 30 minutes for stabilization.

  • Hypoxia/Reoxygenation:

    • Induce global ischemia by perfusing with an ischemic solution for 30 minutes.

    • For the H/R group, reperfuse with NT solution for 60 minutes.

    • For the this compound group, reperfuse with NT solution containing 10 µmol/L this compound for 60 minutes.

    • The control group is perfused with NT solution for the entire 120-minute duration.

  • Infarct Size Measurement (TTC Staining):

    • After perfusion, freeze the heart and slice it into 1 mm sections.

    • Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. Viable tissue will stain red, while infarcted tissue remains white.

    • Fix the slices in 10% formalin.

    • Image the slices and quantify the infarct area relative to the total ventricular area using image analysis software.

Western Blotting for Signaling Proteins

This protocol outlines the procedure for analyzing the expression and phosphorylation of key proteins in the signaling pathways affected by this compound.

Materials:

  • Treated cardiac tissue or H9c2 cells

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-JNK, anti-phospho-JNK, anti-caspase-3, anti-cleaved caspase-3, anti-Smad2, anti-phospho-Smad2, anti-Dcn, anti-TGFβ1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Homogenize cardiac tissue or lyse H9c2 cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

References

Application of NecroX-5 in Retinal Degeneration Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NecroX-5, an indole-derived small molecule, has emerged as a promising therapeutic candidate in the investigation of retinal degenerative diseases. It is a derivative of Necrostatin-1, a known inhibitor of necroptosis, a form of programmed necrosis. This compound exhibits potent anti-necroptotic and antioxidant properties, primarily by scavenging mitochondrial reactive oxygen species (ROS).[1] This document provides detailed application notes and protocols for the use of this compound in preclinical retinal degeneration research, summarizing key quantitative data and experimental methodologies from published studies.

Mechanism of Action

This compound primarily functions by inhibiting necroptosis and reducing oxidative stress, two key pathways implicated in photoreceptor cell death in various retinal degenerative models.[1]

Inhibition of Necroptosis

Necroptosis is a regulated form of necrosis orchestrated by the Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like (MLKL) signaling cascade.[2][3] In response to stimuli such as TNF-α or oxidative stress, RIPK1 and RIPK3 form a complex called the necrosome, leading to the phosphorylation and activation of MLKL.[4][5] Activated MLKL translocates to the plasma membrane, inducing membrane rupture and subsequent cell death.[3] this compound is thought to inhibit this pathway, although the precise molecular interaction with the core necroptotic machinery in retinal cells is an area of ongoing investigation. Its parent compound, Necrostatin-1, directly inhibits the kinase activity of RIPK1.[6]

Antioxidant Effects

This compound has been shown to be a potent scavenger of mitochondrial ROS.[1] In retinal degeneration, excessive ROS production leads to oxidative damage to cellular components, including DNA, lipids, and proteins, ultimately contributing to photoreceptor apoptosis and necroptosis. By mitigating mitochondrial ROS, this compound helps to preserve mitochondrial function and reduce the overall oxidative stress burden on retinal cells.

Signaling Pathway

cluster_0 Retinal Degeneration Stimuli cluster_1 Necroptosis Signaling Pathway cluster_2 Mitochondrial Dysfunction Oxidative Stress Oxidative Stress Mitochondria Mitochondria Oxidative Stress->Mitochondria MNU N-methyl-N-nitrosourea RIPK1 RIPK1 MNU->RIPK1 Light Damage Light Damage Light Damage->RIPK1 Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL p-MLKL (activated) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Translocation & Oligomerization Necrosome->MLKL Phosphorylation Cell Death Cell Death Membrane->Cell Death ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increased Production ROS->RIPK1 ROS->Cell Death NecroX5 This compound NecroX5->RIPK1 Inhibition NecroX5->ROS Scavenging

Figure 1. Proposed mechanism of this compound in retinal degeneration.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound in models of retinal degeneration.

Table 1: In Vivo Efficacy of this compound in a Rat Model of MNU-Induced Retinal Degeneration

ParameterControl (No MNU)MNU-Treated (Vehicle)MNU + this compound (50 µM Intravitreal)Reference
Scotopic ERG a-wave amplitude (µV) Data not availableSignificantly reducedSignificantly increased (p < 0.05) vs. MNU[7]
Scotopic ERG b-wave amplitude (µV) 95.9 ± 6.068.4 ± 11.1 (at 1 week)Significantly increased (p < 0.05) vs. MNU[7]
Outer Nuclear Layer (ONL) Thickness (µm) Data not availableMarked loss of photoreceptorsRelatively well preserved[7]
GFAP Immunoreactivity LowIncreasedDecreased vs. MNU[7]

Table 2: Protective Effects of this compound in Rodent Models of Retinal Degeneration

ModelParameterDegeneration Model (Untreated)Degeneration Model + this compoundReference
MNU-induced (Rat) Scotopic ERG a- and b-wave amplitudesSignificantly reducedSignificantly increased[1]
Outer Nuclear Layer (ONL)Reduced photoreceptor layerMore preserved[1]
TUNEL-positive cellsIncreasedFewer apoptotic cells[1]
GFAP expressionIncreasedLower levels[1]
8-OHdG expressionIncreasedLower levels[1]
Blue light-induced (Mouse) Scotopic ERG a- and b-wave amplitudesSignificantly reducedSignificantly increased[1]
Outer Nuclear Layer (ONL)Reduced photoreceptor layerMore preserved[1]
TUNEL-positive cellsIncreasedFewer apoptotic cells[1]
GFAP expressionIncreasedLower levels[1]
8-OHdG expressionIncreasedLower levels[1]

Experimental Protocols

In Vivo Model of N-methyl-N-nitrosourea (MNU)-Induced Retinal Degeneration

This protocol describes the induction of retinal degeneration in rats using MNU and subsequent treatment with this compound.

cluster_0 Experimental Workflow cluster_1 Post-mortem Analysis A Acclimatize Sprague-Dawley rats B Induce retinal degeneration: Intraperitoneal injection of MNU (60-75 mg/kg) A->B C Wait 3 hours post-MNU injection B->C D Intravitreal injection of this compound (e.g., 50 µM) C->D E House animals for 1 week D->E F Functional Assessment: Electroretinography (ERG) E->F G Structural & Molecular Assessment E->G H Euthanize and enucleate eyes G->H I Fixation and tissue processing (e.g., paraffin embedding or cryosectioning) H->I J Histology (H&E staining) for ONL thickness I->J K TUNEL assay for apoptosis I->K L Immunohistochemistry (GFAP, 8-OHdG) I->L

Figure 2. Workflow for in vivo evaluation of this compound.

Materials:

  • Sprague-Dawley rats (6-8 weeks old)

  • N-methyl-N-nitrosourea (MNU)

  • This compound

  • Sterile saline

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Topical anesthetic (e.g., proparacaine hydrochloride)

  • 30-gauge needles

  • Hamilton syringe with a 33-gauge needle

  • Ophthalmic ointment

Procedure:

  • Animal Preparation: Acclimatize Sprague-Dawley rats for at least one week before the experiment.

  • Induction of Retinal Degeneration:

    • Prepare a fresh solution of MNU in sterile saline.

    • Administer a single intraperitoneal injection of MNU at a dose of 60-75 mg/kg.[8][9]

  • This compound Administration:

    • Three hours after the MNU injection, anesthetize the rats.

    • Apply a drop of topical anesthetic to the eye.

    • Perform an intravitreal injection of this compound (e.g., 2 µL of a 50 µM solution) into the vitreous cavity using a Hamilton syringe with a 33-gauge needle. The injection site should be approximately 1-2 mm posterior to the limbus.

    • Apply ophthalmic ointment to the injected eye to prevent infection.

  • Post-Treatment: House the animals for one week with free access to food and water.

  • Outcome Assessment: After one week, perform functional and structural analyses as described in the protocols below.

Electroretinography (ERG)

ERG is used to assess the function of the retina by measuring its electrical response to a light stimulus.

Procedure:

  • Dark-adapt the rats overnight.

  • Anesthetize the rats and dilate their pupils.

  • Place a recording electrode on the cornea, a reference electrode subcutaneously between the eyes, and a ground electrode on the tail.

  • Present a series of light flashes of increasing intensity (scotopic conditions) to elicit rod- and mixed rod-cone responses.

  • Record the a-wave (originating from photoreceptors) and b-wave (originating from bipolar and Müller cells) amplitudes.[10][11]

  • Light-adapt the animals and present light flashes to assess cone function (photopic conditions).

Histology and Immunohistochemistry

Procedure:

  • Tissue Preparation:

    • Euthanize the rats and enucleate the eyes.

    • Fix the eyes in 4% paraformaldehyde for at least 24 hours.

    • Process the eyes for paraffin embedding or prepare for cryosectioning.

    • Cut 5-7 µm thick sections.

  • Hematoxylin and Eosin (H&E) Staining:

    • Deparaffinize and rehydrate the sections.

    • Stain with hematoxylin and eosin.

    • Dehydrate and mount the sections.

    • Measure the thickness of the outer nuclear layer (ONL) at defined points relative to the optic nerve head.

  • TUNEL Assay (for apoptosis):

    • Use a commercially available TUNEL assay kit and follow the manufacturer's instructions.

    • Briefly, rehydrate the sections, permeabilize with Proteinase K, and incubate with the TUNEL reaction mixture containing TdT and labeled nucleotides.

    • Counterstain with a nuclear stain like DAPI.

    • Visualize and quantify TUNEL-positive cells in the ONL.

  • Immunohistochemistry (IHC) for GFAP and 8-OHdG:

    • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[2]

    • Blocking: Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the sections overnight at 4°C with the primary antibody:

      • Rabbit anti-GFAP (e.g., 1:500-1:1000 dilution)[2]

      • Mouse anti-8-OHdG (e.g., 1-10 µg/mL)[12]

    • Secondary Antibody Incubation: Wash the sections and incubate with an appropriate fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594) for 1-2 hours at room temperature.

    • Mounting and Imaging: Wash, counterstain with DAPI, and mount the sections. Capture images using a fluorescence or confocal microscope.

cluster_0 Immunohistochemistry Workflow A Deparaffinize and Rehydrate Retinal Sections B Antigen Retrieval (e.g., Heat-induced with Citrate Buffer) A->B C Blocking (e.g., Normal Goat Serum) B->C D Primary Antibody Incubation (e.g., anti-GFAP or anti-8-OHdG, overnight at 4°C) C->D E Washing Steps D->E F Secondary Antibody Incubation (Fluorescently-labeled) E->F G Washing Steps F->G H Counterstain with DAPI G->H I Mounting H->I J Fluorescence Microscopy I->J

Figure 3. General workflow for immunohistochemistry.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent in preclinical models of retinal degeneration. Its dual action of inhibiting necroptosis and reducing oxidative stress addresses key pathological mechanisms in these diseases. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic efficacy and underlying mechanisms of this compound in the context of retinal health and disease. Further studies are warranted to elucidate the precise molecular targets of this compound within the necroptosis pathway in retinal cells and to obtain more comprehensive quantitative data on its protective effects.

References

Application Notes and Protocols for In Vivo Studies with NecroX-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of NecroX-5, a compound known for its anti-inflammatory, anti-oxidative, and anti-fibrotic properties. The following protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound in various disease models.

Data Presentation: In Vivo Dosage and Administration of this compound

The following table summarizes the dosages and administration routes of this compound used in various in vivo studies. This information can serve as a starting point for dose-ranging and efficacy studies in relevant animal models.

Animal ModelDisease/Injury ModelThis compound DosageAdministration RouteDosing FrequencyKey Findings
Mice Bleomycin-induced pulmonary fibrosisNot specified in abstractsNot specified in abstractsPre-treatmentAlleviated inflammatory response, reduced oxidative stress, and inhibited epithelial-mesenchymal transition.[1][2]
Mice Dextran sodium sulfate (DSS)-induced colitisNot specified in abstractsNot specified in abstractsNot specified in abstractsAmeliorated the progression of colitis and inhibited pro-inflammatory cytokine expression.[3]
Mice (BALB/c) Blue light-emitting diode-induced retinal degenerationNot specified in abstractsNot specified in abstractsNot specified in abstractsIncreased a- and b-wave amplitudes in electroretinography, preserving retinal function.[4]
Mice (TUBO-P2J tumor-bearing) Breast cancer cell metastasis2.5 mg/kgNot specified in abstractsEvery other dayInhibited breast cancer cell metastasis.[5]
Rats (Sprague-Dawley) Hypoxia/reoxygenation-treated hearts (ex vivo)10 µmol/LPerfused into heartsDuring reperfusionExerted anti-inflammatory and anti-fibrotic effects.[6][7][8][9]
Rats (Sprague-Dawley) N-methyl-N-nitrosourea-induced retinal degenerationNot specified in abstractsIntraperitoneal injectionNot specified in abstractsPreserved the outer nuclear layer of the retina and reduced apoptotic cells.[4]

Experimental Protocols

Preparation of this compound for In Vivo Administration

For in vivo experiments, this compound can be prepared in a solution suitable for injection. A common vehicle for this compound is a mixture of DMSO, PEG300, Tween-80, and saline.[5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% sodium chloride)

Protocol:

  • Prepare the vehicle solution by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

  • Dissolve the this compound powder in the vehicle to achieve the desired final concentration.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]

  • It is recommended to prepare the working solution fresh on the day of use.[5]

In Vivo Model of Bleomycin-Induced Pulmonary Fibrosis

This protocol describes the induction of pulmonary fibrosis in mice using bleomycin and subsequent treatment with this compound.[1][2]

Materials:

  • C57BL/6 mice

  • Bleomycin

  • This compound solution

  • Anesthesia (e.g., isoflurane)

  • Intratracheal administration device

Protocol:

  • Anesthetize the mice using a suitable anesthetic.

  • Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin.

  • Administer this compound (pre-treatment) at the desired dosage and route. The specific dosage and route should be optimized for the study.

  • Monitor the animals for signs of distress and weight loss.

  • At the end of the study period (e.g., 14 or 21 days), euthanize the mice and collect lung tissue for analysis.

  • Assess the extent of pulmonary fibrosis through histological analysis (e.g., Masson's trichrome staining), and evaluate inflammatory and fibrotic markers by methods such as quantitative PCR, Western blotting, or ELISA.

Ex Vivo Langendorff Heart Perfusion Model

This protocol is for studying the effects of this compound on cardiac ischemia-reperfusion injury in an ex vivo rat heart model.[7][9][10]

Materials:

  • Sprague-Dawley rats

  • Langendorff perfusion system

  • Krebs-Henseleit buffer (or similar perfusion solution)

  • Ischemic solution

  • This compound

  • Anesthesia (e.g., sodium pentobarbital)

Protocol:

  • Anesthetize the rat with an intraperitoneal injection of sodium pentobarbital (100 mg/kg).[10]

  • Excise the heart and mount it on the Langendorff apparatus.

  • Perfuse the heart with an oxygenated buffer solution for a stabilization period (e.g., 30 minutes).[9][10]

  • Induce global ischemia by stopping the perfusion or switching to an ischemic solution for a defined period (e.g., 30 minutes).[9][10]

  • Initiate reperfusion by restoring the flow of the oxygenated buffer.

  • In the treatment group, administer this compound (e.g., 10 µmol/L) in the perfusion buffer during the reperfusion period (e.g., 60 minutes).[9][10]

  • The control group receives the perfusion buffer without this compound.

  • Assess cardiac function (e.g., heart rate, ventricular pressure) throughout the experiment.

  • At the end of the experiment, collect heart tissue for biochemical and molecular analysis to evaluate the effects of this compound on inflammatory and fibrotic pathways.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory and anti-fibrotic effects in the context of cardiac hypoxia/reoxygenation injury.

NecroX5_Pathway Hypoxia_Reoxygenation Hypoxia/ Reoxygenation TNFa TNFα Hypoxia_Reoxygenation->TNFa Dcn Decorin (Dcn) TNFa->Dcn TGFb1 TGF-β1 TNFa->TGFb1 NecroX5 This compound NecroX5->TNFa NecroX5->Dcn Dcn->TGFb1 pSmad2 pSmad2 TGFb1->pSmad2 Inflammation_Fibrosis Inflammation & Fibrosis pSmad2->Inflammation_Fibrosis

Caption: Proposed mechanism of this compound in cardiac injury.

This diagram illustrates that hypoxia/reoxygenation leads to an increase in TNFα, which in turn promotes the TGF-β1/pSmad2 signaling cascade, ultimately resulting in inflammation and fibrosis. TNFα also inhibits the expression of Decorin (Dcn). This compound is proposed to counteract these effects by inhibiting TNFα and promoting the expression of Decorin, which is an inhibitor of TGF-β1.[6][7][8]

References

Method for assessing NecroX-5's effect on NLRP3 inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

Method for Assessing the Inhibitory Effect of NecroX-5 on the NLRP3 Inflammasome

Audience: Researchers, scientists, and drug development professionals.

Introduction

The NLRP3 inflammasome is a multi-protein complex in the cytosol that plays a critical role in the innate immune system.[1][2] Upon activation by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome is assembled.[3] This assembly triggers the activation of caspase-1, which in turn processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[1][2] Dysregulation and over-activation of the NLRP3 inflammasome are implicated in a variety of inflammatory diseases, making it a key therapeutic target.[2][4]

This compound is a potent inhibitor of mitochondrial reactive oxygen species (ROS) generation.[5][6] Since mitochondrial ROS is a significant upstream signal for NLRP3 inflammasome activation, this compound presents a promising candidate for modulating NLRP3-driven inflammation.[5][7] Studies have demonstrated that this compound can reduce NLRP3 inflammasome activation and subsequent IL-1β production in various disease models, including allergic asthma and acute lung injury.[5][8]

This application note provides a comprehensive set of protocols to assess the inhibitory effects of this compound on the canonical NLRP3 inflammasome pathway in vitro.

Principle of the Method

The canonical activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This step is typically initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs).[3][9] This engagement activates the NF-κB signaling pathway, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-IL-1β.[3][9]

  • Activation (Signal 2): A second stimulus, such as nigericin, ATP, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex.[3] This step is dependent on various cellular events, including potassium (K+) efflux, lysosomal damage, and the generation of mitochondrial ROS.[2] Assembled NLRP3 recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β into its active form, IL-1β, which is secreted from the cell.[1]

This compound is hypothesized to inhibit the "Activation" step by scavenging mitochondrial ROS, thereby preventing the assembly of the NLRP3 inflammasome. The following protocols are designed to quantify this inhibitory effect at multiple points in the pathway.

Signaling Pathway and Experimental Workflow

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_assembly Inflammasome Assembly & Cytokine Release LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Nucleus Upregulation of NLRP3 & pro-IL-1β NFkB->Nucleus NLRP3 NLRP3 proIL1b pro-IL-1β Nigericin Nigericin / ATP K_efflux K+ Efflux Nigericin->K_efflux mtROS Mitochondrial ROS Nigericin->mtROS K_efflux->NLRP3 activate mtROS->NLRP3 activate ASC ASC NLRP3->ASC recruits proCasp1 pro-Caspase-1 ASC->proCasp1 recruits Casp1 Active Caspase-1 proCasp1->Casp1 cleavage IL1b Secreted IL-1β proIL1b->IL1b cleavage by Caspase-1 NecroX5 This compound NecroX5->mtROS inhibits

Caption: NLRP3 inflammasome activation pathway and the inhibitory target of this compound.

Experimental_Workflow cluster_analysis Downstream Analysis start Seed Immune Cells (e.g., THP-1 or BMDMs) pretreat Pre-treat with this compound or Vehicle Control start->pretreat prime Signal 1: Prime with LPS (e.g., 1 µg/mL, 4 hours) pretreat->prime activate Signal 2: Activate with Nigericin (e.g., 10 µM, 1 hour) prime->activate collect Collect Supernatant and Cell Lysates activate->collect elisa ELISA: Quantify IL-1β in Supernatant collect->elisa wb Western Blot: Analyze Caspase-1, NLRP3, ASC in Lysates collect->wb ros MitoSOX Assay: Measure Mitochondrial ROS collect->ros casp_activity Caspase-1 Activity Assay: Measure in Lysates/Supernatant collect->casp_activity

Caption: General experimental workflow for assessing this compound's effect on NLRP3.

Experimental Protocols

Cell Culture and Treatment

This protocol uses human THP-1 monocytes, which are a common model for studying the NLRP3 inflammasome.[10]

Materials:

  • THP-1 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound

  • DMSO (vehicle control)

  • 6-well or 12-well cell culture plates

Protocol:

  • Cell Differentiation:

    • Seed THP-1 monocytes at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL.

    • Incubate for 48-72 hours. After incubation, adherent, differentiated THP-1 macrophages will be visible.

    • Wash the cells gently with sterile PBS and replace the medium with fresh, PMA-free RPMI-1640. Allow cells to rest for 24 hours before treatment.

  • This compound Pre-treatment:

    • Prepare stock solutions of this compound in DMSO. Dilute this compound to the desired final concentrations (e.g., 10, 20, 50 µM) in cell culture medium.

    • Add the this compound dilutions or an equivalent volume of DMSO (vehicle control) to the appropriate wells.

    • Incubate for 1-2 hours.

  • Inflammasome Priming (Signal 1):

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 4 hours at 37°C.

  • Inflammasome Activation (Signal 2):

    • Add nigericin to a final concentration of 10 µM to all LPS-primed wells.

    • Incubate for 1 hour at 37°C.

  • Sample Collection:

    • Carefully collect the cell culture supernatant from each well and transfer to a microcentrifuge tube. Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells. Store the clarified supernatant at -80°C for ELISA.

    • Wash the remaining adherent cells with ice-cold PBS.

    • Lyse the cells directly in the well using RIPA buffer or a similar lysis buffer for Western blot analysis. Store lysates at -80°C.

Quantification of IL-1β Secretion by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted IL-1β in the cell culture supernatant, a primary indicator of inflammasome activation.[11][12]

Protocol:

  • Use a commercially available human IL-1β ELISA kit.

  • Follow the manufacturer's instructions precisely.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and the collected cell culture supernatants to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.

  • Add the substrate and stop the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the IL-1β concentration in each sample based on the standard curve.

Western Blot for Caspase-1 Cleavage and Inflammasome Proteins

Principle: Western blotting is used to detect the cleavage of pro-caspase-1 (p45) into its active subunits (p20 and p10), a hallmark of inflammasome activation.[12][13] It can also assess the protein levels of NLRP3 and ASC to ensure that this compound is not simply downregulating their expression.

Protocol:

  • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE (e.g., 12% or 4-20% gradient gel).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies against:

    • Caspase-1 (to detect both pro-form p45 and cleaved p20)

    • NLRP3

    • ASC

    • β-actin or GAPDH (as a loading control)

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control.

Measurement of Mitochondrial ROS

Principle: This assay uses MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide. This directly measures the proposed target of this compound.[7][14]

Protocol:

  • Seed and differentiate THP-1 cells in a black, clear-bottom 96-well plate.

  • Perform the this compound pre-treatment and LPS priming as described in Protocol 1.

  • After the priming step, wash the cells with warm HBSS or PBS.

  • Load the cells with 5 µM MitoSOX™ Red reagent in HBSS/PBS and incubate for 10-15 minutes at 37°C, protected from light.

  • Wash the cells again gently to remove excess probe.

  • Add fresh medium (containing this compound/vehicle) and then add the Signal 2 activator (nigericin).

  • Immediately measure the fluorescence using a microplate reader with an excitation of ~510 nm and an emission of ~580 nm. Kinetic readings over 30-60 minutes are recommended.

Data Presentation

The following tables represent expected data from the described experiments, demonstrating the inhibitory effect of this compound.

Table 1: Effect of this compound on IL-1β Secretion

Treatment GroupThis compound (µM)IL-1β Concentration (pg/mL) ± SD
Control (Untreated)-15.2 ± 3.1
LPS + Nigericin0 (Vehicle)850.6 ± 45.2
LPS + Nigericin10512.4 ± 30.8
LPS + Nigericin20245.1 ± 21.5
LPS + Nigericin5098.7 ± 11.3

Table 2: Densitometric Analysis of Western Blot Results

Treatment GroupThis compound (µM)Cleaved Caspase-1 (p20) / β-actin (Relative Intensity)NLRP3 / β-actin (Relative Intensity)
Control (Untreated)-0.050.21
LPS + Nigericin0 (Vehicle)1.00 (Normalized)1.05
LPS + Nigericin200.311.02

Table 3: Effect of this compound on Mitochondrial ROS Production

Treatment GroupThis compound (µM)MitoSOX Fluorescence (Arbitrary Units) ± SD
Control (Untreated)-1120 ± 98
LPS + Nigericin0 (Vehicle)9850 ± 640
LPS + Nigericin203100 ± 250

References

Application Notes and Protocols for Evaluating the Anti-Inflammatory Effects of NecroX-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NecroX-5 is a novel compound with potent anti-inflammatory and cytoprotective properties. It has demonstrated significant therapeutic potential in various preclinical models of inflammatory diseases. The primary mechanism of action of this compound involves the modulation of key inflammatory signaling pathways, reduction of oxidative stress, and preservation of mitochondrial function. These application notes provide detailed protocols for evaluating the anti-inflammatory effects of this compound in both in vitro and in vivo models, enabling researchers to robustly assess its therapeutic efficacy.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach:

  • Inhibition of Pro-inflammatory Signaling Pathways: this compound has been shown to suppress the activation of critical inflammatory signaling cascades. Notably, it modulates the Tumor Necrosis Factor-alpha (TNFα)/Decorin (Dcn)/Transforming Growth Factor-beta 1 (TGFβ1)/Smad2 pathway, which is pivotal in cardiac inflammation and fibrosis.[1][2][3][4] Furthermore, this compound inhibits the Thioredoxin-Interacting Protein (TXNIP)/NOD-like Receptor Python 3 (NLRP3) inflammasome and the Nuclear Factor-kappa B (NF-κB) signaling pathways, both of which are central to the inflammatory response.[5][6]

  • Reduction of Oxidative Stress: As a potent scavenger of reactive oxygen species (ROS), this compound mitigates oxidative stress, a key driver of inflammation. By reducing ROS levels, this compound protects cells from oxidative damage and dampens the downstream inflammatory signaling.

  • Mitochondrial Protection: this compound preserves mitochondrial integrity and function, which is often compromised during inflammatory processes. This protective effect on mitochondria contributes to its overall cytoprotective and anti-inflammatory activity.

  • Macrophage Polarization: this compound promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype, while suppressing the pro-inflammatory M1 phenotype.[7] This shift in macrophage activation contributes to the resolution of inflammation.

Data Presentation

The following tables summarize the quantitative effects of this compound on key inflammatory markers based on preclinical studies.

Table 1: In Vitro Anti-Inflammatory Effects of this compound on LPS-Stimulated H9C2 Cardiomyoblasts

ParameterControlLPS (10 ng/mL)This compound (10 µmol/L) + LPSReference
TNFα Production (ratio vs. control) 1.003.67 ± 0.860.99 ± 0.15[1]
pSmad2/Smad2 Ratio (ratio vs. control) 1.001.33 ± 0.121.05 ± 0.01[1]
Decorin/α-tubulin Ratio (ratio vs. control) 0.94 ± 0.030.48 ± 0.140.69 ± 0.07[1]

Table 2: In Vivo Anti-Inflammatory Effects of this compound

ModelParameterVehicle ControlDisease ModelThis compound TreatmentReference
LPS-induced Acute Lung Injury (ALI) in mice IL-1β levels in BALFBaselineSignificantly IncreasedDramatically Diminished[5][6]
IL-18 levels in BALFBaselineSignificantly IncreasedDramatically Diminished[5][6]
Lung Wet/Dry (W/D) RatioBaselineSignificantly IncreasedReduced[5][6]
DSS-induced Colitis in mice TNF-α mRNA expressionBaselineSignificantly IncreasedSignificantly Inhibited[7]
IL-1β mRNA expressionBaselineSignificantly IncreasedSignificantly Inhibited[7]

Experimental Protocols

In Vitro Evaluation of Anti-Inflammatory Effects

1. Cell Culture and Treatment

  • Cell Lines:

    • RAW 264.7 (murine macrophage-like cell line)

    • H9C2 (rat cardiomyoblast cell line)

  • Culture Conditions:

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL for RAW 264.7, 10 ng/mL for H9C2) to the culture medium.

    • Incubate for the desired time period (e.g., 6, 12, or 24 hours).

    • Collect cell culture supernatants for cytokine analysis and cell lysates for protein analysis.

2. Measurement of Pro-Inflammatory Cytokines (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative immunoassay used to measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Materials:

    • Commercially available ELISA kits for specific cytokines (e.g., mouse TNF-α, mouse IL-6, mouse IL-1β).

    • Plate reader.

  • Protocol:

    • Follow the manufacturer's instructions provided with the ELISA kit.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add standards and collected cell culture supernatants to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add the detection antibody.

    • Add a substrate solution to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the cytokine concentration based on the standard curve.

3. Analysis of Inflammatory Signaling Proteins (Western Blot)

  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., p-Smad2, NF-κB, NLRP3) in cell lysates.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • SDS-PAGE gels.

    • PVDF or nitrocellulose membranes.

    • Primary antibodies against target proteins (e.g., anti-p-Smad2, anti-NF-κB p65, anti-NLRP3).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Protocol:

    • Lyse the treated cells and determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Evaluation of Anti-Inflammatory Effects

1. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

  • Principle: Intratracheal or intraperitoneal administration of LPS induces a robust inflammatory response in the lungs, mimicking key features of ALI.

  • Animals: C57BL/6 mice (8-10 weeks old).

  • Protocol:

    • Administer this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection 1 hour before LPS challenge.

    • Induce ALI by intratracheal instillation of LPS (e.g., 5 mg/kg in 50 µL of sterile saline) or i.p. injection.

    • Monitor the animals for signs of distress.

    • At a predetermined time point (e.g., 6, 24, or 48 hours) post-LPS administration, euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

    • Harvest lung tissue for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

  • Principle: Administration of DSS in drinking water induces colitis that resembles human inflammatory bowel disease.

  • Animals: C57BL/6 mice (8-10 weeks old).

  • Protocol:

    • Induce colitis by providing drinking water containing 2-3% (w/v) DSS for 5-7 days.

    • Administer this compound (e.g., 10 mg/kg, daily) orally or via i.p. injection during the DSS treatment period.

    • Monitor body weight, stool consistency, and rectal bleeding daily.

    • At the end of the treatment period, euthanize the mice.

    • Collect the colon and measure its length.

    • Perform histological analysis of the colon to assess inflammation and tissue damage.

    • Measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the colon tissue.

Visualization of Signaling Pathways and Experimental Workflows

NecroX5_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome Pathway cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates TXNIP TXNIP TLR4->TXNIP activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NLRP3 NLRP3 TXNIP->NLRP3 activates ASC ASC NLRP3->ASC recruits Casp1 Caspase-1 ASC->Casp1 activates Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines Gene->Pro_IL1b IL1b IL-1β Pro_IL1b->IL1b matures NecroX5 This compound NecroX5->IKK inhibits NecroX5->TXNIP inhibits NecroX5->NLRP3 inhibits

Caption: this compound inhibits LPS-induced inflammation by targeting the NF-κB and NLRP3 inflammasome pathways.

TNF_alpha_Pathway cluster_stimulus Stimulus cluster_receptor Receptor cluster_signaling Signaling Cascade cluster_response Cellular Response TNFa TNF-α TNFR TNFR TNFa->TNFR binds Dcn Decorin (Dcn) TNFa->Dcn downregulates TGFb1 TGF-β1 TNFR->TGFb1 upregulates Dcn->TGFb1 inhibits Smad2 Smad2 TGFb1->Smad2 activates pSmad2 p-Smad2 Smad2->pSmad2 phosphorylates Inflammation Inflammation & Fibrosis pSmad2->Inflammation promotes NecroX5 This compound NecroX5->TNFa inhibits NecroX5->Dcn upregulates NecroX5->TGFb1 inhibits NecroX5->pSmad2 inhibits

Caption: this compound modulates the TNF-α/Dcn/TGF-β1/Smad2 pathway to reduce inflammation and fibrosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (RAW 264.7 or H9C2) Treatment This compound Pre-treatment + LPS Stimulation CellCulture->Treatment SampleCollection_invitro Sample Collection (Supernatant & Lysates) Treatment->SampleCollection_invitro ELISA ELISA (Cytokine Quantification) SampleCollection_invitro->ELISA WesternBlot Western Blot (Protein Expression) SampleCollection_invitro->WesternBlot AnimalModel Animal Model (LPS-induced ALI or DSS-induced Colitis) Treatment_invivo This compound Administration AnimalModel->Treatment_invivo Induction Disease Induction (LPS or DSS) Treatment_invivo->Induction SampleCollection_invivo Sample Collection (BALF, Lung, Colon) Induction->SampleCollection_invivo Analysis_invivo Analysis (Histology, Cytokine levels, MPO) SampleCollection_invivo->Analysis_invivo

References

Techniques for Measuring Mitochondrial ROS with NecroX-5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial reactive oxygen species (ROS) are increasingly recognized as critical signaling molecules in various cellular processes and key contributors to a range of pathologies, including ischemia-reperfusion injury, neurodegenerative diseases, and inflammatory conditions. Accurate measurement of mitochondrial ROS is therefore essential for understanding disease mechanisms and for the development of novel therapeutics. NecroX-5, a cell-permeable compound, has emerged as a valuable tool for researchers due to its potent mitochondrial ROS scavenging properties. This document provides detailed application notes and protocols for utilizing this compound to measure and mitigate mitochondrial ROS in various experimental models.

This compound has been shown to exert cytoprotective effects by directly scavenging mitochondrial ROS and inhibiting the mitochondrial calcium uniporter, thereby preventing mitochondrial dysfunction and subsequent cell death.[1][2] Its efficacy has been demonstrated in models of hypoxia/reoxygenation injury in rat hearts and in lipopolysaccharide (LPS)-stimulated H9C2 cardiomyoblasts.[3][4]

Mechanism of Action of this compound

This compound primarily functions as a mitochondrial-targeted antioxidant. Its lipophilic nature allows it to accumulate within the mitochondria, where it can directly neutralize ROS such as superoxide and hydrogen peroxide. Additionally, this compound has been shown to inhibit the mitochondrial calcium uniporter (MCU), which plays a crucial role in mitochondrial calcium overload, a key event leading to mitochondrial swelling, membrane potential collapse, and increased ROS production.[1][2] By mitigating both direct ROS damage and calcium-induced mitochondrial stress, this compound provides a dual-pronged approach to preserving mitochondrial integrity and function.

Quantitative Data Summary

The following table summarizes the quantitative data regarding the efficacy of this compound in reducing mitochondrial ROS and its effects on related signaling pathways.

ParameterCell/Tissue ModelInducer of ROS/InjuryThis compound ConcentrationObserved EffectReference
TNFα ProductionH9C2 cellsLPS (10 ng/mL)10 µmol/LSignificant reduction in TNFα production.[3]
Dcn Protein LevelsHypoxia/Reoxygenation-treated rat heartsHypoxia/Reoxygenation10 µmol/LSignificantly dampened the reduction in Dcn protein levels.[3]
TGFβ1 mRNA ExpressionHypoxia/Reoxygenation-treated rat heartsHypoxia/Reoxygenation10 µmol/LMarkedly attenuated the increase in TGFβ1 mRNA levels.[3]
Smad2 PhosphorylationHypoxia/Reoxygenation-treated rat heartsHypoxia/Reoxygenation10 µmol/LDecreased the pSmad2/Smad2 ratio.[3]
H2O2 ProductionH9C2 cellsHypoxia/Reoxygenation10 µMReduction in CM-H2DCFDA intensity, indicating decreased H2O2 production.[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which TNFα induces mitochondrial ROS and the inhibitory role of this compound.

NecroX5_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondrion TNFa TNFα TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD recruits Ca_overload Ca2+ Overload TNFR->Ca_overload leads to TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 ComplexI TNF-R1 Complex I (Survival) TRADD->ComplexI TRAF2->ComplexI RIP1->ComplexI Mito Mitochondrial ROS Production RIP1->Mito promotes NFkB NF-κB ComplexI->NFkB activates ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory induces ProInflammatory->Mito stimulates NecroX5 This compound NecroX5->Mito scavenges MCU MCU NecroX5->MCU inhibits MCU->Ca_overload mediates Ca_overload->Mito

Caption: TNFα signaling leading to mitochondrial ROS and this compound intervention.

Experimental Workflow

The following diagram outlines a general experimental workflow for assessing the effect of this compound on mitochondrial ROS production.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis cell_culture 1. Cell Culture / Mitochondria Isolation pre_incubation 3. Pre-incubate with this compound cell_culture->pre_incubation necrox_prep 2. Prepare this compound Solution necrox_prep->pre_incubation ros_induction 4. Induce Mitochondrial ROS pre_incubation->ros_induction probe_loading 5. Load with Fluorescent Probe ros_induction->probe_loading data_acquisition 6. Acquire Data (Microscopy/Plate Reader) probe_loading->data_acquisition data_analysis 7. Analyze and Quantify Fluorescence data_acquisition->data_analysis

Caption: General workflow for measuring mitochondrial ROS with this compound.

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Superoxide in H9C2 Cells using MitoSOX Red

This protocol is designed for the detection of mitochondrial superoxide in the H9C2 cardiomyoblast cell line, a common model for studying cardiac hypertrophy and drug-induced cardiotoxicity.

Materials:

  • H9C2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound (stock solution in DMSO)

  • ROS inducer (e.g., Antimycin A, Rotenone, or Hypoxia/Reoxygenation setup)

  • MitoSOX Red Mitochondrial Superoxide Indicator (stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding: Seed H9C2 cells in a 96-well black, clear-bottom microplate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • This compound Pre-incubation:

    • Prepare working solutions of this compound in DMEM. A final concentration of 10 µM is often effective, but a dose-response (e.g., 1, 5, 10, 20 µM) is recommended for initial experiments.[3]

    • Remove the culture medium from the wells and replace it with the this compound containing medium.

    • Incubate for 1 to 4 hours at 37°C and 5% CO₂.

  • Induction of Mitochondrial ROS:

    • After pre-incubation, induce mitochondrial ROS. For example, treat cells with Antimycin A (e.g., 10 µM) for 30-60 minutes.

    • For a hypoxia/reoxygenation model, place the plate in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a desired period (e.g., 4-6 hours), followed by a reoxygenation period under normal culture conditions.

  • MitoSOX Red Staining:

    • Prepare a 5 µM working solution of MitoSOX Red in HBSS.

    • Wash the cells twice with warm PBS.

    • Add the MitoSOX Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.

  • Data Acquisition:

    • Wash the cells three times with warm HBSS.

    • Add fresh HBSS to the wells.

    • Immediately acquire fluorescence images using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm).

    • Alternatively, measure fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Quantify the mean fluorescence intensity per cell or per well using image analysis software.

    • Normalize the fluorescence intensity of this compound treated groups to the vehicle control group (cells treated with the ROS inducer but not this compound).

Protocol 2: Measurement of Mitochondrial Hydrogen Peroxide in Isolated Rat Heart Mitochondria using Amplex Red

This protocol is suitable for directly assessing the effect of this compound on hydrogen peroxide (H₂O₂) production from isolated mitochondria.

Materials:

  • Isolated rat heart mitochondria

  • This compound (stock solution in DMSO)

  • Amplex® Red reagent (stock solution in DMSO)

  • Horseradish peroxidase (HRP)

  • Superoxide dismutase (SOD)

  • Respiratory substrates (e.g., succinate, pyruvate, malate)

  • Mitochondrial respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 10 mM EGTA, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Isolation of Rat Heart Mitochondria: Isolate mitochondria from rat hearts using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial suspension using a BCA or Bradford assay.

  • Preparation of Reaction Mixture:

    • In a 96-well black microplate, prepare a reaction mixture containing:

      • Mitochondrial respiration buffer

      • Amplex Red (final concentration 50 µM)

      • HRP (final concentration 0.1 U/mL)

      • SOD (final concentration 20 U/mL, to convert superoxide to H₂O₂)

      • Respiratory substrate (e.g., 5 mM succinate)

  • This compound Treatment:

    • Add this compound to the desired final concentrations to the appropriate wells. Include a vehicle control (DMSO).

  • Initiation of Reaction and Measurement:

    • Add isolated mitochondria (final concentration 25-50 µg/mL) to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically for 30-60 minutes with excitation at ~530-560 nm and emission at ~590 nm.

  • Data Analysis:

    • Calculate the rate of H₂O₂ production from the slope of the linear portion of the fluorescence curve.

    • Compare the rates of H₂O₂ production in the presence and absence of this compound. A standard curve with known concentrations of H₂O₂ should be generated to convert fluorescence units to molar amounts of H₂O₂.

Conclusion

This compound is a potent and specific scavenger of mitochondrial ROS, making it an invaluable tool for researchers studying oxidative stress-related cellular processes and pathologies. The protocols provided here offer a starting point for incorporating this compound into experimental designs for the accurate measurement and modulation of mitochondrial ROS. As with any experimental system, optimization of concentrations, incubation times, and specific ROS inducers is recommended to achieve the most robust and reliable results.

References

Application Notes and Protocols for NecroX-5 in Cancer Metastasis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NecroX-5, a cell-permeable necrosis inhibitor, in the investigation of cancer metastasis. The following protocols and data are derived from published research and are intended to serve as a starting point for your experimental design.

Mechanism of Action

This compound has been identified as a potent inhibitor of cancer metastasis, acting through a multi-faceted mechanism primarily centered on the regulation of intracellular calcium levels and the subsequent downstream signaling pathways.[1][2][3] While initially characterized as a mitochondrial reactive oxygen species (ROS) scavenger, studies have revealed that its anti-metastatic effects are not solely dependent on ROS reduction.[1][2]

The primary mechanism involves the inhibition of Ca2+ influx, which leads to a decrease in intracellular calcium concentration.[1][2][4] This reduction in calcium levels mediates the downregulation of the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and motility.[1][5] Additionally, this compound has been shown to suppress the expression of Rho-family GTPases, including Cdc42, Rac1, and RhoA, which are key regulators of the actin cytoskeleton and cell migration.[6][7][8]

In some cancer cell types, the anti-migratory effect of this compound is also associated with a reduction in mitochondrial ROS, although this is considered a secondary effect of the reduced intracellular calcium.[1][2]

Signaling Pathways

The following diagram illustrates the key signaling pathways modulated by this compound in the context of cancer metastasis.

NecroX5_Signaling_Pathway NecroX5 This compound Ca_Influx Ca2+ Influx NecroX5->Ca_Influx inhibits Ca_Intracellular Intracellular Ca2+ Ca_Influx->Ca_Intracellular AKT AKT Ca_Intracellular->AKT activates Rho_GTPases Rho-Family GTPases (Cdc42, Rac1, RhoA) Ca_Intracellular->Rho_GTPases activates Mito_ROS Mitochondrial ROS Ca_Intracellular->Mito_ROS influences Cell_Migration Cell Migration & Metastasis AKT->Cell_Migration promotes Rho_GTPases->Cell_Migration promotes Mito_ROS->Cell_Migration promotes

Caption: this compound inhibits cancer metastasis by blocking Ca2+ influx.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various cancer metastasis models.

Table 1: In Vitro Effects of this compound on Cancer Cell Migration

Cell LineCancer TypeThis compound Concentration% Inhibition of MigrationReference
4T1Mouse Breast Cancer10 µMSignificant decrease[1]
TUBO-P2JMouse Breast Cancer10 µMSignificant decrease[1]
HCC70Human Breast Cancer10 µMSignificant reduction[4]
MDA-MB-231Human Breast Cancer10 µMNo effect[4]
A375SMHuman Melanoma10 µMSignificant reduction[6]
A375PHuman Melanoma10 µMSignificant reduction[6]

Table 2: In Vivo Effects of this compound on Cancer Metastasis

Cancer ModelTreatment RegimenOutcome% Reduction in MetastasisReference
TUBO-P2J tumor-bearing mice500 µg every other dayReduced lung metastasis~60%[1][4]

Table 3: Effect of this compound on Rho-Family GTPase Expression in Melanoma Cells

GeneThis compound Concentration (20 µM)% Decrease in mRNA Expression% Decrease in Protein ExpressionReference
Cdc4220 µMSignificant decreaseSignificant decrease[6][8]
Rac120 µMSignificant decreaseSignificant decrease[6][8]
RhoA20 µMSignificant decreaseSignificant decrease[6][8]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-metastatic effects of this compound.

In Vitro Cell Migration Assay (Transwell Assay)

This protocol is adapted from studies investigating the effect of this compound on breast cancer and melanoma cell migration.[4][6]

Transwell_Assay_Workflow A 1. Cell Culture & Starvation B 2. Prepare Transwell Inserts A->B C 3. Seed Cells in Upper Chamber (with or without this compound) B->C D 4. Add Chemoattractant to Lower Chamber C->D E 5. Incubate (e.g., 24 hours) D->E F 6. Remove Non-migrated Cells E->F G 7. Fix and Stain Migrated Cells F->G H 8. Image and Quantify G->H

Caption: Workflow for a Transwell cell migration assay.

Materials:

  • Cancer cell line of interest

  • This compound (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Cotton swabs

  • Methanol or other fixative

  • Crystal Violet or other suitable stain

  • Microscope

Procedure:

  • Cell Culture: Culture cancer cells to ~80% confluency.

  • Starvation: Serum-starve the cells for 12-24 hours prior to the assay.

  • Preparation:

    • Pre-warm serum-free medium and medium with a chemoattractant (e.g., 10% FBS).

    • Prepare different concentrations of this compound in serum-free medium. Include a vehicle control (DMSO).

  • Seeding:

    • Harvest and resuspend the starved cells in serum-free medium.

    • Add 100 µl of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the Transwell inserts.

    • Add 100 µl of the this compound dilutions or vehicle control to the respective upper chambers.

  • Chemoattraction: Add 600 µl of medium containing the chemoattractant to the lower chamber of the 24-well plate.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell line (e.g., 12-48 hours).

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.

    • Stain the cells with Crystal Violet for 15-20 minutes.

    • Gently wash the inserts with water to remove excess stain.

  • Quantification:

    • Allow the inserts to air dry.

    • Image the stained cells using a microscope.

    • Count the number of migrated cells in several random fields of view.

    • Alternatively, the dye can be eluted and the absorbance measured to quantify migration.

In Vivo Metastasis Model (Spontaneous Metastasis)

This protocol is a general guideline based on a mouse model of breast cancer metastasis.[1][4] All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

InVivo_Metastasis_Workflow A 1. Tumor Cell Implantation B 2. Tumor Growth Monitoring A->B C 3. This compound Treatment Initiation B->C D 4. Continued Treatment & Monitoring C->D E 5. Endpoint: Necropsy & Tissue Collection D->E F 6. Analysis of Metastatic Burden E->F

Caption: Workflow for an in vivo spontaneous metastasis study.

Materials:

  • Immunocompromised or syngeneic mice (strain dependent on the tumor model)

  • Metastatic cancer cell line (e.g., TUBO-P2J)

  • This compound

  • Sterile PBS or other appropriate vehicle

  • Calipers for tumor measurement

  • Surgical tools for necropsy

  • Formalin or other fixative for tissue preservation

Procedure:

  • Tumor Cell Implantation:

    • Harvest and resuspend the cancer cells in sterile PBS or an appropriate medium.

    • Inject the cells orthotopically (e.g., into the mammary fat pad for breast cancer) into the mice.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their size with calipers every 2-3 days.

  • Treatment:

    • Randomize the mice into treatment and control groups once the tumors reach a predetermined size.

    • Administer this compound (e.g., 500 µg per mouse, which is approximately 25 mg/kg for a 20g mouse) or vehicle control via an appropriate route (e.g., intraperitoneal injection) every other day.[4]

  • Monitoring:

    • Continue to monitor tumor growth and the general health of the mice throughout the study.

  • Endpoint and Necropsy:

    • At the study endpoint (determined by tumor size limits, signs of morbidity, or a set time point), euthanize the mice.

    • Perform a necropsy to collect the primary tumor and organs of interest for metastasis (e.g., lungs, liver, bone).

  • Analysis of Metastasis:

    • Fix the organs in formalin and embed in paraffin for histological analysis.

    • Count the number of metastatic nodules on the surface of the organs (e.g., lungs) before fixation.

    • Perform Hematoxylin and Eosin (H&E) staining on tissue sections to confirm the presence of micrometastases.

    • Quantify the metastatic burden by counting the number of metastatic foci or measuring the area of metastatic lesions.

Western Blot Analysis of Signaling Proteins

This protocol is for assessing the effect of this compound on the protein expression levels of key signaling molecules like AKT and Rho-family GTPases.[1][6]

Materials:

  • Cancer cells treated with this compound or vehicle

  • RIPA buffer or other suitable lysis buffer

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AKT, anti-phospho-AKT, anti-Cdc42, anti-Rac1, anti-RhoA, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cancer cells with the desired concentrations of this compound for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the protein of interest to a loading control (e.g., β-actin).

Concluding Remarks

This compound presents a promising tool for the study of cancer metastasis. Its well-defined mechanism of action, targeting intracellular calcium and key downstream signaling pathways, provides a solid foundation for investigating the molecular drivers of metastatic progression. The protocols and data presented here offer a framework for researchers to design and execute experiments to further elucidate the therapeutic potential of this compound and to explore its utility in various cancer models. As with any experimental work, optimization of concentrations, incubation times, and specific methodologies for your particular cell lines and animal models is recommended.

References

Troubleshooting & Optimization

Navigating NecroX-5: A Technical Guide to Overcoming Aqueous Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals leveraging the therapeutic potential of NecroX-5, ensuring its effective dissolution in aqueous solutions is a critical first step for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility issues encountered when working with this promising anti-inflammatory and anti-cancer agent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: The recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO, with a solubility of up to 170 mg/mL (263.24 mM).[1] It is crucial to use newly opened, anhydrous DMSO, as the hygroscopic nature of DMSO can significantly impact the solubility of the product.[1]

Q2: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue due to the lower solubility of this compound in aqueous solutions. To mitigate this, consider the following troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts in your experiments.

  • Sonication and Heating: If precipitation occurs, gentle heating and/or sonication can aid in redissolving the compound.[1]

  • Alternative Solvent Systems: For in vivo experiments or specific in vitro assays where higher concentrations in aqueous media are necessary, consider using a co-solvent system. Two recommended protocols are:

    • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • 10% DMSO and 90% (20% SBE-β-CD in Saline). Both of these systems have been shown to achieve a solubility of at least 2.83 mg/mL.[1]

Q3: How should I store my this compound stock solution?

A3: Once prepared, it is recommended to aliquot your this compound stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. The stock solution should be stored under nitrogen at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound solutions.

Issue 1: Cloudiness or visible particles in the aqueous solution after dilution.

  • Potential Cause: The solubility limit of this compound in the aqueous buffer has been exceeded.

  • Solution Workflow:

    A Cloudy Solution Observed B Reduce Final this compound Concentration A->B Primary Action C Increase Co-solvent Percentage (e.g., DMSO) A->C If concentration cannot be reduced D Utilize Sonication/Gentle Heating A->D To aid dissolution E Clear Solution Achieved B->E C->E D->E

    Workflow for addressing solution cloudiness.

Issue 2: Inconsistent experimental results.

  • Potential Cause: Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles.

  • Solution:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO.

    • Aliquot the new stock solution into single-use vials.

    • Store aliquots at -80°C under nitrogen for long-term storage.

    • For short-term use (up to one month), store at -20°C under nitrogen.[1]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvent systems.

Solvent SystemSolubilityNotes
DMSO170 mg/mL (263.24 mM)[1]Use of ultrasonic assistance may be needed.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.83 mg/mL (4.38 mM)[1]Results in a clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.83 mg/mL (4.38 mM)[1]Results in a clear solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound solid, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out the required amount of this compound. For 1 mL of a 10 mM solution (Molecular Weight: 645.81 g/mol ), this would be 6.4581 mg.

    • Add the appropriate volume of anhydrous DMSO to the solid this compound.

    • Vortex thoroughly to dissolve. If necessary, use an ultrasonic bath to aid dissolution.

    • Aliquot into single-use tubes and store as recommended.

Protocol 2: Preparation of this compound for In Vitro Cell-Based Assays

  • Materials: 10 mM this compound in DMSO stock solution, sterile cell culture medium.

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions in sterile cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

    • Add the diluted this compound solution to your cell cultures. For example, to achieve a 10 µM final concentration in 1 mL of media, add 1 µL of the 10 mM stock solution.

Signaling Pathways Involving this compound

This compound has been shown to modulate several key signaling pathways, contributing to its anti-inflammatory and anti-fibrotic effects.

1. Inhibition of the TNFα/TGFβ1/Smad2 Pathway

This compound can attenuate inflammatory and fibrotic responses by upregulating Decorin (Dcn), which in turn inhibits the signaling cascade of TNFα and TGFβ1, leading to reduced phosphorylation of Smad2.[2][3][4][5][6][7]

NecroX5 This compound Dcn Decorin (Dcn) NecroX5->Dcn Upregulates TNFa TNFα TNFa->Dcn Downregulates TGFb1 TGFβ1 pSmad2 pSmad2 TGFb1->pSmad2 Activates Dcn->TGFb1 Inhibits Inflammation_Fibrosis Inflammation & Fibrosis pSmad2->Inflammation_Fibrosis Promotes

This compound modulation of the TNFα/TGFβ1/Smad2 pathway.

2. Reduction of Intracellular Calcium and AKT Inhibition

This compound has been demonstrated to reduce intracellular calcium levels, which subsequently leads to the inhibition of the AKT signaling pathway.[1] This mechanism is implicated in its anti-cancer and anti-metastatic effects.

NecroX5 This compound Ca2_influx Intracellular Ca²⁺ NecroX5->Ca2_influx Reduces AKT AKT Pathway Ca2_influx->AKT Activates Cell_Migration Cell Migration/Metastasis AKT->Cell_Migration Promotes

This compound inhibition of AKT via calcium modulation.

References

Common challenges in using NecroX-5 for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NecroX-5. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: While the "NecroX" name suggests a direct role in necroptosis, this compound's primary mechanism is not the direct inhibition of the core necroptosis kinases RIPK1 or RIPK3. Instead, its protective effects stem from broader mechanisms, including the preservation of mitochondrial function and anti-inflammatory activity.[1][2] Key reported actions include:

  • Mitochondrial Protection: It reduces mitochondrial reactive oxygen species (ROS) generation and suppresses mitochondrial Ca2+ overload, potentially by acting as an inhibitor of the mitochondrial calcium uniporter (MCU).[1]

  • Anti-inflammatory Effects: It modulates inflammatory pathways, such as the TNFα/Dcn/TGFβ1/Smad2 pathway, and can skew macrophages towards the anti-inflammatory M2 phenotype.[2][3][4]

  • AKT Inhibition: In some cancer models, it has been shown to prevent metastasis by reducing intracellular calcium levels, which leads to the inhibition of AKT signaling.[5]

Q2: Is this compound a specific inhibitor of necroptosis?

A2: No, this compound should be considered a broad-spectrum cytoprotective agent rather than a specific inhibitor of the canonical RIPK1/RIPK3/MLKL-mediated necroptosis pathway. Its name can be misleading; its effects are largely tied to mitigating oxidative stress and inflammation.[1][2][6] For experiments requiring specific inhibition of necroptosis, researchers should consider tool compounds that directly target RIPK1 (e.g., Necrostatin-1) or RIPK3.[7][8]

Q3: My in vivo results with this compound are inconsistent. What are the common causes?

A3: Inconsistent results can arise from several factors. The most common issues are related to compound formulation, stability, and dosing regimen. Improperly prepared this compound may precipitate out of solution, leading to inaccurate dosing. It is also crucial to ensure the chosen animal model and disease pathophysiology are relevant to this compound's mechanism of action (i.e., involving mitochondrial stress or specific inflammatory pathways).

Q4: What is the recommended storage and handling for this compound stock solutions?

A4: Stock solutions of this compound, typically prepared in DMSO, should be aliquoted to prevent repeated freeze-thaw cycles. For long-term storage, aliquots should be kept at -80°C (stable for up to 6 months). For short-term use, storage at -20°C is acceptable for up to one month.[5] Always store under nitrogen if possible to minimize oxidation.[5]

Troubleshooting Guide

Problem 1: Difficulty Preparing this compound for In Vivo Administration

Symptom: The compound precipitates or forms a cloudy suspension when diluted from a DMSO stock into aqueous buffers like saline or PBS.

Cause: this compound has low aqueous solubility.[9] Diluting a concentrated DMSO stock directly into an aqueous vehicle will cause it to crash out of solution.

Solution: Use a co-solvent system for in vivo formulation. Commercial suppliers provide tested protocols for achieving a clear solution suitable for injection. Always prepare fresh on the day of the experiment.

Data Presentation: Solubility & Formulation

The following tables summarize key data for the preparation and use of this compound.

Table 1: this compound Solubility

Solvent Max Concentration (mg/mL) Appearance Reference(s)
DMSO 100 - 170 Clear Solution [10][11]

| Aqueous Buffer (Saline/PBS) | Very Low | Precipitation | Inferred from formulation needs |

Table 2: Example In Vivo Co-Solvent Formulations

Protocol Vehicle Composition Max Solubility Reference(s)
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.83 mg/mL [5]
2 10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.83 mg/mL [5]

Note: SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a solubilizing agent.

Experimental Protocols

Protocol: Preparation of this compound for Intraperitoneal (IP) Injection

This protocol is based on the co-solvent system described by commercial suppliers.[5]

Objective: To prepare a 1 mg/mL working solution of this compound.

Materials:

  • This compound powder

  • DMSO (Dimethyl sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes and syringes

Methodology:

  • Prepare Stock (Optional but Recommended): Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. This can be stored at -80°C.

  • Vehicle Preparation: In a sterile tube, add the solvents in the following order, mixing thoroughly after each addition. For a final volume of 1 mL:

    • Add 400 µL of PEG300.

    • Add 100 µL of your 10 mg/mL this compound DMSO stock. Vortex until fully mixed.

    • Add 50 µL of Tween-80. Vortex until the solution is clear and homogenous.

    • Slowly add 450 µL of sterile saline while vortexing to bring the final volume to 1 mL.

  • Final Check: The final solution should be clear and free of precipitation. If cloudiness occurs, gentle warming (to 37°C) and/or sonication can be used to aid dissolution.[5]

  • Administration: Use the freshly prepared solution for IP injection immediately. Do not store the final formulation.

Visualizations: Pathways and Workflows

Mechanism of Action: this compound Cytoprotection

The following diagram illustrates the key pathways modulated by this compound, focusing on its role in mitochondrial protection and anti-inflammatory signaling.

NecroX5_MoA cluster_stimulus Cellular Stress (e.g., Ischemia/Reperfusion) cluster_mito Mitochondrion cluster_inflam Inflammatory Signaling Stress Oxidative Stress Inflammatory Signals (TNFα) MCU Mitochondrial Ca2+ Uniporter (MCU) Stress->MCU ROS Mitochondrial ROS Stress->ROS TNFa TNFα Signaling Stress->TNFa Ca_Overload Ca2+ Overload MCU->Ca_Overload Ca2+ influx Ca_Overload->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys TGFb TGFβ1 / Smad2 TNFa->TGFb Inflammation Inflammation & Fibrosis TGFb->Inflammation NecroX5 This compound NecroX5->MCU Inhibits NecroX5->ROS Reduces NecroX5->TNFa Modulates

Caption: Protective mechanisms of this compound.

Experimental Workflow: Typical In Vivo Study

This workflow outlines the critical steps and decision points in a typical in vivo experiment using this compound.

InVivo_Workflow cluster_prep Pre-Experiment cluster_exp Experiment cluster_analysis Analysis Model Select Animal Model Acclimate Animal Acclimatization (7 days) Model->Acclimate Baseline Baseline Measurements (Weight, etc.) Acclimate->Baseline Formulate Prepare this compound (Fresh Daily) Baseline->Formulate Dose Administer this compound (e.g., IP, IV) Formulate->Dose Induce Induce Disease/ Injury Model Dose->Induce Monitor Monitor Animals (Health, Behavior) Induce->Monitor Endpoint Endpoint Reached Monitor->Endpoint Collect Collect Tissues/ Samples Endpoint->Collect Analyze Biochemical/ Histological Analysis Collect->Analyze

Caption: Standard workflow for an in vivo study with this compound.

Troubleshooting Logic: Lack of Efficacy

This decision tree helps diagnose potential reasons for a lack of observed efficacy in an in vivo study.

Troubleshooting_Efficacy Start Start: Lack of In Vivo Efficacy CheckFormulation Was the formulation clear and precipitate-free? Start->CheckFormulation CheckDose Is the dose and regimen appropriate for the model? CheckFormulation->CheckDose Yes Sol_Issue Result: Formulation Issue ACTION: Re-prepare using co-solvent protocol. CheckFormulation->Sol_Issue No CheckModel Is the disease model driven by mitochondrial ROS or inflammation? CheckDose->CheckModel Yes Dose_Issue Result: Suboptimal PK/PD ACTION: Perform dose-response study or adjust frequency. CheckDose->Dose_Issue No Model_Issue Result: Mechanism Mismatch ACTION: Re-evaluate model or use a more specific inhibitor. CheckModel->Model_Issue No Success All Checks Pass: Consider other variables (e.g., timing, target engagement). CheckModel->Success Yes

Caption: Decision tree for troubleshooting lack of efficacy.

References

Refining NecroX-5 treatment protocols for specific cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing NecroX-5 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to refine your treatment protocols for specific cell lines.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Possible Cause Recommended Solution
Inconsistent or No Effect of this compound Improper Storage: this compound solution may have degraded due to improper storage.Prepare fresh aliquots of this compound from a new stock. Store stock solutions at -80°C for up to 6 months and working solutions at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]
Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations can range from 0.1 µM to 50 µM depending on the cell type and injury model.[2][3][4]
Incorrect Treatment Timing: The timing of this compound application may not be optimal for the experimental model.The timing of this compound addition can be critical. For models of ischemia-reperfusion injury, post-hypoxic treatment has been shown to be effective.[5] For inflammatory models, pre-treatment for up to 24 hours may be necessary.[6]
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered sensitivity to treatments.Use cells with a consistent and low passage number for all experiments to ensure reproducibility.
Unexpected Cytotoxicity High Concentration: The concentration of this compound may be too high for the specific cell line, leading to off-target effects.Determine the cytotoxicity of this compound on your specific cell line by performing a cell viability assay (e.g., MTT or CCK-8) with a range of concentrations. A significant decrease in cell viability was observed in A375P and A375SM melanoma cells at a concentration of 50 μM.[2]
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used in the experiment.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a solvent-only control to assess its effect on cell viability.
Solubility Issues Precipitation in Media: this compound may precipitate out of the cell culture medium, especially at higher concentrations or after prolonged incubation.Visually inspect the culture medium for any precipitates after adding this compound. If precipitation occurs, try dissolving the compound in a different solvent or using a lower concentration. According to product data sheets, this compound is soluble in DMSO.[3][7]
Variability Between Experiments Inconsistent Cell Seeding: Uneven cell seeding can lead to variability in results.Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly across wells.
Plate Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can affect cell growth and compound concentration.To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.

Logical Troubleshooting Workflow

TroubleshootingWorkflow This compound Troubleshooting Workflow start Experiment Shows Inconsistent or Unexpected Results check_storage Verify this compound Storage and Handling start->check_storage check_concentration Review this compound Concentration check_storage->check_concentration Storage OK solution_fresh Prepare Fresh this compound and Re-run Experiment check_storage->solution_fresh Improper Storage check_protocol Examine Experimental Protocol check_concentration->check_protocol Concentration OK dose_response Perform Dose-Response and Time-Course Experiment check_concentration->dose_response Suboptimal Concentration solvent_control Run Solvent and Untreated Controls check_protocol->solvent_control Protocol OK cell_health Assess Cell Health and Passage Number check_protocol->cell_health Protocol Issue dose_response->solution_fresh solvent_control->solution_fresh cell_health->solution_fresh

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a cell-permeable necrosis inhibitor that primarily acts as a scavenger of mitochondrial reactive oxygen species (ROS).[4] It has been shown to inhibit the mitochondrial calcium uniporter (MCU), thereby reducing mitochondrial calcium overload, which is a key event in cell death pathways.[5] This action helps to preserve mitochondrial function and prevent the collapse of the mitochondrial membrane potential.[5]

Q2: In which solvents is this compound soluble?

A2: According to supplier data sheets, this compound is soluble in DMSO at a concentration of 100 mg/mL.[7] It also has limited solubility in DMF and Ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is not toxic to the cells (typically <0.1%).

Q3: What is a typical starting concentration for this compound in cell culture experiments?

A3: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental conditions. Based on published studies, a good starting range is 1-20 µM. For example, 10 µM this compound has been used effectively in H9C2 cells to protect against hypoxia/reoxygenation injury and LPS-induced inflammation.[6][8] In melanoma cell lines A375P and A375SM, concentrations of 10 µM and 20 µM were used to study its anti-metastatic effects.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Q4: What is the recommended incubation time for this compound treatment?

A4: The incubation time can vary significantly depending on the experimental goals. For studies investigating protection against acute injury, such as hypoxia/reoxygenation, treatment times can be as short as 30 minutes to a few hours.[4] For experiments looking at inflammatory responses or changes in protein expression, longer incubation times, such as 24 hours, are often used.[6] A time-course experiment is recommended to determine the optimal treatment duration for your specific assay.

Q5: Does this compound affect any specific signaling pathways?

A5: Yes, this compound has been shown to modulate several signaling pathways. In the context of inflammation and fibrosis, it has been demonstrated to modulate the TNFα/Dcn/TGFβ1/Smad2 pathway.[8] It can also inhibit AKT signaling, which is involved in cell migration and metastasis.[1]

Data Summary

The following tables summarize quantitative data from various studies to aid in the design of your experiments.

Table 1: Recommended this compound Concentrations for Different Cell Lines

Cell LineApplicationEffective Concentration RangeIncubation TimeReference
H9C2 (rat cardiomyocytes)Protection against hypoxia/reoxygenation10 µM60 minutes (reperfusion)[8]
H9C2 (rat cardiomyocytes)Attenuation of LPS-induced inflammation10 µM24 hours (pre-treatment)[6]
RAW264.7 (murine macrophages)Inhibition of NLRP3 inflammasome20 µM1 hour (pre-treatment)[1]
A375P & A375SM (human melanoma)Inhibition of cell migration10 - 20 µM24 hours[2]
4T1 (murine breast cancer)Inhibition of cell migration10 - 40 µMNot specified[1]
Human Oral Mucosal Epithelial CellsIncreased cell survival10 µM30 minutes[4]

Table 2: Observed Effects of this compound in Various Models

Model SystemThis compound ConcentrationTreatment DurationObserved EffectReference
Hypoxia/Reoxygenation (Rat Hearts)10 µM60 minutesReduced infarct size, preserved mitochondrial function[5]
LPS-stimulated H9C2 cells10 µM24 hoursDecreased TNFα, TGFβ1, and pSmad2 expression[6]
Neomycin-induced ototoxicity (Zebrafish)50 µM1 hourAttenuated hair cell loss
Doxorubicin-induced cell deathNot specifiedNot specifiedInhibited cell death[5]
CCl4-induced hepatotoxicity (Rat model)Not specifiedNot specifiedReduced liver injury[5]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on melanoma cell lines.[2]

  • Cell Seeding: Seed cells (e.g., A375P or A375SM) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 1-50 µM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate for the desired treatment duration (e.g., 24 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

Western Blot Analysis

This protocol is based on a study investigating the effects of this compound on H9C2 cells.[6]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Workflows

This compound Signaling Pathway in Inflammation and Fibrosis

NecroX5_Pathway This compound Signaling Pathway NecroX5 This compound MCU Mitochondrial Calcium Uniporter (MCU) NecroX5->MCU inhibits ROS Mitochondrial ROS NecroX5->ROS scavenges Dcn Decorin (Dcn) NecroX5->Dcn upregulates Mito_Ca Mitochondrial Ca2+ Overload MCU->Mito_Ca prevents Inflammation Inflammation Mito_Ca->Inflammation ROS->Inflammation TNFa TNFα TGFb1 TGFβ1 TNFa->TGFb1 pSmad2 pSmad2 TGFb1->pSmad2 TGFb1->Inflammation Dcn->TGFb1 inhibits Fibrosis Fibrosis pSmad2->Fibrosis

Caption: The signaling pathway modulated by this compound to reduce inflammation and fibrosis.

General Experimental Workflow for this compound Treatment

ExperimentalWorkflow General Experimental Workflow start Start seed_cells Seed Cells in Appropriate Vessel start->seed_cells incubate1 Incubate for 24h (or until desired confluency) seed_cells->incubate1 prepare_necrox5 Prepare this compound Working Solution from Stock incubate1->prepare_necrox5 treat_cells Treat Cells with this compound and Controls prepare_necrox5->treat_cells incubate2 Incubate for Desired Treatment Duration treat_cells->incubate2 assay Perform Downstream Assay (e.g., Viability, Western Blot) incubate2->assay analyze Analyze and Interpret Data assay->analyze

Caption: A general workflow for in-vitro experiments using this compound.

References

NecroX-5 Technical Support Center: A Guide to Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the NecroX-5 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is primarily known for its cytoprotective effects, which are largely attributed to its localization within the mitochondria.[1] Its core mechanisms include the scavenging of mitochondrial reactive oxygen species (ROS) and the inhibition of the mitochondrial calcium uniporter (MCU), which in turn prevents mitochondrial calcium overload.[2][3] These actions help to preserve mitochondrial function and integrity under cellular stress conditions.

Q2: What are the known signaling pathways modulated by this compound?

A2: this compound has been shown to modulate several key signaling pathways. Notably, it exerts anti-inflammatory and anti-fibrotic effects by influencing the TNFα/Dcn/TGFβ1/Smad2 pathway.[4][5] Additionally, by reducing intracellular calcium levels, this compound can inhibit the AKT signaling pathway.[4]

Q3: What is a recommended starting concentration for this compound in cell culture experiments?

A3: Based on multiple studies, a concentration of 10 µM is frequently used and has been shown to be effective in various cell-based assays.[4][6][7] However, the optimal concentration can be cell-type dependent, so it is advisable to perform a dose-response curve to determine the ideal concentration for your specific experimental setup.[8]

Q4: Are there any known off-target effects of this compound?

A4: While this compound is targeted to the mitochondria, its modulation of fundamental cellular processes like calcium homeostasis and ROS levels could potentially lead to off-target effects. For instance, alterations in intracellular calcium could impact various calcium-dependent signaling pathways beyond the intended target.[4] It is crucial to include appropriate controls to distinguish between the intended on-target effects and potential off-target consequences.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpected Cell Viability/Toxicity Concentration too high: Even though 10 µM is a common starting point, it might be toxic to certain sensitive cell lines.[4][6][7]Perform a dose-response experiment (e.g., 1, 5, 10, 20, 40 µM) to determine the optimal non-toxic concentration for your specific cell type.[8]
Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) might be causing toxicity at the final concentration used.Ensure the final solvent concentration is consistent across all treatment groups, including vehicle controls, and is at a non-toxic level (typically ≤ 0.1%).
Inconsistent or No Effect Observed Suboptimal concentration: The concentration of this compound may be too low to elicit a response in your experimental system.As with toxicity, perform a dose-response curve to identify the effective concentration range.
Compound instability: Improper storage or handling of this compound can lead to its degradation.Store this compound as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[4] Prepare fresh working solutions for each experiment.
Confounding results in ROS assays Probe specificity: Some fluorescent probes for ROS may not be specific to mitochondrial ROS and can detect cytosolic ROS as well.[2]Use a mitochondria-targeted ROS indicator, such as MitoSOX Red, to specifically measure mitochondrial superoxide.[2] Include appropriate controls, such as cells treated with a known inducer of mitochondrial ROS.
Ambiguous results in calcium signaling studies Distinguishing mitochondrial vs. cytosolic calcium: Changes in mitochondrial calcium can influence, and be influenced by, cytosolic calcium levels.[2][3]To specifically measure mitochondrial calcium, use a mitochondria-targeted calcium indicator like Rhod-2 AM.[2] To assess if this compound affects cytosolic calcium influx, you can measure changes in intracellular calcium after depleting and then reintroducing extracellular calcium.[4]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound.

Table 1: Effects of this compound on Protein Expression and Signaling

Target Protein/PathwayCell/Tissue TypeThis compound ConcentrationObserved EffectReference
TNFαLPS-stimulated H9C2 cells10 µMReduction in TNFα production from 3.02 ng/ml to 1.95 ng/ml.[6][6]
TGFβ1LPS-stimulated H9C2 cells10 µMReduction in TGFβ1 mRNA expression.[6][6]
pSmad2/Smad2 ratioHR-treated rat hearts10 µMDecrease in the ratio from 1.38 to 1.15.[6][6]
Decorin (Dcn)HR-treated rat hearts10 µMIncrease in protein levels from 68.8% to 106.0% of control.[6][6]
AKT phosphorylationBreast cancer cells10 or 40 µMInhibition of AKT signaling.[4][4]

Table 2: Effects of this compound on Mitochondrial Function

ParameterModel SystemThis compound ConcentrationObserved EffectReference
Mitochondrial Ca2+ OverloadHypoxia/Reoxygenation (HR) in rat heart mitochondria10 µMStrong attenuation of HR-induced mitochondrial Ca2+ overload.[2][2]
Mitochondrial ROS ProductionHR in isolated cardiomyocytesNot specifiedMarked suppression of mitochondrial ROS overproduction.[2][2]
Mitochondrial Membrane Potential (ΔΨm)HR in isolated cardiomyocytesNot specifiedPrevention of the collapse in mitochondrial membrane potential.[2][2]
Mitochondrial O2 ConsumptionHR in isolated rat heart mitochondriaNot specifiedImprovement in mitochondrial oxygen consumption.[2][2]

Note: Specific IC50 or EC50 values for many of these effects are not consistently reported in the literature. The provided data reflects the observed effects at the specified concentrations.

Key Experimental Protocols

Protocol 1: Assessment of Mitochondrial Calcium Levels

Objective: To determine the effect of this compound on mitochondrial calcium concentration.

Methodology:

  • Cell Preparation: Plate cells (e.g., cardiomyocytes) on a suitable imaging dish.

  • Dye Loading: Incubate the cells with the mitochondrial calcium-sensitive dye, Rhod-2 AM (e.g., 5 µM). A cool-warm incubation method can enhance mitochondrial localization.[2]

  • Washing: Wash the cells twice with a suitable buffer (e.g., Kraft-Brühe solution) to remove excess dye.[2]

  • Treatment: Treat the cells with this compound at the desired concentration (e.g., 10 µM) for the appropriate duration. Include positive controls that induce mitochondrial calcium overload (e.g., ouabain or histamine) and a known MCU inhibitor (e.g., RuR) for comparison.[2][3]

  • Imaging: Acquire fluorescent images using a confocal microscope with appropriate excitation/emission wavelengths for Rhod-2 AM (e.g., 552 nm excitation, 581 nm emission).[2]

  • Analysis: Quantify the fluorescence intensity within the mitochondria over time to determine changes in calcium concentration.

Protocol 2: Western Blot for TNFα/Dcn/TGFβ1/Smad2 Pathway Proteins

Objective: To analyze the effect of this compound on the expression and phosphorylation of key proteins in this signaling pathway.

Methodology:

  • Cell/Tissue Lysis: Lyse cells or homogenized tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., TNFα, Dcn, TGFβ1, Smad2, pSmad2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., α-tubulin or GAPDH).[6]

Protocol 3: Measurement of Mitochondrial ROS

Objective: To specifically measure the effect of this compound on mitochondrial superoxide production.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of your cells of interest.

  • Dye Loading: Incubate the cells with MitoSOX Red, a fluorescent probe that selectively detects mitochondrial superoxide, at an optimized concentration (e.g., 1-5 µM).[2]

  • Treatment: Treat the cells with this compound and appropriate controls (e.g., vehicle, positive control for ROS induction).

  • Flow Cytometry: Analyze the cells using a flow cytometer. Excite the MitoSOX Red at an appropriate wavelength (e.g., 510 nm) and detect the emission in the appropriate channel (e.g., ~580 nm).

  • Analysis: Quantify the mean fluorescence intensity of the MitoSOX Red signal in the cell populations to determine the levels of mitochondrial superoxide.

Visualizations

NecroX5_Mechanism_of_Action NecroX5 This compound MCU Mitochondrial Calcium Uniporter (MCU) NecroX5->MCU Inhibits Mito_ROS Mitochondrial ROS (Superoxide) NecroX5->Mito_ROS Scavenges Cytoprotection Cytoprotection NecroX5->Cytoprotection Promotes Mitochondrion Mitochondrion Mitochondrion->MCU Uptakes Ca2+ via Mitochondrion->Mito_ROS Generates Mito_Ca Mitochondrial Ca2+ Overload MCU->Mito_Ca Leads to Mito_Dysfunction Mitochondrial Dysfunction Mito_Ca->Mito_Dysfunction Mito_ROS->Mito_Dysfunction Cell_Stress Cellular Stress (e.g., Hypoxia/Reoxygenation) Cell_Stress->Mitochondrion Induces

Caption: On-target mechanism of this compound in mitochondria.

NecroX5_Signaling_Pathway NecroX5 This compound TNFa TNFα NecroX5->TNFa Inhibits Dcn Decorin (Dcn) NecroX5->Dcn Increases TNFa->Dcn Downregulates TGFb1 TGFβ1 Dcn->TGFb1 Inhibits Smad2 Smad2 Phosphorylation TGFb1->Smad2 Activates Inflammation Inflammation Smad2->Inflammation Fibrosis Fibrosis Smad2->Fibrosis

Caption: this compound modulation of the TNFα/Dcn/TGFβ1/Smad2 pathway.

Experimental_Workflow_Troubleshooting Start Start: Plan Experiment Dose_Response 1. Determine Optimal Concentration (Dose-Response Curve) Start->Dose_Response Controls 2. Include Appropriate Controls (Vehicle, Positive/Negative) Dose_Response->Controls Experiment 3. Perform Experiment with this compound Controls->Experiment Data_Acquisition 4. Data Acquisition (e.g., Microscopy, Flow Cytometry, Western Blot) Experiment->Data_Acquisition Analysis 5. Data Analysis Data_Acquisition->Analysis Expected Results as Expected? Analysis->Expected Unexpected Unexpected Results Expected->Unexpected No Conclusion Conclusion Expected->Conclusion Yes Troubleshoot Troubleshoot: - Check Concentration - Verify Compound Stability - Assess Assay Specificity Unexpected->Troubleshoot Troubleshoot->Dose_Response Re-optimize

Caption: Logical workflow for this compound experiments and troubleshooting.

References

NecroX-5 Technical Support Center: Minimizing Toxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NecroX-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity during long-term experimental use of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound in long-term in vitro experiments?

A1: The optimal concentration of this compound is highly dependent on the cell type and the duration of the experiment. Most short-term studies (24-48 hours) have successfully used a concentration of 10 µM.[1][2][3][4] For long-term experiments, it is crucial to perform a dose-response curve to determine the highest non-toxic concentration for your specific cell line. One study on melanoma cell lines indicated that while concentrations up to 20 µM were well-tolerated for 24 hours, a concentration of 50 µM led to a significant decrease in cell viability.[5] It is advisable to start with a concentration range of 1-20 µM and assess cell health over your intended experimental duration.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6] For example, a 10 mM stock solution can be prepared in DMSO. It is recommended to store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[6] When preparing your working concentration in cell culture media, ensure the final DMSO concentration is kept low, ideally below 0.5%, as higher concentrations can be toxic to many cell lines.[7][8][9]

Q3: What are the known mechanisms of action of this compound that could contribute to off-target effects or toxicity?

A3: this compound primarily exerts its protective effects by targeting mitochondria and inflammatory pathways. It is known to:

  • Inhibit the mitochondrial calcium uniporter (MCU) , which can affect mitochondrial calcium homeostasis.[10]

  • Scavenge mitochondrial reactive oxygen species (ROS) , thereby reducing oxidative stress.[10][11]

  • Modulate the TNFα/Dcn/TGFβ1/Smad2 signaling pathway , which is involved in inflammation and fibrosis.[1][2][3][4]

While these are its intended therapeutic actions, long-term modulation of these fundamental cellular processes could potentially lead to unintended consequences. For instance, sustained alteration of mitochondrial function or inflammatory signaling could impact cell metabolism, proliferation, or differentiation.

Q4: Is there any information on the stability of this compound in cell culture media over several days?

A4: Currently, there is a lack of published data on the long-term stability of this compound in aqueous solutions or cell culture media. The stability of a compound in culture is critical for long-term experiments as degradation can lead to a loss of efficacy and the generation of unknown, potentially toxic byproducts. It is recommended that researchers assess the stability of this compound under their specific experimental conditions if the experiment extends beyond 48-72 hours. This can be done using analytical methods such as high-performance liquid chromatography (HPLC) to measure the concentration of the parent compound over time.

Q5: What are the signs of cytotoxicity I should look for in my long-term cell cultures treated with this compound?

A5: Signs of cytotoxicity can be observed through various methods:

  • Morphological Changes: Regularly inspect your cells under a microscope. Look for signs of stress such as rounding, detachment from the culture surface (for adherent cells), blebbing of the membrane, or an increase in floating dead cells.

  • Reduced Cell Proliferation: A decrease in the rate of cell growth compared to vehicle-treated controls can be an early indicator of a cytostatic or cytotoxic effect.

  • Decreased Metabolic Activity: Assays like MTT, XTT, or resazurin reduction measure the metabolic activity of the cell population, which often correlates with cell viability. A decrease in signal suggests reduced viability.

  • Loss of Membrane Integrity: Dyes like trypan blue or propidium iodide can be used to identify cells that have lost their membrane integrity, a hallmark of late apoptosis or necrosis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected increase in cell death in this compound treated wells compared to control. 1. This compound concentration is too high for the specific cell line or experiment duration. 2. Final DMSO concentration in the culture medium is too high. 3. This compound has degraded into toxic byproducts. 4. Contamination of the cell culture.1. Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your specific long-term assay. Start with a lower concentration range (e.g., 1-10 µM). 2. Ensure the final DMSO concentration is below 0.5%.[7][8][9] Prepare a vehicle control with the same final DMSO concentration as your treated wells. 3. Due to the lack of stability data, consider replenishing the media with freshly prepared this compound every 48-72 hours. If possible, analyze the stability of this compound in your media using HPLC. 4. Regularly check for signs of bacterial, fungal, or mycoplasma contamination.
Cells treated with this compound show altered morphology (e.g., flattened, elongated) but no significant cell death. 1. This compound may be inducing a specific cellular response or differentiation. 2. Sub-lethal toxicity is affecting the cytoskeleton or cell adhesion.1. Investigate markers of differentiation or senescence relevant to your cell type. 2. Use a lower concentration of this compound. Consider using a real-time impedance-based assay to monitor changes in cell morphology and adhesion in a non-invasive manner.
Inconsistent or variable results between experiments. 1. Inconsistent preparation of this compound stock or working solutions. 2. Variability in cell seeding density. 3. Fluctuation in incubator conditions (CO2, temperature, humidity). 4. Freeze-thaw cycles of this compound stock solution.1. Prepare fresh working solutions for each experiment from a single, validated stock. 2. Ensure accurate and consistent cell counting and seeding for all experiments. 3. Regularly monitor and calibrate your incubator. 4. Aliquot your this compound stock solution after the initial preparation to avoid multiple freeze-thaw cycles.[6]
Decreased efficacy of this compound over time in a long-term experiment. 1. Degradation of this compound in the cell culture medium. 2. Development of cellular resistance or adaptation.1. Replenish the medium with fresh this compound every 48-72 hours. 2. This is a complex biological question. Consider analyzing the expression of target proteins or pathways over time to see if there are compensatory changes.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the related compound NecroX-7.

Table 1: In Vitro Concentrations and Effects of this compound

Cell LineConcentrationDurationEffectReference
A375P & A375SM (Melanoma)10 & 20 µM24 hoursHigh cell viability maintained.[5]
A375P & A375SM (Melanoma)50 µM24 hoursSignificant decrease in cell viability (35.7% and 37.4% respectively).[5]
H9C2 (Cardiomyoblasts)10 µM24 hoursAttenuated LPS-induced inflammatory responses.[1][2][3][4]
Human Oral Mucosal Epithelial Sheets10, 20, 30 µM3.5 hours10 µM immersion for 30 min increased cell survival compared to control.[12]

Table 2: In Vivo Dosing of the Related Compound NecroX-7

Animal ModelDosing RegimenApplicationReference
Dog (Beagle)1.5, 4.5, or 13 mg/kg (IV infusion)Hepatic ischemia-reperfusion injury[13][14]
RatNot specifiedDoxorubicin-induced cardiomyopathy
Mouse0.1-0.3 mg/kg (IV) every other day for 2 weeksGraft-versus-host disease[15]

Note: This data is for NecroX-7 and should be used as a reference only for planning in vivo studies with this compound. Dose optimization for this compound is essential.

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assessment using MTT Assay

This protocol is adapted for long-term experiments and should be performed at multiple time points (e.g., 24, 48, 72, 96 hours) to assess cytotoxicity over time.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence by the final time point. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 20, 50 µM) and a vehicle control (media with the same final DMSO concentration).

  • Incubation: Incubate the plates for your desired time points (e.g., 24, 48, 72, 96 hours). If your experiment is longer than 72 hours, consider replacing the media with fresh compound every 48-72 hours to account for potential degradation.

  • MTT Addition: At each time point, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Real-Time Cell Viability Monitoring using RealTime-Glo™ MT Cell Viability Assay

This assay allows for the continuous monitoring of cell viability from the same wells over several days.

  • Reagent Preparation: Prepare the 2X RealTime-Glo™ Reagent by mixing the MT Cell Viability Substrate and NanoLuc® Enzyme according to the manufacturer's protocol.[18][19]

  • Cell Seeding: Seed cells in a white-walled 96-well plate.

  • Reagent and Compound Addition: Add the 2X RealTime-Glo™ Reagent and your desired concentrations of this compound to the wells.

  • Luminescence Measurement: Place the plate in a plate-reading luminometer maintained at 37°C and 5% CO2. Measure luminescence at regular intervals (e.g., every 1-2 hours) for up to 72 hours.

  • Data Analysis: Plot the luminescence signal over time for each concentration. This will provide a kinetic profile of cell viability.

Visualizations

Signaling Pathway of this compound

NecroX5_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFα Receptor TNFa->TNFR TGFb1 TGFβ1 TGFbR TGFβ Receptor TGFb1->TGFbR Dcn Decorin (Dcn) TNFR->Dcn downregulates Smad2 Smad2 TGFbR->Smad2 activates Dcn->TGFb1 inhibits pSmad2 pSmad2 Smad2->pSmad2 phosphorylation Inflammation_Fibrosis Inflammation & Fibrosis Genes pSmad2->Inflammation_Fibrosis promotes transcription NecroX5 This compound NecroX5->TNFa attenuates NecroX5->Dcn upregulates NecroX5->pSmad2 attenuates LongTerm_Toxicity_Workflow cluster_planning Phase 1: Planning and Optimization cluster_execution Phase 2: Long-Term Experiment Execution cluster_analysis Phase 3: Endpoint Analysis DoseResponse 1. Determine Dose-Response Curve (e.g., 24h MTT/XTT assay) SelectConcentrations 2. Select Sub-lethal Concentrations for Long-Term Study DoseResponse->SelectConcentrations CellTreatment 3. Treat Cells with this compound and Vehicle Control SelectConcentrations->CellTreatment Monitoring 4. Monitor Cell Health Over Time (e.g., Real-Time Viability Assay, Microscopy) CellTreatment->Monitoring MediaChange 5. Replenish Media with Fresh Compound (every 48-72h) Monitoring->MediaChange if needed EndpointAssays 6. Perform Endpoint Assays at Multiple Time Points Monitoring->EndpointAssays MediaChange->Monitoring Viability Cell Viability/Cytotoxicity (MTT, LDH, Propidium Iodide) EndpointAssays->Viability Mitochondrial Mitochondrial Health (Membrane Potential, ROS) EndpointAssays->Mitochondrial Apoptosis Apoptosis/Necrosis Markers (Caspase activity, Annexin V) EndpointAssays->Apoptosis

References

Troubleshooting inconsistent results with NecroX-5 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NecroX-5. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and troubleshooting experiments involving this compound. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key technical data to address common challenges and ensure consistent, reliable results.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Q1: Why am I observing inconsistent or no protective effect of this compound in my cell-based assay?

A1: Inconsistent results can stem from several factors related to compound handling, experimental setup, and cell health. Here are key areas to check:

  • Compound Solubility and Stability: this compound is soluble in DMSO.[1] Ensure that your stock solution is fully dissolved before further dilution. Improperly dissolved compound will lead to inaccurate concentrations. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles by preparing aliquots.[2]

  • Working Concentration: The optimal concentration of this compound is cell-type and context-dependent. Published studies have used concentrations ranging from 10 µM to 40 µM.[2][3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model.

  • Treatment Duration: The timing of this compound treatment is critical. In many studies, cells are pre-treated with this compound for a specific period (e.g., 1 to 24 hours) before inducing injury or stimulation.[4][5] The required pre-incubation time can vary, so optimizing this parameter is recommended.

  • Cell Health and Density: The metabolic state of your cells can influence the effects of a mitochondria-targeting compound like this compound. Ensure your cells are healthy, within a consistent passage number range, and plated at a consistent density. Over-confluent or stressed cells may respond differently to treatment.

  • Vehicle Control: The final concentration of the solvent (e.g., DMSO) in your culture medium should be consistent across all conditions and ideally below 0.1%. High concentrations of DMSO can be toxic to cells and confound results.

Q2: I am seeing high variability between my experimental replicates. What could be the cause?

A2: High variability often points to inconsistencies in experimental execution. Consider the following:

  • Pipetting Accuracy: Ensure precise and consistent pipetting, especially when preparing serial dilutions of this compound.

  • Even Cell Seeding: Uneven cell distribution in culture plates can lead to significant differences in cell numbers per well, affecting the outcome of viability or signaling assays.

  • Incubation Conditions: Maintain consistent incubation times, temperature, and CO2 levels for all plates within an experiment.

  • Assay Timing: For kinetic or time-dependent assays, ensure that the timing of reagent addition and measurements is precise for each well.

Q3: Could there be off-target effects of this compound that are influencing my results?

A3: While this compound is known as a mitochondrial ROS scavenger and an inhibitor of the mitochondrial calcium uniporter, off-target effects are a possibility with any small molecule inhibitor.[2][6] If you observe unexpected phenotypes, consider these possibilities:

  • Concentration-Dependent Effects: High concentrations of this compound may lead to off-target effects. This is another reason why a thorough dose-response analysis is essential to identify a concentration that is both effective and specific.[7]

  • Interaction with Media Components: Components in your cell culture medium could potentially interact with this compound. If you suspect this, you could test the compound's efficacy in a simpler, serum-free medium for a short duration, if your experimental design allows.

  • Purity of the Compound: Ensure you are using a high-purity batch of this compound. Impurities could have their own biological activities.

Q4: How should I prepare and store this compound?

A4: Proper preparation and storage are crucial for maintaining the activity of this compound.

  • Reconstitution: For a stock solution, dissolve this compound in DMSO. One supplier suggests a solubility of 100 mg/mL in DMSO.[1]

  • Storage of Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2] Store at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

  • Working Solutions: It is recommended to prepare fresh working solutions from the stock solution for each experiment.

Data Presentation

Table 1: this compound Solubility and Storage Recommendations

ParameterRecommendationSource(s)
Solvent DMSO[1]
Stock Solution Storage -20°C for up to 1 month, -80°C for up to 6 months.[2]
Storage Practice Aliquot to avoid repeated freeze-thaw cycles.[2]

Table 2: In Vitro Experimental Parameters for this compound

Cell LineApplicationThis compound ConcentrationTreatment DurationNotesSource(s)
H9C2 Hypoxia/Reoxygenation10 µM60 min (during reperfusion)Post-hypoxic treatment.[8]
H9C2 LPS-induced inflammation10 µM24 h pre-treatmentFollowed by 24 h LPS stimulation.[4][8]
RAW264.7 Macrophage polarization20 µM1 h pre-treatmentFollowed by LPS and ATP stimulation.[2]
4T1 Breast cancer cell migration10 µM or 40 µMNot specifiedInhibited migration and reduced intracellular calcium.[2]
Melanoma cell lines Cell migration10 µM and 20 µMNot specifiedSignificantly reduced melanoma cell migration.[9]
Oral mucosal epithelial sheets Ischemic damage10 µM, 20 µM, 30 µM30 min immersion10 µM showed increased cell survival.[3]

Experimental Protocols

Protocol 1: Assessing the Anti-inflammatory Effect of this compound in LPS-stimulated H9C2 Cells

This protocol is adapted from studies investigating the anti-inflammatory properties of this compound.[4][8]

  • Cell Seeding: Seed H9C2 cardiomyoblasts in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) at a density that will result in 70-80% confluency at the time of the experiment. Culture in DMEM with 10% fetal bovine serum.

  • This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO at the same final concentration). Incubate for 24 hours.

  • LPS Stimulation: Add lipopolysaccharide (LPS) directly to the culture medium to a final concentration of 10 ng/mL.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Endpoint Analysis: Harvest the cells or culture supernatant for downstream analysis.

    • Western Blot: Lyse the cells to extract total protein. Analyze the expression of proteins in the TNFα/TGFβ1/Smad2 pathway (e.g., pSmad2, Dcn).

    • ELISA: Collect the culture supernatant to measure the concentration of secreted cytokines such as TNFα and TGFβ1.

    • Real-time PCR: Extract total RNA from the cells to analyze the mRNA expression levels of inflammatory markers.

Protocol 2: Measuring Mitochondrial ROS Scavenging Activity

This is a general protocol for assessing the effect of this compound on mitochondrial reactive oxygen species (ROS).

  • Cell Seeding: Seed cells (e.g., H9C2) in a black, clear-bottom 96-well plate suitable for fluorescence measurements.

  • This compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired pre-treatment time.

  • ROS Induction: Induce mitochondrial ROS production using an appropriate stimulus (e.g., tertiary-butyl hydroperoxide).

  • Mitochondrial ROS Staining: Load the cells with a mitochondrial ROS-specific fluorescent probe (e.g., MitoSOX™ Red) according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates an increase in mitochondrial ROS. A reduction in the signal in this compound-treated cells compared to the stimulated control would indicate ROS scavenging activity.

Visualizations

Signaling Pathways and Experimental Workflows

NecroX5_Signaling_Pathway This compound Anti-inflammatory and Anti-fibrotic Pathway LPS LPS TNFa TNFα LPS->TNFa TGFb1 TGFβ1 TNFa->TGFb1 Inflammation Inflammation TNFa->Inflammation Dcn Decorin (Dcn) TGFb1->Dcn inhibits Smad2 Smad2 Phosphorylation (pSmad2) TGFb1->Smad2 Dcn->TGFb1 inhibits Fibrosis Fibrosis Smad2->Fibrosis NecroX5 This compound NecroX5->TNFa inhibits NecroX5->TGFb1 inhibits NecroX5->Dcn promotes NecroX5->Smad2 inhibits

Caption: this compound signaling pathway in inflammation and fibrosis.

NecroX5_Experimental_Workflow General Experimental Workflow for this compound Treatment start Start seed_cells Seed Cells in Culture Plates start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_necrox Add this compound or Vehicle Control incubate1->add_necrox prepare_necrox Prepare this compound Working Solution prepare_necrox->add_necrox incubate2 Pre-incubation (1-24h) add_necrox->incubate2 add_stimulus Add Stimulus/Injury Agent (e.g., LPS, Hypoxia) incubate2->add_stimulus incubate3 Incubate (Time as per model) add_stimulus->incubate3 analysis Endpoint Analysis (e.g., Western, ELISA, Viability) incubate3->analysis end End analysis->end

Caption: A typical experimental workflow for in vitro this compound studies.

Troubleshooting_Tree Troubleshooting Inconsistent this compound Results start Inconsistent or No Effect Observed check_compound Check Compound Prep & Storage start->check_compound Is compound handled correctly? check_dose Perform Dose-Response Curve start->check_dose Is concentration optimal? check_time Optimize Treatment Duration start->check_time Is timing appropriate? check_cells Verify Cell Health & Density start->check_cells Are cells consistent? check_controls Validate Vehicle Control start->check_controls Are controls valid? solution1 Aliquot stock, store at -80°C, ensure full dissolution check_compound->solution1 solution2 Identify optimal concentration for your model (e.g., 1-40µM) check_dose->solution2 solution3 Test different pre-incubation and co-incubation times check_time->solution3 solution4 Use consistent passage number and seeding density check_cells->solution4 solution5 Ensure final DMSO concentration is low (<0.1%) and consistent check_controls->solution5

Caption: A decision tree for troubleshooting this compound experiments.

References

Validation & Comparative

A Comparative Analysis of NecroX-5 and Other Leading Necrosis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Efficacy and Mechanism

In the expanding field of regulated necrosis research, a clear understanding of the comparative efficacy of various inhibitors is crucial for designing experiments and developing novel therapeutics. This guide provides a detailed comparison of NecroX-5 against other prominent necrosis inhibitors, including Necrostatin-1, GSK'872, and Necrosulfonamide. The information is compiled from a range of preclinical studies, offering a comprehensive overview of their mechanisms, potency, and experimental applications.

Quantitative Efficacy Comparison

The following tables summarize the quantitative data on the efficacy of this compound and other key necrosis inhibitors from various experimental models. It is important to note that these values are derived from different studies and experimental conditions, and direct head-to-head comparisons in a single study are limited.

Table 1: In Vitro Efficacy of Necrosis Inhibitors

InhibitorTargetCell LineAssayEfficacy MetricValueCitation
This compound Mitochondrial Permeability Transition Pore (mPTP), ROSH9C2 cardiomyocytesTNFα & TGFβ1 ELISAReduction in cytokine levelsTNFα: 3.02 to 1.95 ng/ml; TGFβ1: 0.112 to 0.068 ng/ml (at 10 µM)[1][2]
Necrostatin-1 RIPK1 Kinase ActivityJurkat cellsCell Viability AssayEC50490 nM[3]
R28 retinal cellsCCK-8 AssayIncreased cell viabilityMarked improvement at 20 µM[4]
GSK'872 RIPK3 Kinase Activity-Kinase AssayIC501.3 nM[5][6]
R28 retinal cellsCCK-8 AssayIncreased cell viabilityPeak effect at 40 µM[4]
Necrosulfonamide MLKLHT-29 cellsCell Death AssayIC50124 nM
Spinal cord neuronsCell Viability AssayIncreased cell viabilitySignificant increase at 3 µM and 10 µM[7]

Table 2: In Vivo Efficacy of Necrosis Inhibitors

InhibitorAnimal ModelEndpointEfficacyCitation
This compound Rat heart (hypoxia/reoxygenation)Decorin protein levelsIncreased from 68.8% to 106.0% of control[1]
Necrostatin-1 Mouse (controlled cortical impact)Motor performanceSignificantly improved[8]
GSK'872 Mouse (retinal excitotoxicity)Retinal thicknessMarked inhibition of NMDA-induced decrease[4]

Signaling Pathways and Inhibitor Targets

The primary pathway for programmed necrosis, or necroptosis, involves a signaling cascade initiated by death receptors like the TNF receptor. This leads to the sequential activation of RIPK1, RIPK3, and MLKL, culminating in plasma membrane rupture. The inhibitors discussed target different key players in this pathway. This compound, in contrast, appears to act on downstream effectors related to mitochondrial dysfunction.

Necroptosis_Pathway Necroptosis Signaling Pathway and Inhibitor Targets TNFR TNF Receptor RIPK1 RIPK1 TNFR->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome (RIPK1-RIPK3-MLKL complex) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome Mitochondria Mitochondria Necrosome->Mitochondria Dysfunction CellDeath Necroptotic Cell Death Necrosome->CellDeath Membrane Permeabilization mPTP mPTP Opening ROS Production Mitochondria->mPTP mPTP->CellDeath Necrostatin1 Necrostatin-1 Necrostatin1->RIPK1 Inhibition GSK872 GSK'872 GSK872->RIPK3 Inhibition Necrosulfonamide Necrosulfonamide Necrosulfonamide->MLKL Inhibition NecroX5 This compound NecroX5->mPTP Inhibition

Caption: Necroptosis pathway with inhibitor targets.

Experimental Protocols

The evaluation of necrosis inhibitors involves a variety of in vitro and in vivo experimental models. Below are representative protocols for assessing inhibitor efficacy.

In Vitro Cell Viability and Necroptosis Assays

1. Induction of Necroptosis:

  • Cell Lines: Human colon adenocarcinoma HT-29 cells, human Jurkat T cells, or murine L929 fibrosarcoma cells are commonly used.

  • Stimulation: Necroptosis is typically induced by treating cells with a combination of TNF-α (e.g., 10-20 ng/mL), a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor like z-VAD-FMK (to block apoptosis).[9]

2. Inhibitor Treatment:

  • Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound, Necrostatin-1, GSK'872, or Necrosulfonamide) for a specified period (e.g., 1-2 hours) before the addition of the necroptotic stimuli.

3. Assessment of Cell Viability:

  • MTT/MTS Assay: These colorimetric assays measure the metabolic activity of viable cells. A decrease in signal indicates cell death.[7][9]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells.[3]

  • LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium is a marker of plasma membrane damage and cell death.[4]

  • Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells. An increase in PI-positive cells, often measured by flow cytometry, indicates loss of membrane integrity.[10]

Experimental_Workflow General In Vitro Workflow for Necrosis Inhibitor Screening Start Start: Plate Cells PreIncubate Pre-incubate with Inhibitor (e.g., this compound) Start->PreIncubate InduceNecroptosis Induce Necroptosis (e.g., TNFα + z-VAD-FMK) PreIncubate->InduceNecroptosis Incubate Incubate for 24-48 hours InduceNecroptosis->Incubate AssessViability Assess Cell Viability (MTT, LDH, PI staining) Incubate->AssessViability AnalyzeData Analyze Data (Calculate EC50/IC50) AssessViability->AnalyzeData End End AnalyzeData->End

Caption: Workflow for in vitro inhibitor screening.

In Vivo Models of Necrosis-Related Pathologies

1. Ischemia/Reperfusion (I/R) Injury Model:

  • Animal Model: Typically performed in rats or mice.

  • Procedure: A major artery (e.g., coronary or renal artery) is temporarily occluded for a specific duration, followed by reperfusion to mimic I/R injury.

  • Inhibitor Administration: The inhibitor can be administered before, during, or after the ischemic event to assess its protective effects.

  • Endpoints: Infarct size, organ function markers in blood, and histological analysis of tissue damage are common endpoints.[11]

2. Traumatic Brain Injury (TBI) Model:

  • Animal Model: Commonly uses mice.

  • Procedure: A controlled cortical impact (CCI) is delivered to the exposed brain to induce a standardized injury.

  • Inhibitor Administration: Inhibitors can be administered intracerebroventricularly before or after the injury.

  • Endpoints: Assessment of motor and cognitive function (e.g., wire grip test, Morris water maze), and histological analysis of lesion volume and cell death markers.[8]

Kinase Assays
  • Purpose: To determine the direct inhibitory effect of a compound on the kinase activity of its target (e.g., RIPK1 or RIPK3).

  • Procedure: Recombinant kinase is incubated with its substrate (e.g., a peptide or myelin basic protein) and ATP (often radiolabeled [γ-³²P]ATP) in the presence of varying concentrations of the inhibitor.

  • Measurement: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often through autoradiography or fluorescence-based methods.[12]

Concluding Remarks

The choice of a necrosis inhibitor for research or therapeutic development depends on the specific context and the desired point of intervention in the cell death pathway. Necrostatin-1 and GSK'872 are potent and specific inhibitors of the core necroptosis machinery, targeting RIPK1 and RIPK3, respectively. Necrosulfonamide offers a tool to investigate the role of the terminal effector, MLKL.

This compound presents a distinct mechanism of action, appearing to mitigate necrosis by targeting mitochondrial dysfunction, a downstream consequence of multiple cell death signaling pathways. This broader mechanism may offer advantages in pathologies where multiple cell death modalities are at play.

References

Unraveling the Multifaceted Mechanism of NecroX-5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of NecroX-5's mechanism of action with other necroptosis inhibitors, supported by experimental data from various validation models.

This compound, a novel cytoprotective compound, has demonstrated significant therapeutic potential beyond its initial classification as a necroptosis inhibitor. Its unique, multi-pronged mechanism of action sets it apart from other agents that target specific components of the necroptotic cell death pathway. This guide delves into the validation of this compound's mechanism in different experimental models, presenting a comparative analysis with alternative necroptosis inhibitors.

Mechanism of Action: this compound vs. Other Necroptosis Inhibitors

This compound exhibits a broader spectrum of activity compared to traditional necroptosis inhibitors like Necrostatin-1 (Nec-1) and GSK'872, which are highly specific for their targets within the canonical necroptosis pathway.

  • This compound: This compound showcases a pleiotropic mechanism, encompassing anti-inflammatory, anti-fibrotic, and mitochondrial protective effects. It modulates the TNFα/Dcn/TGFβ1/Smad2 signaling pathway, inhibits the mitochondrial calcium uniporter (MCU), and promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype.[1][2][3][4]

  • Necrostatin-1 (Nec-1): As a well-established necroptosis inhibitor, Nec-1 specifically targets the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1).[5][6][7] By inhibiting RIPK1 autophosphorylation, Nec-1 blocks the formation of the necrosome, a key step in the execution of necroptosis.[7]

  • GSK'872: This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[8][9] It directly inhibits the kinase activity of RIPK3, preventing the phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like (MLKL), which is the final executioner of necroptosis.[8]

The following diagram illustrates the distinct points of intervention for these inhibitors within the necroptosis and associated inflammatory signaling pathways.

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Complex I Complex I TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome Necroptosis Necroptosis MLKL->Necroptosis Execution Necrosome->MLKL Necrostatin-1 Necrostatin-1 Necrostatin-1->RIPK1 Inhibits GSK'872 GSK'872 GSK'872->RIPK3 Inhibits

Fig. 1: Canonical Necroptosis Pathway and Inhibitor Targets

Validation in Different Models: A Comparative Overview

The efficacy and mechanism of this compound have been validated in a variety of in vitro and ex vivo models, demonstrating its protective effects against different cellular stressors.

Hypoxia/Reoxygenation (H/R) Injury Model in Rat Hearts

In a model of cardiac ischemia-reperfusion injury, this compound demonstrated significant cardioprotective effects.[1][2][10]

Key Findings:

  • Anti-inflammatory and Anti-fibrotic Effects: this compound treatment in H/R-treated rat hearts led to a significant upregulation of Decorin (Dcn), an endogenous inhibitor of TGF-β1.[1][2][10] Concurrently, it attenuated the expression of pro-inflammatory and pro-fibrotic mediators, including TNFα, TGF-β1, and phosphorylated Smad2 (pSmad2).[1][2][10]

  • Mitochondrial Protection: this compound was found to inhibit the mitochondrial calcium uniporter (MCU), thereby preventing mitochondrial calcium overload, reducing oxidative stress, and preserving the mitochondrial membrane potential during reoxygenation.[4]

The signaling pathway modulated by this compound in this model is depicted below.

Hypoxia/Reoxygenation Hypoxia/Reoxygenation TNFα TNFα Hypoxia/Reoxygenation->TNFα Induces This compound This compound This compound->TNFα Inhibits Dcn Dcn This compound->Dcn Upregulates TNFα->Dcn Inhibits TGFβ1 TGFβ1 TNFα->TGFβ1 Stimulates Dcn->TGFβ1 Inhibits Smad2 Smad2 TGFβ1->Smad2 pSmad2 pSmad2 Smad2->pSmad2 Phosphorylation Inflammation & Fibrosis Inflammation & Fibrosis pSmad2->Inflammation & Fibrosis Promotes

Fig. 2: this compound's Modulation of the TNFα/Dcn/TGFβ1/Smad2 Pathway
Lipopolysaccharide (LPS)-Stimulated H9C2 Cardiomyoblasts

To further investigate its anti-inflammatory properties, this compound was tested in a cellular model of inflammation using LPS-stimulated H9C2 cells.

Key Findings:

  • Consistent with the H/R model, this compound supplementation effectively attenuated the LPS-induced increase in TNFα, TGFβ1, and pSmad2 expression.[1][2][10] It also counteracted the LPS-mediated decrease in Dcn expression.[1][2][10]

The following table summarizes the quantitative effects of this compound in these models.

ModelTreatmentKey BiomarkerChange ObservedReference
H/R Rat Heart This compoundDecorin (Dcn)Significantly Increased[1][2][10]
TNFαAttenuated Increase[1][2][10]
TGFβ1Strongly Attenuated[1][2][10]
pSmad2Strongly Attenuated[1][2][10]
LPS-H9C2 Cells This compoundDecorin (Dcn)Attenuated Decrease[1][2][10]
TNFαAttenuated Increase[1][2][10]
TGFβ1Attenuated Increase[1][2][10]
pSmad2Strongly Attenuated[1][2][10]
Macrophage Polarization Model

This compound has been shown to modulate the phenotype of macrophages, key cells of the innate immune system.

Key Findings:

  • In RAW264.7 cells and primary peritoneal macrophages, this compound treatment promoted a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[3] This was evidenced by the upregulation of M2 markers like CD206 and Arginase-1, and the downregulation of the M1 marker iNOS.[3]

This functional plasticity of macrophages induced by this compound is a critical aspect of its anti-inflammatory mechanism.

Macrophage (M0) Macrophage (M0) M1 Macrophage (Pro-inflammatory) M1 Macrophage (Pro-inflammatory) Macrophage (M0)->M1 Macrophage (Pro-inflammatory) M2 Macrophage (Anti-inflammatory) M2 Macrophage (Anti-inflammatory) Macrophage (M0)->M2 Macrophage (Anti-inflammatory) This compound This compound This compound->M1 Macrophage (Pro-inflammatory) Inhibits Polarization This compound->M2 Macrophage (Anti-inflammatory) Promotes Polarization

Fig. 3: this compound Induced Macrophage Polarization

Experimental Protocols

A summary of the key experimental methodologies used in the validation of this compound's mechanism of action is provided below.

Hypoxia/Reoxygenation (H/R) in Isolated Rat Hearts
  • Animal Model: Male Sprague-Dawley rats are used.[11]

  • Heart Isolation and Perfusion: Hearts are isolated and perfused using a Langendorff apparatus with Krebs-Henseleit buffer.[2]

  • Hypoxia Induction: Hypoxia is induced by perfusing the hearts with an ischemic solution for a specified duration (e.g., 15-30 minutes).[2][11]

  • Reoxygenation and Treatment: Reoxygenation is initiated by switching back to the oxygenated Krebs-Henseleit buffer. This compound (e.g., 10 µM) is administered during the reoxygenation period.[2][11]

  • Analysis: Cardiac function is monitored, and heart tissues are collected for biochemical and molecular analyses, including Western blotting for protein expression (Dcn, pSmad2) and real-time PCR for gene expression (TNFα, TGFβ1).[11][12]

LPS-Stimulation of H9C2 Cells
  • Cell Culture: H9C2 rat cardiomyoblasts are cultured in appropriate media.[13]

  • Treatment: Cells are pre-treated with this compound (e.g., 10 µM) for a period (e.g., 24 hours) before being stimulated with Lipopolysaccharide (LPS; e.g., 10 ng/mL) for another duration (e.g., 24 hours).[14]

  • Analysis: Cell lysates and culture media are collected for analysis. Protein levels of TNFα, TGFβ1, Dcn, and pSmad2 are measured by ELISA and Western blotting.[14][15]

Macrophage Polarization Assay
  • Cell Isolation: Peritoneal macrophages are harvested from mice, or a macrophage cell line like RAW264.7 is used.[16]

  • Differentiation and Polarization: Monocytes are differentiated into macrophages (M0). Subsequently, they are polarized towards the M1 phenotype (e.g., using LPS and IFN-γ) or the M2 phenotype (e.g., using IL-4 and IL-13).[17]

  • This compound Treatment: this compound is added to the culture medium during the polarization step.

  • Analysis: The expression of M1 (e.g., iNOS) and M2 (e.g., CD206, Arginase-1) markers is assessed using flow cytometry, Western blotting, or real-time PCR.[3]

Mitochondrial Calcium Uniporter (MCU) Assay
  • Mitochondria Isolation: Mitochondria are isolated from treated and untreated cells or tissues.

  • Calcium Measurement: A calcium-sensitive fluorescent dye (e.g., Calcium Green 5N) is used to measure extra-mitochondrial calcium concentration.[1]

  • Assay Procedure: Isolated mitochondria are energized, and calcium uptake is initiated by adding a known concentration of CaCl2. The change in fluorescence is monitored over time to determine the rate of calcium uptake.[1]

  • Inhibitor Effect: The effect of this compound on MCU activity is determined by comparing the calcium uptake rate in the presence and absence of the compound.

Conclusion

This compound stands out as a promising therapeutic agent with a multifaceted mechanism of action that extends beyond simple necroptosis inhibition. Its ability to concurrently target inflammation, fibrosis, and mitochondrial dysfunction, as validated in diverse experimental models, suggests a broader therapeutic window compared to more specific necroptosis inhibitors. Further research, including direct comparative studies, will be crucial to fully elucidate its clinical potential in a range of pathologies driven by these interconnected cellular processes.

References

Comparative Analysis of NecroX-5 and NecroX-7: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two potent cytoprotective compounds, NecroX-5 and NecroX-7, reveals distinct yet overlapping mechanisms of action in mitigating cellular necrosis and inflammation. While both indole derivatives show significant promise in various disease models, their primary targets and signaling pathways exhibit key differences crucial for researchers in drug development and cellular biology.

This compound and NecroX-7, developed to combat necrotic cell death, have demonstrated considerable therapeutic potential. This compound is recognized for its role in preserving mitochondrial integrity by inhibiting the mitochondrial calcium uniporter (MCU), while NecroX-7 functions as a potent free radical scavenger and an inhibitor of the pro-inflammatory cytokine, High-Mobility Group Box 1 (HMGB1). This guide provides a comprehensive comparison of their mechanisms, supported by available experimental data, to aid researchers in selecting the appropriate compound for their specific research needs.

Performance and Efficacy: A Tabular Comparison

Table 1: In Vitro Efficacy of this compound
ParameterCell LineModel/StimulusConcentrationResultReference
Mitochondrial Membrane Potential (TMRE intensity)Isolated rat cardiomyocytesHypoxia/Reoxygenation10 µM64.86 ± 3.47% of basal level (vs. 11.10 ± 7.12% in HR group)[1]
Mitochondrial Ca2+ OverloadRat heart mitochondriaHypoxia/ReoxygenationNot specifiedSuppressed mitochondrial Ca2+ overload[1]
TNFα ProductionH9C2 cellsLipopolysaccharide (LPS)10 µMReduced LPS-stimulated TNFα production from 3.02±0.06 ng/ml to 1.95±0.05 ng/ml[2]
TGFβ1 mRNA ExpressionH9C2 cellsLipopolysaccharide (LPS)10 µMReduced LPS-stimulated TGFβ1 mRNA levels from 15.76±4.6 to 8.81±0.27 (ratio to α-tubulin)[2]
Cell Migration4T1 breast cancer cellsNot applicable10 or 40 μMInhibited cell migration[3]
Table 2: In Vitro & In Vivo Efficacy of NecroX-7
ParameterModel SystemModel/StimulusDosing/ConcentrationResultReference
Splenocyte ProliferationMurine splenocytesAllogeneic stimulation0-40 μMDose-dependent reduction in splenocyte proliferation[4]
Animal SurvivalMurine Graft-versus-Host Disease (GVHD) modelAllogeneic bone marrow transplant0.1-0.3 mg/kg, IV30-60% survival for >50 days[4]
HMGB1 SecretionRAW264.7 macrophagesH2O2 stimulationNot specifiedSignificantly reduced cytoplasmic and secreted HMGB1 levels[5]
Cardiomyocyte DeathH9C2 rat cardiomyocytestert-butyl hydroperoxide (tBHP)EC50 = 0.057 μMPrevented tBHP-induced cell death[6]
Plaque Necrotic Core AreaApoe knockout miceWestern-type diet30 mg/kg, IPSignificant decrease in necrotic core area[7]

Mechanisms of Action: A Divergence in Primary Targets

While both compounds ultimately protect against cell death and inflammation, their primary mechanisms of action differ significantly.

This compound: Guardian of Mitochondrial Integrity

This compound primarily exerts its protective effects by targeting the mitochondria. Its key mechanism involves the inhibition of the mitochondrial calcium uniporter (MCU), a critical channel responsible for calcium influx into the mitochondrial matrix.[1][2] By blocking the MCU, this compound prevents mitochondrial calcium overload, a key event in the initiation of necrotic cell death following insults like ischemia-reperfusion injury.[1] This preservation of mitochondrial homeostasis leads to reduced mitochondrial oxidative stress and maintenance of the mitochondrial membrane potential.[1]

Furthermore, this compound has demonstrated anti-inflammatory and anti-fibrotic properties by modulating the TNFα/Dcn/TGFβ1/Smad2 signaling pathway.[2] It has been shown to increase the expression of decorin (Dcn), which in turn downregulates the pro-fibrotic transforming growth factor-beta 1 (TGFβ1) and subsequent Smad2 phosphorylation.[2]

NecroX5_Pathway cluster_stress Cellular Stress (e.g., Hypoxia/Reoxygenation) cluster_mcu Mitochondrial Calcium Uniporter (MCU) cluster_inflammation Inflammatory & Fibrotic Signaling cluster_outcome Cellular Outcome Stress Stress MCU MCU Stress->MCU induces TNFa TNFα Stress->TNFa induces Mito_Damage Mitochondrial Damage (Ca2+ Overload, ROS) MCU->Mito_Damage mediates TGFb1 TGFβ1 TNFa->TGFb1 upregulates Smad2 pSmad2 TGFb1->Smad2 activates Dcn Decorin (Dcn) TGFb1->Dcn downregulates Fibrosis Fibrosis Smad2->Fibrosis Dcn->TGFb1 inhibits Necrosis Necrosis Mito_Damage->Necrosis Cell_Protection Cell Protection NecroX5 This compound NecroX5->MCU inhibits NecroX5->Dcn upregulates NecroX5->Cell_Protection promotes

Figure 1. Signaling pathway of this compound in cytoprotection.

NecroX-7: A Dual-Action Anti-inflammatory and Antioxidant

NecroX-7 operates through a distinct, yet equally potent, mechanism. It is a powerful free radical scavenger, directly neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) that are key mediators of cellular damage.[4][5] A primary and well-documented mechanism of NecroX-7 is its ability to inhibit the release of High-Mobility Group Box 1 (HMGB1).[4][5] HMGB1 is a damage-associated molecular pattern (DAMP) molecule that, when released from necrotic cells or activated immune cells, triggers a potent inflammatory response by binding to receptors like TLR4 and RAGE.[4][5] By preventing HMGB1 release, NecroX-7 effectively dampens the downstream inflammatory cascade, including the production of cytokines like TNFα and IL-6.[4][5]

NecroX-7 has also been shown to modulate T-cell responses, promoting the differentiation of regulatory T cells (Tregs) while suppressing pro-inflammatory Th1 cells, contributing to its efficacy in immune-mediated disorders like Graft-versus-Host Disease.[4][5]

NecroX7_Pathway cluster_stress Cellular Stress & Damage cluster_ros Reactive Oxygen Species cluster_hmgb1 HMGB1 Signaling cluster_inflammation Inflammatory Response cluster_tcell T-Cell Regulation cluster_outcome Cellular Outcome Stress Stress/Damage ROS ROS/RNS Stress->ROS HMGB1_release HMGB1 Release Stress->HMGB1_release Th1 Th1 Cells Stress->Th1 promotes HMGB1_ext Extracellular HMGB1 HMGB1_release->HMGB1_ext TLR4_RAGE TLR4/RAGE HMGB1_ext->TLR4_RAGE activates Cytokines TNFα, IL-6 TLR4_RAGE->Cytokines induces Inflammation Inflammation Cytokines->Inflammation Treg Treg Cells Treg->Inflammation suppresses Cell_Protection Cell Protection NecroX7 NecroX-7 NecroX7->ROS scavenges NecroX7->HMGB1_release inhibits NecroX7->Th1 suppresses NecroX7->Treg promotes NecroX7->Cell_Protection promotes

Figure 2. Signaling pathway of NecroX-7 in cytoprotection.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays mentioned in the literature for this compound and NecroX-7.

This compound: Hypoxia/Reoxygenation Model in Isolated Rat Hearts

This protocol is a summary of the methodology used to assess the cardioprotective effects of this compound.[2][8]

NecroX5_Protocol cluster_prep Heart Preparation cluster_hr Hypoxia/Reoxygenation Protocol cluster_analysis Analysis Anesthesia Anesthetize Rat (Sodium Pentobarbital) Isolation Isolate Heart Anesthesia->Isolation Perfusion Langendorff Perfusion (Normal Tyrode's Solution) Isolation->Perfusion Ischemia Perfuse with Ischemic Solution (30 min) Perfusion->Ischemia Reperfusion Reperfuse with Normal Tyrode's Solution (60 min) Ischemia->Reperfusion NecroX5_Admin Administer this compound (10 µM) during Reperfusion Reperfusion->NecroX5_Admin This compound Group Mito_Isolation Isolate Mitochondria Reperfusion->Mito_Isolation Western_Blot Western Blot (Dcn, pSmad2, etc.) Reperfusion->Western_Blot Real_Time_PCR Real-Time PCR (TGFβ1 mRNA) Reperfusion->Real_Time_PCR Biochem_Assays Biochemical Assays (Mitochondrial Respiration, Ca2+ uptake) Mito_Isolation->Biochem_Assays

Figure 3. Experimental workflow for this compound in a cardiac hypoxia/reoxygenation model.

  • Animal and Heart Preparation : Male Sprague-Dawley rats are anesthetized, and their hearts are excised and mounted on a Langendorff apparatus.

  • Stabilization : Hearts are perfused with normal Tyrode's solution for a stabilization period.

  • Hypoxia : Perfusion is switched to an ischemic solution for 30 minutes to induce hypoxia.

  • Reoxygenation : The hearts are then reperfused with normal Tyrode's solution for 60 minutes.

  • This compound Treatment : For the treatment group, this compound (10 µmol/L) is included in the reperfusion solution.

  • Sample Collection and Analysis : At the end of the protocol, hearts are processed for various analyses, including isolation of mitochondria for functional assays, and tissue homogenization for Western blotting and real-time PCR.

NecroX-7: In Vivo Graft-versus-Host Disease (GVHD) Model

This protocol outlines the methodology to evaluate the in vivo efficacy of NecroX-7 in a murine GVHD model.[4][5]

NecroX7_Protocol cluster_bmt Bone Marrow Transplantation cluster_treatment NecroX-7 Treatment cluster_monitoring Monitoring and Analysis Irradiation Lethally Irradiate Recipient Mice Transplantation Transplant Donor Bone Marrow and Spleen Cells Irradiation->Transplantation Dosing Administer NecroX-7 (e.g., 0.3 mg/kg, IV) at Intervals Transplantation->Dosing Survival Monitor Survival and Clinical GVHD Score Dosing->Survival Histology Histological Analysis of Target Organs (Liver, Lung, Intestine) Survival->Histology FACS Flow Cytometry of Splenocytes (T-cell populations) Survival->FACS ELISA ELISA for Serum Cytokines (HMGB1, TNFα) Survival->ELISA

Figure 4. Experimental workflow for NecroX-7 in a murine GVHD model.

  • GVHD Induction : Recipient mice (e.g., BALB/c) are lethally irradiated and then receive bone marrow cells and spleen cells from donor mice (e.g., C57BL/6) to induce GVHD.

  • NecroX-7 Administration : NecroX-7 is administered intravenously at specified doses (e.g., 0.03-0.3 mg/kg) at regular intervals for a defined period (e.g., every 2 days for 2 weeks).

  • Monitoring : Mice are monitored daily for survival and clinical signs of GVHD (weight loss, posture, fur texture, diarrhea).

  • Pathological and Immunological Analysis : At specified time points, tissues (liver, lung, intestine) are collected for histological examination. Spleens are harvested for flow cytometric analysis of T-cell populations (Th1, Tregs), and blood is collected to measure serum levels of HMGB1 and other inflammatory cytokines by ELISA.

Conclusion and Future Directions

This compound and NecroX-7 are promising therapeutic candidates with distinct primary mechanisms of action. This compound's role as a mitochondrial calcium uniporter inhibitor makes it particularly relevant for conditions characterized by mitochondrial dysfunction and calcium overload, such as ischemia-reperfusion injuries. In contrast, NecroX-7's potent anti-inflammatory and antioxidant effects, primarily through the inhibition of HMGB1 release, position it as a strong candidate for inflammatory and autoimmune diseases.

The choice between this compound and NecroX-7 for a particular research application will depend on the specific pathology and cellular pathways being investigated. Future research should include direct comparative studies of these two compounds in various disease models to provide a clearer understanding of their relative potency and efficacy. Such studies will be invaluable for guiding the clinical development of these promising cytoprotective agents.

References

A Comparative Analysis of NecroX-5 and Other Mitochondrial ROS Scavengers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of mitochondrial-targeted therapies, the effective scavenging of reactive oxygen species (ROS) is a critical objective for mitigating cellular damage and disease progression. This guide provides a comparative analysis of NecroX-5 against other prominent mitochondrial ROS scavengers, with a focus on its mechanism of action, efficacy, and the experimental data supporting its use.

Introduction to Mitochondrial ROS and Scavengers

Mitochondria, the powerhouses of the cell, are a primary source of endogenous ROS. While essential for cellular signaling at physiological levels, excessive ROS production leads to oxidative stress, damaging lipids, proteins, and DNA, and has been implicated in a myriad of pathologies, including ischemia-reperfusion injury, neurodegenerative diseases, and inflammatory conditions. Mitochondrial ROS scavengers are compounds designed to accumulate within the mitochondria and neutralize these harmful reactive species at their source.

This compound: A Multifaceted Mitochondrial Protector

This compound is a novel, cell-permeable compound that has demonstrated significant cytoprotective effects by targeting mitochondrial dysfunction. Its mechanism extends beyond simple ROS scavenging, offering a multi-pronged approach to cellular protection.

Mechanism of Action of this compound

This compound's protective effects are attributed to two primary mechanisms:

  • Mitochondrial ROS Scavenging: this compound effectively reduces the levels of mitochondrial ROS, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). This has been demonstrated in various cell and animal models of oxidative stress.

  • Inhibition of the Mitochondrial Calcium Uniporter (MCU): this compound has been shown to inhibit the MCU, the primary channel for calcium ion (Ca²⁺) entry into the mitochondrial matrix.[1] By blocking excessive mitochondrial Ca²⁺ uptake, particularly during events like reperfusion injury, this compound prevents mitochondrial swelling, the opening of the mitochondrial permeability transition pore (mPTP), and subsequent cell death.[1]

This dual functionality distinguishes this compound from many other mitochondrial antioxidants.

Anti-inflammatory and Anti-fibrotic Effects

Beyond its direct mitochondrial effects, this compound exhibits potent anti-inflammatory and anti-fibrotic properties. It has been shown to modulate inflammatory signaling pathways, including the TNFα/Dcn/TGFβ1/Smad2 pathway, thereby reducing the expression of pro-inflammatory cytokines.[2]

Comparison with Other Mitochondrial ROS Scavengers: MitoQ and SkQ1

MitoQ and SkQ1 are two of the most well-characterized mitochondria-targeted antioxidants. They both utilize a triphenylphosphonium (TPP⁺) cation to facilitate their accumulation within the negatively charged mitochondrial matrix.

  • MitoQ (Mitoquinone mesylate): A ubiquinone moiety attached to a TPP⁺ cation.

  • SkQ1 (10-(6'-plastoquinonyl)decyltriphenylphosphonium): A plastoquinone antioxidant conjugated to a TPP⁺ cation.

The following tables summarize the comparative data available for this compound, MitoQ, and SkQ1.

Table 1: Mechanistic Comparison of Mitochondrial ROS Scavengers
FeatureThis compoundMitoQSkQ1
Primary Antioxidant Moiety Indole-based structureUbiquinonePlastoquinone
Targeting Moiety Not explicitly TPP-based, but demonstrates mitochondrial localizationTriphenylphosphonium (TPP⁺)Triphenylphosphonium (TPP⁺)
Primary Mechanism ROS Scavenging & Mitochondrial Calcium Uniporter (MCU) Inhibition[1]ROS Scavenging (Redox cycling of ubiquinone)ROS Scavenging (Redox cycling of plastoquinone)
Other Known Effects Anti-inflammatory, Anti-fibrotic[2]Can affect mitochondrial membrane potential and respiration at higher concentrations[1][3]Anti-inflammatory[4]
Table 2: Comparative Efficacy in Experimental Models
ParameterThis compoundMitoQSkQ1
Typical Working Concentration (in vitro) 0.4 - 10 µM[5][6][7]0.1 - 10 µM[8][9]5 - 200 nM[10][11][12]
Effect on Mitochondrial ROS Significant reduction in H₂O₂ and ONOO⁻[13]Reduces mitochondrial superoxide[14]Reduces mitochondrial ROS[10][15]
Effect on Mitochondrial Membrane Potential (ΔΨm) Prevents collapse during hypoxia/reoxygenation[5]Can cause depolarization at higher concentrations, but can also restore it under stress conditions[1][3][16][17]Stabilizes mitochondrial membrane potential[15][18]
Cytoprotection Protects against cell death in various models including hypoxia/reoxygenation and doxorubicin-induced toxicity[5]Protects against oxidative stress-induced cell death[9]Protects against oxidative stress-induced cell death[10]
In vivo Efficacy Reduces infarct size in cardiac ischemia-reperfusion models[5]Orally bioavailable and reaches the brain[9]Effective in models of aging, ocular diseases, and colitis[4][19][20]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

NecroX5_Mechanism cluster_stress Cellular Stress (e.g., Hypoxia/Reoxygenation) cluster_mito Mitochondrion Stress Ischemia/Reperfusion mROS Mitochondrial ROS (O₂⁻, H₂O₂) Stress->mROS Induces MCU Mitochondrial Calcium Uniporter (MCU) Stress->MCU Activates mPTP mPTP Opening mROS->mPTP Ca_overload Ca²⁺ Overload MCU->Ca_overload Ca_overload->mPTP Cell_Death Cell Death mPTP->Cell_Death NecroX5 This compound NecroX5->mROS Scavenges NecroX5->MCU Inhibits

Figure 1. Mechanism of action of this compound.

Anti_Inflammatory_Pathway LPS LPS Stimulation TNFa TNFα LPS->TNFa TGFb1 TGFβ1 TNFa->TGFb1 pSmad2 pSmad2 TGFb1->pSmad2 Inflammation Inflammation & Fibrosis pSmad2->Inflammation NecroX5 This compound NecroX5->TNFa Attenuates NecroX5->TGFb1 Attenuates NecroX5->pSmad2 Attenuates

Figure 2. Anti-inflammatory pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis Cell_Culture Cell Culture (e.g., H9C2 cardiomyocytes) Induce_Stress Induce Oxidative Stress (e.g., t-BHP, Hypoxia/Reoxygenation) Cell_Culture->Induce_Stress Treatment Treatment with Scavenger (this compound, MitoQ, SkQ1) Induce_Stress->Treatment Mito_ROS_Assay Mitochondrial ROS Measurement (e.g., DHR-123 or MitoSOX Red) Treatment->Mito_ROS_Assay Viability_Assay Cell Viability Assay (e.g., MTT Assay) Treatment->Viability_Assay MMP_Assay Mitochondrial Membrane Potential Assay (e.g., TMRE) Treatment->MMP_Assay

Figure 3. General experimental workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of standard protocols.

Measurement of Mitochondrial ROS (Dihydrorhodamine 123 Assay)
  • Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

  • Induction of Oxidative Stress: Treat cells with an inducing agent (e.g., 400 µM t-BHP) for a specified duration (e.g., 90 minutes) in the presence or absence of the mitochondrial ROS scavenger.[13]

  • Staining: Incubate the cells with Dihydrorhodamine 123 (DHR 123) solution (typically 10 µM) for 20-30 minutes in the dark. DHR 123 is a non-fluorescent probe that becomes fluorescent rhodamine 123 upon oxidation by ROS within the mitochondria.

  • Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths appropriate for rhodamine 123 (e.g., Ex/Em ~507/529 nm).

Cell Viability (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.

  • Treatment: Expose cells to the test compounds (this compound, MitoQ, SkQ1) at various concentrations for a predetermined period.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Isolated Perfused Heart (Langendorff) Model for Hypoxia/Reoxygenation
  • Heart Isolation: Anesthetize the animal (e.g., rat) and rapidly excise the heart.

  • Cannulation and Perfusion: Cannulate the aorta and initiate retrograde perfusion with an oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).

  • Global No-Flow Ischemia: Stop the perfusion to induce global ischemia for a defined period (e.g., 30 minutes).

  • Reperfusion: Reinitiate perfusion with the Krebs-Henseleit buffer. The test compound (e.g., 10 µM this compound) can be included in the reperfusion buffer.[21]

  • Functional Assessment: Monitor cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow throughout the experiment.

  • Infarct Size Measurement: At the end of reperfusion, the heart can be sliced and stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

Conclusion

This compound presents a compelling profile as a mitochondrial ROS scavenger with additional protective mechanisms that are not universally shared by other compounds in its class. Its ability to inhibit the mitochondrial calcium uniporter provides a significant advantage in conditions characterized by calcium dysregulation, such as ischemia-reperfusion injury. While direct, head-to-head quantitative comparisons of ROS scavenging efficacy with MitoQ and SkQ1 are limited in the current literature, the available data suggest that this compound is a potent cytoprotective agent with a broader spectrum of action. The choice of a mitochondrial ROS scavenger for a specific research or therapeutic application will depend on the particular cellular and pathological context. For conditions where both oxidative stress and calcium overload are key drivers of pathology, this compound offers a promising dual-action approach. Further research involving direct comparative studies will be invaluable in delineating the precise advantages of each of these mitochondrial-targeted antioxidants.

References

NecroX-5: A Novel Modulator of the TNFα/Dcn/TGFβ1/Smad2 Pathway in Cardioprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of NecroX-5's Performance and Mechanism of Action.

This compound, a cell-permeable antioxidant compound, has demonstrated significant anti-inflammatory and anti-fibrotic properties, particularly in the context of cardiac injury. This guide provides a comprehensive validation of this compound's role in the intricate TNFα/Dcn/TGFβ1/Smad2 signaling pathway, presenting supporting experimental data, detailed protocols, and a comparison with alternative therapeutic strategies.

Unraveling the TNFα/Dcn/TGFβ1/Smad2 Signaling Pathway

The TNFα/Dcn/TGFβ1/Smad2 pathway is a critical signaling cascade involved in inflammation and fibrosis. Under pathological conditions, such as hypoxia/reoxygenation (H/R) injury in the heart, the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNFα) is upregulated. This leads to a decrease in the expression of Decorin (Dcn), a proteoglycan with anti-fibrotic properties. The reduction in Dcn allows for increased activity of Transforming Growth Factor-beta 1 (TGFβ1), a potent pro-fibrotic cytokine. TGFβ1 then signals through its receptors to phosphorylate Smad2, a key intracellular transducer. Phosphorylated Smad2 (pSmad2) translocates to the nucleus, where it promotes the transcription of genes involved in fibrosis and inflammation, ultimately contributing to tissue damage.

TNFa_Dcn_TGFb1_Smad2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNFa TNFα Dcn Decorin (Dcn) TNFa->Dcn Inhibits TGFb1 TGFβ1 TGFbR TGFβ Receptor TGFb1->TGFbR Dcn->TGFb1 Inhibits Smad2 Smad2 TGFbR->Smad2 Phosphorylates pSmad2 pSmad2 Nucleus Nucleus pSmad2->Nucleus Fibrosis_Inflammation Fibrosis & Inflammation Nucleus->Fibrosis_Inflammation Promotes

Figure 1: The TNFα/Dcn/TGFβ1/Smad2 signaling pathway.

This compound Performance: Experimental Data

Experimental studies using rat hearts subjected to hypoxia/reoxygenation (H/R) and LPS-stimulated H9C2 cardiac cells have elucidated the modulatory effects of this compound on the TNFα/Dcn/TGFβ1/Smad2 pathway.[1][2][3]

In Vivo Model: Hypoxia/Reoxygenation-Treated Rat Hearts

In a model of cardiac H/R injury, this compound treatment demonstrated a significant protective effect by modulating key components of the pathway.

ParameterControlHypoxia/Reoxygenation (H/R)H/R + this compound
Dcn mRNA Expression (relative to control) 1.00↓ (Significant Decrease)↑ (Significantly Increased vs. H/R)
TGFβ1 mRNA Expression (relative to control) 1.004.31 ± 1.461.00 ± 0.19
pSmad2/Smad2 Ratio 1.10 ± 0.11.38 ± 0.011.15 ± 0.01

Table 1: Effects of this compound on key pathway molecules in H/R-treated rat hearts. Data are presented as mean ± SEM.[1][2]

In Vitro Model: LPS-Stimulated H9C2 Cells

In cultured H9C2 cardiac cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, this compound effectively counteracted the pathological changes.

ParameterControlLPSLPS + this compound
TNFα mRNA Expression (relative to control) 1.00↑ (Significant Increase)↓ (Significantly Decreased vs. LPS)
TNFα Protein (ng/ml) 2.13 ± 0.033.02 ± 0.061.95 ± 0.05
Dcn Protein Expression (ratio to α-tubulin) 0.94 ± 0.030.48 ± 0.140.69 ± 0.07
TGFβ1 mRNA Expression (ratio to α-tubulin) 1.0015.76 ± 4.68.81 ± 0.27
pSmad2/Smad2 Ratio 1.001.33 ± 0.121.05 ± 0.01

Table 2: Effects of this compound on key pathway molecules in LPS-stimulated H9C2 cells. Data are presented as mean ± SEM.[1][2]

These data collectively demonstrate that this compound exerts its anti-inflammatory and anti-fibrotic effects by upregulating Dcn expression, which in turn suppresses the TGFβ1/Smad2 signaling axis.[1][2][3]

Mechanism of Action of this compound

The experimental evidence suggests a clear mechanism for this compound's protective role. By preventing the TNFα-induced downregulation of Dcn, this compound maintains the inhibitory control of Dcn over TGFβ1. This leads to reduced Smad2 phosphorylation and subsequent attenuation of the fibrotic and inflammatory gene program.

NecroX5_Mechanism cluster_pathological Pathological Condition (e.g., H/R) cluster_necrox5 With this compound Treatment TNFa TNFα Dcn Decorin (Dcn) TNFa->Dcn Inhibits TGFb1 TGFβ1 Dcn->TGFb1 pSmad2 pSmad2 TGFb1->pSmad2 Fibrosis_Inflammation Fibrosis & Inflammation pSmad2->Fibrosis_Inflammation NecroX5 This compound Dcn_up Decorin (Dcn) [Upregulated] NecroX5->Dcn_up Upregulates TGFb1_down TGFβ1 [Downregulated] Dcn_up->TGFb1_down Inhibits pSmad2_down pSmad2 [Downregulated] TGFb1_down->pSmad2_down Reduced_Fibrosis Reduced Fibrosis & Inflammation pSmad2_down->Reduced_Fibrosis

Figure 2: Proposed mechanism of this compound action.

Comparison with Alternative Strategies

While this compound presents a multi-targeted approach by modulating an upstream regulator (Dcn), other strategies aim to inhibit more downstream components of the TGFβ1/Smad2 pathway.

Therapeutic StrategyMechanism of ActionAdvantagesDisadvantages
This compound Upregulates Dcn, leading to indirect inhibition of TGFβ1/Smad2 signaling. Also possesses antioxidant properties.Multi-targeted effect, addresses both inflammation and fibrosis upstream.Mechanism may be cell-type and context-dependent.
Smad2 Inhibitors (e.g., SM16) Directly inhibit the phosphorylation of Smad2, blocking the downstream signaling cascade of TGFβ1.Potent and specific inhibition of a key pro-fibrotic signaling node.May not address the upstream inflammatory triggers (e.g., TNFα). Potential for off-target effects.
Recombinant Decorin Directly sequesters TGFβ1, preventing its interaction with its receptors.Direct and potent inhibition of TGFβ1.Challenges with delivery, stability, and cost of protein-based therapeutics.
TGFβ1 Neutralizing Antibodies Bind to and neutralize circulating TGFβ1, preventing receptor activation.High specificity for TGFβ1.Systemic administration can lead to off-target effects due to the pleiotropic nature of TGFβ1.

Experimental Protocols

Hypoxia/Reoxygenation (H/R) in Isolated Rat Hearts
  • Animal Model: Male Sprague-Dawley rats (200-250g) are used.[4]

  • Heart Isolation: Hearts are rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: Hearts are perfused with Normal Tyrode's (NT) solution for a stabilization period.

  • Hypoxia: Perfusion is switched to an ischemic solution for 30 minutes.

  • Reoxygenation: Hearts are then reperfused with NT solution for 60 minutes.

  • This compound Treatment: this compound (10 µmol/L) is included in the NT solution during the reoxygenation period.[4]

  • Analysis: At the end of the experiment, heart tissue is collected for molecular analysis (e.g., qPCR, Western blot).

LPS-Stimulation of H9C2 Cells
  • Cell Culture: H9C2 rat cardiomyocyte cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.[4]

  • This compound Pre-treatment: Cells are pre-treated with this compound (10 µmol/L) for 24 hours.[4]

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the culture medium at a concentration of 10 ng/mL for 24 hours to induce an inflammatory response.[4]

  • Analysis: Cell lysates and culture supernatants are collected for analysis of protein and mRNA expression levels (e.g., Western blot, qPCR, ELISA).[4]

Experimental_Workflow cluster_invivo In Vivo: Rat Heart H/R Model cluster_invitro In Vitro: H9C2 Cell Model Heart_Isolation Isolate Rat Heart (Langendorff) Hypoxia 30 min Hypoxia Heart_Isolation->Hypoxia Reoxygenation 60 min Reoxygenation Hypoxia->Reoxygenation NecroX5_IV Add this compound (10µM) during Reoxygenation Analysis_IV Tissue Analysis (qPCR, Western Blot) Reoxygenation->Analysis_IV NecroX5_IV->Analysis_IV Compare to H/R alone Cell_Culture Culture H9C2 Cells Pretreatment 24h Pre-treatment with this compound (10µM) Cell_Culture->Pretreatment LPS_Stim 24h LPS Stimulation (10 ng/mL) Pretreatment->LPS_Stim Analysis_IT Cell & Supernatant Analysis (qPCR, Western, ELISA) LPS_Stim->Analysis_IT

Figure 3: Experimental workflow for validating this compound's role.

Conclusion

This compound represents a promising therapeutic candidate for conditions involving inflammation and fibrosis, such as cardiac ischemia-reperfusion injury. Its unique mechanism of action, centered on the upregulation of the protective proteoglycan Decorin, distinguishes it from direct inhibitors of the TGFβ1/Smad2 pathway. The experimental data strongly support the validation of this compound's role in modulating the TNFα/Dcn/TGFβ1/Smad2 axis, offering a compelling rationale for its further development as a cardioprotective agent.

References

Comparative Effectiveness of NecroX-5 in Diverse Disease Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of NecroX-5's performance against other relevant compounds in various disease models. The following sections detail the mechanism of action of this compound, present its efficacy through quantitative data from experimental studies, and provide insights into the experimental protocols utilized.

This compound is a novel necrosis inhibitor that has demonstrated significant cytoprotective effects across a range of pathological conditions. Its primary mechanism of action involves the inhibition of necroptosis, a form of regulated cell death, and the mitigation of mitochondrial dysfunction. This guide will delve into its comparative effectiveness, supported by experimental data, to aid in the evaluation of its therapeutic potential.

Mechanism of Action and Signaling Pathways

This compound primarily exerts its protective effects by targeting mitochondria and modulating key signaling pathways involved in cell death and inflammation. Unlike necrostatins, which directly inhibit the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1), this compound's mechanism is centered on reducing mitochondrial oxidative stress and inhibiting the mitochondrial calcium uniporter (MCU).[1] This action prevents mitochondrial calcium overload, a critical event in the execution of necroptosis.

Furthermore, this compound has been shown to modulate inflammatory and fibrotic pathways. In a model of cardiac hypoxia/reoxygenation, this compound was found to upregulate the expression of Decorin (Dcn) and downregulate the Transforming Growth Factor-beta 1 (TGF-β1)/Smad2 signaling pathway, thereby reducing inflammation and fibrosis.[2][3] It also inhibits the activation of the NLRP3 inflammasome and the NF-κB pathway in models of acute lung injury.[4]

The following diagram illustrates the necroptosis signaling pathway and the points of intervention for this compound and other inhibitors like Necrostatin-1.

Necroptosis_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Mitochondrion Death Receptors Death Receptors RIPK1 RIPK1 Death Receptors->RIPK1 MLKL (oligomer) MLKL (oligomer) Pore Formation Pore Formation MLKL (oligomer)->Pore Formation Translocation Necroptosis Necroptosis Pore Formation->Necroptosis RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome RIPK1->Necrosome MLKL (monomer) MLKL (monomer) RIPK3->MLKL (monomer) Phosphorylation RIPK3->Necrosome MLKL (monomer)->MLKL (oligomer) Oligomerization Mitochondrial Ca2+ Overload Mitochondrial Ca2+ Overload Necrosome->Mitochondrial Ca2+ Overload ROS Production ROS Production Necrosome->ROS Production mPTP Opening mPTP Opening Mitochondrial Ca2+ Overload->mPTP Opening ROS Production->mPTP Opening mPTP Opening->Necroptosis Necrostatin-1 Necrostatin-1 Necrostatin-1->RIPK1 Inhibition This compound This compound This compound->Mitochondrial Ca2+ Overload Inhibition This compound->ROS Production Inhibition

Caption: Necroptosis signaling pathway and targets of this compound and Necrostatin-1.

Comparative Efficacy in Disease Models

The following tables summarize the quantitative data on the effectiveness of this compound and its comparators in various disease models.

Table 1: Cardiac Ischemia-Reperfusion (I/R) Injury
CompoundAnimal ModelKey ParameterResultReference
This compound Rat heart (ex vivo Hypoxia/Reoxygenation)Mitochondrial Ca2+ overloadSignificantly suppressed vs. HR group[1]
Mitochondrial ROS productionMarkedly suppressed vs. HR group[1]
Decorin protein levels106.0 ± 4.5% of control (vs. 68.8 ± 6.3% in HR)[2][5]
pSmad2/Smad2 ratio1.15 ± 0.01 (vs. 1.38 ± 0.01 in HR)[2][5]
NecroX-7 *Rat Myocardial InfarctionNecrotic Area (% of risk region)7.3 ± 2.8% (vs. 17.7 ± 3.9% in control)
Cyclosporin A Rat Myocardial InfarctionNecrotic Area (% of risk region)11.5 ± 2.5% (vs. 17.7 ± 3.9% in control)
Rat Myocardial I/RInfarct Size (% of AAR)Significant reduction at 2.5 mg/kg and 5.0 mg/kg vs. placebo[6]
Vitamin C Rat Myocardial InfarctionNecrotic Area (% of risk region)15.6 ± 1.4% (vs. 17.7 ± 3.9% in control)
Vitamin C + E Rat Myocardial InfarctionNecrotic Area (% of risk region)15.9 ± 0.7% (vs. 17.7 ± 3.9% in control)

*NecroX-7 is a functionally and chemically similar derivative of this compound.[1]

Table 2: Inflammation and Acute Lung Injury
CompoundModelKey ParameterResultReference
This compound LPS-stimulated H9C2 cellsTNF-α production (ng/ml)1.95 ± 0.05 (vs. 3.02 ± 0.06 in LPS group)[2]
TGF-β1 production (ng/ml)0.068 ± 0.009 (vs. 0.112 ± 0.023 in LPS group)[2]
LPS-induced Acute Lung Injury (mice)Lung Wet/Dry ratioSignificantly reduced vs. LPS group[4]
Total protein in BALFSignificantly reduced vs. LPS group[4]
MPO, ROS, MDA levels in lungInhibited vs. LPS group[4]
Table 3: Comparison with Necrostatin-1 (Indirect)

While direct comparative studies are limited, this table provides an indirect comparison based on their efficacy in similar models.

CompoundDisease ModelKey EfficacyMechanism of Action
This compound Cardiac I/R, Acute Lung InjuryReduces mitochondrial dysfunction, inflammation, and fibrosis.Inhibits mitochondrial Ca2+ uniporter and ROS production. Modulates TNFα/Dcn/TGFβ1/Smad2 and NLRP3/NF-κB pathways.
Necrostatin-1 Cerebral Ischemia, TNF-induced mortalityNeuroprotective, reduces mortality.Allosteric inhibitor of RIPK1 kinase activity.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Cardiac Ischemia-Reperfusion (I/R) Injury Model (Rat)
  • Animal Model: Male Sprague-Dawley rats.

  • Ischemia Induction: Ligation of the left anterior descending (LAD) coronary artery for a specified duration (e.g., 45 minutes).

  • Reperfusion: Removal of the ligature to allow blood flow for a defined period (e.g., 12 or 24 hours).

  • This compound Administration: Intravenous or intraperitoneal injection at a specific dose (e.g., 1 mg/kg) prior to reperfusion.

  • Assessment of Infarct Size: Staining of heart slices with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The area of necrosis is then quantified as a percentage of the area at risk (AAR).

The following workflow illustrates a typical in vivo cardiac I/R experiment.

Experimental_Workflow_IR Animal Preparation Animal Preparation Baseline Measurements Baseline Measurements Animal Preparation->Baseline Measurements LAD Ligation (Ischemia) LAD Ligation (Ischemia) Baseline Measurements->LAD Ligation (Ischemia) Drug Administration Drug Administration LAD Ligation (Ischemia)->Drug Administration Reperfusion Reperfusion Drug Administration->Reperfusion Endpoint Analysis Endpoint Analysis Reperfusion->Endpoint Analysis Infarct Size Measurement Infarct Size Measurement Endpoint Analysis->Infarct Size Measurement Histology Histology Endpoint Analysis->Histology Biochemical Assays Biochemical Assays Endpoint Analysis->Biochemical Assays

Caption: Experimental workflow for in vivo cardiac ischemia-reperfusion studies.

LPS-Induced Acute Lung Injury Model (Mouse)
  • Animal Model: C57BL/6 mice.

  • Induction of Injury: Intratracheal or intranasal administration of Lipopolysaccharide (LPS).

  • This compound Administration: Intraperitoneal injection of this compound at a specified dose (e.g., 10 mg/kg) prior to or after LPS challenge.

  • Assessment of Lung Injury:

    • Lung Wet/Dry Ratio: To measure pulmonary edema.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Measurement of total protein concentration and inflammatory cell counts.

    • Histopathology: Examination of lung tissue sections for signs of inflammation and injury.

    • Biochemical Assays: Measurement of myeloperoxidase (MPO) activity, reactive oxygen species (ROS), and malondialdehyde (MDA) levels in lung tissue.

Logical Relationships in this compound's Protective Mechanism

The protective effects of this compound stem from a cascade of events initiated by its interaction with mitochondria. The following diagram illustrates the logical relationship between its primary actions and the downstream therapeutic outcomes.

Logical_Relationship cluster_0 Primary Actions cluster_1 Downstream Effects cluster_2 Therapeutic Outcomes This compound This compound Inhibition of Mitochondrial Ca2+ Uniporter Inhibition of Mitochondrial Ca2+ Uniporter This compound->Inhibition of Mitochondrial Ca2+ Uniporter Reduction of Mitochondrial ROS Reduction of Mitochondrial ROS This compound->Reduction of Mitochondrial ROS Prevention of mPTP Opening Prevention of mPTP Opening Inhibition of Mitochondrial Ca2+ Uniporter->Prevention of mPTP Opening Reduction of Mitochondrial ROS->Prevention of mPTP Opening Modulation of Signaling Pathways Modulation of Signaling Pathways Reduction of Mitochondrial ROS->Modulation of Signaling Pathways Inhibition of Necroptosis Inhibition of Necroptosis Prevention of mPTP Opening->Inhibition of Necroptosis Anti-inflammatory Effects Anti-inflammatory Effects Modulation of Signaling Pathways->Anti-inflammatory Effects Anti-fibrotic Effects Anti-fibrotic Effects Modulation of Signaling Pathways->Anti-fibrotic Effects

Caption: Logical cascade of this compound's protective actions.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for NecroX-5

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper handling and disposal of NecroX-5, a research compound with anti-inflammatory and anti-cancer properties. Adherence to these procedures is critical to ensure laboratory safety and environmental protection. The information is intended for researchers, scientists, and drug development professionals.

This compound Safety and Handling Summary

While the Safety Data Sheet (SDS) for this compound (methanesulfonate) indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to handle it with care as with all research chemicals.[1] The following table summarizes key information for safe handling.

PropertyInformationReference
Chemical Name 5-[(1,1-dioxido-4-thiomorpholinyl)methyl]-2-phenyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-7-amine, dimethanesulfonate[1]
CAS Number 1383718-29-3[1][2][3][4][5]
Molecular Weight 645.81 g/mol [2]
Primary Hazards Not classified as hazardous. However, as a biologically active compound, direct contact should be avoided.[1]
Personal Protective Equipment (PPE) Standard laboratory attire: safety glasses, lab coat, and gloves.
Storage Store at 2-8°C, sealed.[2] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month (under nitrogen).[5]
First Aid Measures Inhalation: Move to fresh air. Skin contact: Wash with soap and water. Eye contact: Rinse with running water. Ingestion: Consult a doctor if symptoms persist.[1]

Step-by-Step Disposal Procedures for this compound

Given that this compound is a biologically active compound used in research, including cancer research, it is recommended to handle its disposal with a higher level of caution, similar to procedures for other potent research compounds or trace chemotherapeutic wastes. Do not dispose of this compound down the drain or in regular solid waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as unused powder, contaminated personal protective equipment (gloves, disposable lab coats), plasticware (pipette tips, tubes), and cell culture plastics, in a dedicated, clearly labeled hazardous waste container.

    • It is best practice to use containers designated for "chemotherapeutic" or "cytotoxic" waste, which are often yellow.[6] These containers should be puncture-proof and have a secure lid.[6]

    • Do not mix solid this compound waste with regular biohazard bags or municipal trash.[6]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused stock solutions, cell culture media, and supernatants from treated cells, in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.

    • The container should be made of a material compatible with the solvents used (e.g., glass or appropriate plastic).

    • Do not dispose of liquid this compound waste down the sanitary sewer.[6][7]

2. Labeling and Storage of Waste:

  • Clearly label all waste containers with "Hazardous Waste," the name of the chemical ("this compound"), and the primary hazard (e.g., "Research Compound," "Biologically Active").

  • Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.

3. Final Disposal:

  • Arrange for the disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional, local, and national regulations for the disposal of chemical and research waste.

Mechanism of Action: this compound Signaling Pathway

This compound has been shown to exert its effects through various signaling pathways. One key mechanism involves the modulation of the TNFα/Dcn/TGFβ1/Smad2 pathway, which is implicated in inflammation and fibrosis.[8][9][10][11] this compound also reduces intracellular calcium levels, which in turn inhibits the AKT signaling pathway, a crucial regulator of cell migration.[2][5]

NecroX5_Pathway cluster_stimulus Cellular Stress (e.g., Hypoxia/Reoxygenation) cluster_necrox5 This compound Intervention cluster_pathway Signaling Cascade cluster_outcome Cellular Response TNFa TNFα pSmad2 pSmad2 TNFa->pSmad2 stimulates TGFb1 TGFβ1 TGFb1->pSmad2 stimulates NecroX5 This compound Dcn Decorin (Dcn) NecroX5->Dcn increases expression Ca2 Intracellular Ca²⁺ NecroX5->Ca2 reduces Dcn->TGFb1 inhibits Inflammation Inflammation/Fibrosis pSmad2->Inflammation promotes AKT AKT Ca2->AKT activates Migration Cell Migration AKT->Migration promotes

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.